2,4-Dichloro-5-(methylsulfanyl)benzoic acid
Description
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Properties
IUPAC Name |
2,4-dichloro-5-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEVMMVZQSLUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid
Introduction
2,4-Dichloro-5-(methylsulfanyl)benzoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique substitution pattern, featuring two chlorine atoms, a carboxylic acid group, and a methylsulfanyl group, makes it a versatile building block for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of a reliable and reproducible synthesis pathway for this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The described methodology is grounded in established chemical principles and offers insights into the practical execution of each synthetic step.
Strategic Approach to the Synthesis
The synthesis of this compound is best approached through a multi-step pathway starting from the commercially available 2,4-dichlorobenzoic acid. The core of this strategy involves the sequential introduction of the required functional groups onto the benzene ring. The chosen pathway prioritizes the use of well-understood and scalable reactions, ensuring both high yield and purity of the final product.
The key transformations in this synthesis are:
-
Electrophilic Nitration: Introduction of a nitro group at the 5-position of the 2,4-dichlorobenzoic acid ring.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group.
-
Diazotization and Thiomethylation: Transformation of the amino group into a diazonium salt, followed by substitution with a methylsulfanyl group.
This strategic sequence is dictated by the directing effects of the substituents on the aromatic ring. The chlorine atoms and the carboxylic acid group are ortho, para-directing and meta-directing deactivators, respectively. Nitration is directed to the position para to the chloro group at position 1 and ortho to the chloro group at position 4, which is the 5-position.
Synthesis Pathway Overview
Caption: Synthetic route to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-nitrobenzoic Acid
The initial step involves the nitration of 2,4-dichlorobenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group at the 5-position. The use of a mixture of concentrated nitric acid and sulfuric acid is a standard and effective method for this transformation. A similar procedure is well-documented for the nitration of other dichlorobenzoic acids.[1]
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,4-dichlorobenzoic acid (1.0 eq).
-
Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (5.0 eq) while maintaining the temperature below 10 °C.
-
Once the 2,4-dichlorobenzoic acid has dissolved, slowly add a pre-cooled mixture of concentrated nitric acid (1.2 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel. Ensure the temperature does not exceed 15 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 2,4-dichloro-5-nitrobenzoic acid is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the product under vacuum to obtain the desired 2,4-dichloro-5-nitrobenzoic acid.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 2,4-Dichlorobenzoic Acid | 191.01 | 1.0 | - |
| Concentrated Nitric Acid (70%) | 63.01 | 1.2 | - |
| Concentrated Sulfuric Acid | 98.08 | 7.0 | - |
Step 2: Synthesis of 2,4-Dichloro-5-aminobenzoic Acid
The nitro group of 2,4-dichloro-5-nitrobenzoic acid is then reduced to an amino group. A common and effective method for this reduction is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid. This method is widely used for the reduction of aromatic nitro compounds.[2]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dichloro-5-nitrobenzoic acid (1.0 eq) and ethanol/water (1:1 v/v).
-
Heat the mixture to 70-80 °C and add iron powder (3.0 eq) in portions.
-
Slowly add concentrated hydrochloric acid (0.5 eq) dropwise.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, hot filter the mixture to remove the iron sludge.
-
Wash the iron sludge with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield 2,4-dichloro-5-aminobenzoic acid.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 2,4-Dichloro-5-nitrobenzoic Acid | 236.01 | 1.0 | - |
| Iron Powder | 55.84 | 3.0 | - |
| Concentrated Hydrochloric Acid | 36.46 | 0.5 | - |
Step 3: Synthesis of this compound
The final step involves the conversion of the amino group to a methylsulfanyl group via a Sandmeyer-type reaction. The amino group is first diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then reacted with a sulfur nucleophile, such as dimethyl disulfide, to introduce the methylsulfanyl group. The Sandmeyer reaction is a versatile method for the conversion of aryl amines to a variety of functional groups.[3]
Protocol:
-
Suspend 2,4-dichloro-5-aminobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of dimethyl disulfide (2.0 eq) in a suitable solvent like dichloromethane.
-
Slowly add the cold diazonium salt solution to the dimethyl disulfide solution at room temperature.
-
The reaction mixture is then stirred at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 2,4-Dichloro-5-aminobenzoic Acid | 206.03 | 1.0 | - |
| Sodium Nitrite | 69.00 | 1.1 | - |
| Dimethyl Disulfide | 94.20 | 2.0 | - |
| Concentrated Hydrochloric Acid | 36.46 | - | - |
Trustworthiness and Self-Validation
The described protocols are based on well-established and widely published chemical transformations. The progress of each reaction can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), as well as by determining the melting point. These analytical checks at each stage of the synthesis serve as a self-validating system, ensuring the integrity of the final product.
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers and scientists can confidently synthesize this valuable intermediate for their research and development needs. The provided methodology emphasizes safety, reproducibility, and high purity of the final compound, making it suitable for both laboratory-scale synthesis and potential scale-up operations.
References
- Schriewer, M., et al. (1990).
- Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 2012(7), 411-412.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
- Hubner, H. (1883). Ueber die Einwirkung von Salpetersäure auf einige Chlorsubstituirte Benzoësäuren. Justus Liebigs Annalen der Chemie, 222(1‐2), 166-200.
-
PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Retrieved from [Link]
- Rani, P., & Singh, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2491-2525.
- Sokol, P. E. (1964). Mesitoic Acid. Organic Syntheses, 44, 69.
- US Patent 2,100,242. (1937).
- CN110724115A. (2020). Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole.
- CN101066943A. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- CN100522936C. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
LookChem. (n.d.). Sodium thiomethoxide. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2,4-Dichloro-5-(methylsulfanyl)benzoic acid is a substituted benzoic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework is foundational to a variety of pharmacologically active molecules. Notably, it is a key precursor and intermediate in the synthesis of diuretic agents, such as furosemide, and has been explored in the development of novel carbonic anhydrase inhibitors and antidiabetic compounds.[1][2] A comprehensive understanding of its physicochemical properties is paramount for optimizing synthetic routes, predicting its behavior in biological systems, and designing new chemical entities with improved therapeutic profiles.
This guide provides a detailed examination of the core physicochemical characteristics of this compound, offering both theoretical insights and practical methodologies for its analysis.
Chemical Identity and Molecular Structure
The fundamental architecture of this compound comprises a benzene ring substituted with two chlorine atoms at positions 2 and 4, a carboxylic acid group at position 1, and a methylsulfanyl (thiomethyl) group at position 5.
Molecular Formula: C₈H₆Cl₂O₂S
Molecular Weight: 237.10 g/mol
Canonical SMILES: CS(c1cc(c(Cl)cc1Cl)C(O)=O)
InChI Key: InChI=1S/C8H6Cl2O2S/c1-13-5-3-7(9)6(8(11)12)2-4(5)10/h2-3H,1H3,(H,11,12)
The spatial arrangement of the substituents on the benzene ring profoundly influences the molecule's electronic properties, acidity, and potential for intermolecular interactions—all of which are critical determinants of its chemical reactivity and biological activity.
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key properties for this compound and its closely related analogs.
| Property | Value | Comments |
| Molecular Weight | 237.10 g/mol | Calculated |
| Melting Point | 136-137 °C | For the related compound 2-Chloro-5-(methylthio)benzoic acid.[3] |
| Boiling Point | Not available | Data not found in the searched literature. |
| Solubility | Insoluble in water | Predicted for the related compound 2,4-Dichloro-5-sulfamoylbenzoic acid.[4] Soluble in DMSO and slightly soluble in heated methanol.[4] |
| pKa | ~2.08 | Predicted for the related compound 2,4-Dichloro-5-sulfamoylbenzoic acid.[4] The electron-withdrawing chloro and methylsulfanyl groups are expected to increase the acidity of the carboxylic acid. |
Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the methylsulfanyl group. Based on the structure, one would anticipate two singlets in the aromatic region and a singlet in the aliphatic region.
-
Aromatic Protons (Ar-H): Two singlets are expected in the region of 7.5-8.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the chloro, carboxylic acid, and methylsulfanyl substituents.
-
Methyl Protons (-SCH₃): A singlet corresponding to the three methyl protons is expected in the upfield region, typically around 2.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above 10 ppm, which may be exchangeable with D₂O.
For comparison, the ¹H NMR spectrum of the related 2,4-dichloro-5-sulfamoylbenzoic acid in DMSO-d₆ shows signals at approximately 8.40 ppm, 7.99 ppm, and 7.87 ppm for the aromatic protons.[5]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum should display signals for the six aromatic carbons, the carboxylic carbon, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorptions include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700 cm⁻¹.
-
C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
C-S stretch: A weaker absorption in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (237.10 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis Pathway
A plausible synthetic route to this compound can be conceptualized based on established organic chemistry transformations. A common starting material is 2,4-dichlorobenzoic acid.
Caption: A conceptual synthesis pathway for this compound.
A common method for introducing a sulfur-containing group at the 5-position of 2,4-dichlorobenzoic acid involves chlorosulfonation followed by subsequent reactions.[6] While a specific protocol for the methylsulfanyl group was not found, a general approach could involve the reduction of the corresponding sulfonyl chloride and subsequent methylation.
Analytical Methodologies
Accurate quantification and characterization of this compound are crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An LC-MS/MS method can provide high sensitivity and selectivity for the analysis of this compound in various matrices.
Experimental Protocol: A General LC-MS/MS Method
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the transition from the precursor ion to one or more product ions.
-
Caption: A typical analytical workflow for the determination of this compound.
Applications and Significance in Drug Development
The 2,4-dichloro-5-substituted benzoic acid scaffold is a privileged structure in medicinal chemistry. The introduction of a methylsulfanyl group at the 5-position can modulate the lipophilicity, electronic properties, and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
Derivatives of this core structure have shown promise as:
-
Antidiabetic Agents: By inhibiting enzymes such as α-glucosidase and α-amylase.[1]
-
Carbonic Anhydrase Inhibitors: With potential applications in treating glaucoma, edema, and certain types of cancer.[2]
-
Diuretics: As key intermediates in the synthesis of widely used diuretics.[2]
The data and methodologies presented in this guide are intended to support further research and development of novel therapeutics based on the this compound scaffold.
References
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]
- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336. PubChem. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. National Institutes of Health. [Link]
-
Benzoic acid,2,4-dichloro-5-(fluorosulfonyl)-. ChemBK. [Link]
- CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. PrepChem.com. [Link]
-
A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. [Link]
-
1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
-
Benzoic acid. Wikipedia. [Link]
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Analytical Methods. Japan International Cooperation Agency. [Link]
-
Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group--Determination of Dissolved Isoxaflutole and Its Sequential Degradation Products, Diketonitrile and Benzoic Acid, in Water Using Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. U.S. Geological Survey. [Link]
Sources
- 1. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-(methylthio)benzoic acid technical grade, 96 51546-12-4 [sigmaaldrich.com]
- 4. 2736-23-4 CAS MSDS (2,4-Dichloro-5-sulfamoylbenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2,4-Dichloro-5-sulfamoylbenzoic acid(2736-23-4) 1H NMR [m.chemicalbook.com]
- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
solubility of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted benzoic acid derivative of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document establishes a framework for predicting and experimentally determining its solubility in a range of common organic solvents. We will explore the underlying physicochemical principles that govern its solubility, provide a detailed, field-proven protocol for accurate solubility measurement, and present a predictive solubility profile based on theoretical analysis. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to approach solubility challenges for novel chemical entities.
Introduction to this compound
This compound is a multifaceted organic compound featuring a benzoic acid core. The benzene ring is substituted with two chlorine atoms, a carboxylic acid group, and a methylsulfanyl (–SCH₃) group. This unique combination of functional groups dictates its chemical reactivity, physical properties, and, most importantly, its interaction with various solvents.
1.1. Physicochemical Profile
Understanding the molecule's intrinsic properties is the first step in predicting its solubility.
-
Molecular Formula: C₈H₆Cl₂O₂S
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): A polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar and basic solvents.
-
Dichloro Substituents (-Cl): These electronegative atoms contribute to the molecule's overall polarity and can participate in dipole-dipole interactions.
-
Methylsulfanyl Group (-SCH₃): A sulfur-containing group that adds a degree of lipophilicity and can engage in weaker polar interactions.
-
Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents.
-
The interplay between the polar carboxylic acid group and the more non-polar aromatic ring and substituents creates a molecule with a complex solubility profile that is highly dependent on the chosen solvent.
1.2. The Imperative of Solubility in Pharmaceutical Development
Solubility is not merely a physical constant; it is a critical variable that impacts multiple stages of the pharmaceutical pipeline:
-
Synthesis and Purification: Selecting an appropriate solvent system is essential for achieving high yields and purity during synthesis and subsequent recrystallization.[1][2]
-
Formulation: The ability to dissolve a drug substance in a suitable solvent or solvent system is fundamental to developing oral, injectable, and topical dosage forms.
-
Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development.
Theoretical Principles Governing Solubility
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the solute's crystal lattice energy and the solvent's cohesive forces.
2.1. "Like Dissolves Like": A Molecular Perspective
This adage remains the most reliable guiding principle for predicting solubility. For this compound, this means:
-
Polar Solvents: Solvents capable of hydrogen bonding (e.g., alcohols, water) or strong dipole-dipole interactions (e.g., acetone, DMSO) are expected to interact favorably with the polar carboxylic acid group.[3] The solubility of benzoic acid, a parent compound, is known to increase with the addition of alcohols to water.[4]
-
Non-Polar Solvents: Solvents with low polarity (e.g., hexane, toluene) will primarily interact with the hydrophobic aromatic ring. However, the presence of the highly polar carboxylic acid group will likely limit solubility in these solvents.[5]
-
Aprotic vs. Protic Solvents: Polar protic solvents (e.g., ethanol, methanol) can donate hydrogen bonds to the carbonyl oxygen and accept hydrogen bonds from the hydroxyl group of the carboxylic acid, leading to strong solvation. Polar aprotic solvents (e.g., DMF, DMSO) can only accept hydrogen bonds but possess strong dipoles that effectively solvate the polar regions of the solute.
2.2. The Influence of pH
As a carboxylic acid, the solubility of this compound is highly pH-dependent. In basic solutions, the carboxylic acid is deprotonated to form a carboxylate salt.[6]
R-COOH + NaOH → R-COO⁻Na⁺ + H₂O
This salt is an ionic species and is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[5] This principle is fundamental to extraction and purification processes.[6]
Experimental Determination of Solubility: A Validated Protocol
A reliable experimental method is crucial for obtaining accurate solubility data. The isothermal shake-flask method is a gold-standard technique due to its simplicity and accuracy.
3.1. Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is temperature-dependent; for most solids, it increases with temperature.[3][4] Maintaining a constant, controlled temperature is the single most important variable for ensuring reproducible results.
-
Equilibration Time: Dissolution is not instantaneous. The system requires sufficient time and agitation to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Failure to reach equilibrium is a common source of error, typically resulting in an underestimation of solubility.
-
Solid State Verification: The solid material remaining in equilibrium should be analyzed (e.g., by DSC or XRPD) to ensure it has not changed its crystalline form (polymorphism) or solvated during the experiment, as this would affect the measured solubility.
3.2. Step-by-Step Shake-Flask Methodology
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. "Excess" is critical to ensure a saturated solution is formed with undissolved solid remaining.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator to let the excess solid settle. For solvents where settling is slow, centrifugation at a controlled temperature is required.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution). It is imperative not to disturb the solid phase. Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any fine particulates.
-
Quantification:
-
Gravimetric Method: Accurately weigh the filtered aliquot, then evaporate the solvent under controlled conditions (e.g., vacuum oven) and weigh the remaining solid residue. This provides a direct mass/volume or mass/mass solubility value.
-
Chromatographic Method (HPLC): Dilute the filtered aliquot with a suitable mobile phase to a concentration within the calibrated range of an HPLC method. Quantify the concentration against a known standard curve. This method is highly sensitive and specific.
-
-
Data Reporting: Express solubility in standard units such as mg/mL, g/L, or mol/L (molarity).
The logical workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for the shake-flask solubility determination method.
Predictive Solubility Profile and Data Interpretation
Based on the theoretical principles discussed, we can construct a predictive solubility table for this compound. This serves as a practical starting point for solvent screening in synthesis and formulation.
| Solvent Class | Example Solvents | Predicted Solubility | Scientific Justification |
| Polar Protic | Methanol, Ethanol | High | The alcohol's -OH group can hydrogen bond with both the carbonyl and hydroxyl components of the carboxylic acid, leading to strong solute-solvent interactions.[4] |
| Polar Aprotic | DMSO, DMF, Acetone | High to Medium | These solvents have strong dipoles and are hydrogen bond acceptors, allowing for effective solvation of the carboxylic acid group. DMSO and DMF are particularly strong solvents for a wide range of organic compounds.[7] |
| Ethers | Diethyl Ether, THF | Medium to Low | Ethers are weak hydrogen bond acceptors and have moderate polarity. They offer some interaction with the polar group but are less effective than protic or aprotic polar solvents. |
| Chlorinated | Dichloromethane (DCM) | Medium to Low | DCM has a moderate dipole moment that can interact with the polar parts of the solute, but it cannot hydrogen bond. Its interaction with the dichloro-substituents may enhance solubility. |
| Aromatic | Toluene | Low | The non-polar nature of toluene interacts favorably with the benzene ring, but it cannot effectively solvate the highly polar carboxylic acid group, limiting overall solubility. |
| Aliphatic | n-Hexane | Very Low / Insoluble | As a non-polar hydrocarbon, hexane has minimal interaction with the polar functional groups, making dissolution energetically unfavorable. |
| Aqueous Basic | 5% Sodium Hydroxide | Very High | The acid is deprotonated to form a highly polar and water-soluble carboxylate salt.[6][8][9] |
| Aqueous Neutral | Water | Very Low | The hydrophobic aromatic ring and methylsulfanyl group dominate over the single carboxylic acid group, leading to poor water solubility, similar to benzoic acid itself.[5] |
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An In-depth Technical Guide to the Potential Biological Activity of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound 2,4-Dichloro-5-(methylsulfanyl)benzoic acid. While direct experimental data on this specific molecule is nascent, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to build a robust hypothesis for its therapeutic potential. We delve into its physicochemical properties, propose a viable synthetic pathway, and, most critically, outline a series of detailed in-vitro experimental protocols to systematically investigate its predicted anticancer, antimicrobial, and antidiabetic activities. This guide is intended to serve as a foundational resource for researchers poised to unlock the pharmacological promise of this intriguing molecule.
Introduction: The Rationale for Investigation
The dichlorobenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of chloro- and other functional groups on the benzoic acid ring can profoundly influence a molecule's electronic, steric, and lipophilic properties, thereby dictating its interaction with biological targets.[1] While derivatives such as 2,4-dichloro-5-sulfamoylbenzoic acid have been investigated as intermediates for diuretics and have shown potential as antidiabetic and antimicrobial agents, the introduction of a methylsulfanyl (-SCH3) group at the 5-position presents a novel chemical entity with a distinct pharmacological profile yet to be explored.[2][3]
Organosulfur compounds are of significant interest in drug discovery, with many exhibiting a broad spectrum of therapeutic effects, including antioxidant and anticancer properties.[4] The methylsulfanyl group can modulate a molecule's lipophilicity and metabolic stability and may engage in specific interactions with biological targets.[5] This guide, therefore, posits that this compound is a compelling candidate for investigation, with a high probability of exhibiting valuable biological activities.
Physicochemical Properties and Synthesis
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₆Cl₂O₂S | Based on chemical structure. |
| Molecular Weight | 237.10 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for substituted benzoic acids. |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | The carboxylic acid group provides some polarity, but the dichlorinated phenyl ring and methylsulfanyl group are lipophilic. |
| pKa | ~3.5 - 4.5 | The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group will increase acidity compared to benzoic acid. |
| LogP | ~3.0 - 4.0 | The lipophilicity is increased by the two chlorine atoms and the methylsulfanyl group. |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be adapted from established methods for related compounds.[6][7] The following diagram illustrates a potential two-step synthesis starting from 2,4-dichloro-5-mercaptobenzoic acid.
Caption: Proposed two-step synthesis of this compound.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the structure-activity relationships of analogous compounds, we hypothesize that this compound possesses potential anticancer, antimicrobial, and antidiabetic properties.
Potential Anticancer Activity
Many benzoic acid derivatives have demonstrated anticancer activity.[8] The dichlorinated phenyl ring is a common feature in molecules that exhibit cytotoxicity towards cancer cells. Furthermore, certain organosulfur compounds can induce apoptosis in cancer cells.[9]
Mechanistic Hypothesis: The lipophilic nature of the compound may facilitate its passage through cell membranes. The dichloro-substituents and the methylsulfanyl group could contribute to interactions with hydrophobic pockets in key enzymes or receptors involved in cell proliferation and survival pathways. We hypothesize that this compound may induce apoptosis in cancer cells by disrupting mitochondrial function or by inhibiting signaling pathways crucial for cancer cell growth.
Potential Antimicrobial Activity
Substituted benzoic acids are known for their antimicrobial properties.[10] The presence of chlorine atoms on the aromatic ring often enhances this activity.
Mechanistic Hypothesis: The compound may exert its antimicrobial effect by disrupting the microbial cell membrane, leading to leakage of intracellular components. Alternatively, it could inhibit essential microbial enzymes involved in metabolic pathways or DNA replication. The methylsulfanyl group might enhance its uptake by microbial cells.
Potential Antidiabetic Activity
Derivatives of 2,4-dichlorobenzoic acid have been reported to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion.[2] Inhibition of these enzymes can help in managing postprandial hyperglycemia.
Mechanistic Hypothesis: this compound may act as a competitive inhibitor of α-glucosidase and/or α-amylase. The benzoic acid moiety could mimic the substrate, while the dichlorophenyl and methylsulfanyl groups could form favorable interactions with the active site of these enzymes, leading to their inhibition.
Proposed In-Vitro Experimental Protocols
To systematically evaluate the hypothesized biological activities, a series of well-established in-vitro assays are proposed. These protocols are designed to be robust, reproducible, and provide quantitative data.
Evaluation of Anticancer Activity
4.1.1. Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[11][12]
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT-based cell viability assay.
Evaluation of Antimicrobial Activity
4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
Protocol:
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for the broth microdilution MIC assay.
Evaluation of Antidiabetic Activity
4.3.1. α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate breakdown.[15][16]
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer. Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity and determine the IC₅₀ value. Acarbose can be used as a positive control.[17]
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 2: Example Data Summary for Anticancer Activity (MTT Assay)
| Cell Line | IC₅₀ of this compound (µM) | IC₅₀ of Positive Control (e.g., Doxorubicin) (µM) |
| MCF-7 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| HCT116 | [Insert Value] | [Insert Value] |
Table 3: Example Data Summary for Antimicrobial Activity (MIC Assay)
| Microorganism | MIC of this compound (µg/mL) | MIC of Positive Control (e.g., Ciprofloxacin/Fluconazole) (µg/mL) |
| S. aureus | [Insert Value] | [Insert Value] |
| E. coli | [Insert Value] | [Insert Value] |
| C. albicans | [Insert Value] | [Insert Value] |
Table 4: Example Data Summary for Antidiabetic Activity (α-Glucosidase Inhibition Assay)
| Enzyme | IC₅₀ of this compound (µM) | IC₅₀ of Positive Control (Acarbose) (µM) |
| α-Glucosidase | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
This compound represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. This technical guide has laid the groundwork for its systematic investigation by providing a strong rationale based on structure-activity relationships of related compounds, proposing a synthetic route, and detailing a comprehensive panel of in-vitro assays to probe its hypothesized anticancer, antimicrobial, and antidiabetic activities.
The successful execution of these experiments will provide the first critical data points on the biological profile of this compound. Positive results from these initial screens will warrant further investigation, including more detailed mechanistic studies, in-vivo efficacy studies in animal models, and a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This structured approach will be instrumental in determining the true therapeutic value of this compound and its potential as a lead compound in drug discovery programs.
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 26, 2026, from [Link]
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Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. (2006). PMC - NIH. Retrieved January 26, 2026, from [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved January 26, 2026, from [Link]
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In Vitro Evaluation of Antidiabetic Potential of Cleistocalyx nervosum var. paniala Fruit Extract. (2022). MDPI. Retrieved January 26, 2026, from [Link]
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Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]
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In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
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Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. (n.d.). Retrieved January 26, 2026, from [Link]
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Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
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The In Vitro Assessment of Antidiabetic Activity of the Plant Extracts Obtained from Portulacaria afra Jack. Grown under Concurrent Extreme Temperatures and Water-deficit conditions. (2024). Retrieved January 26, 2026, from [Link]
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discovery and history of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid
An In-Depth Technical Guide to 2,4-Dichloro-5-sulfamoylbenzoic Acid: Synthesis, History, and Applications
A Note to the Reader: The initial topic requested was the "." However, a comprehensive search of scientific literature and chemical databases yielded no significant information on a compound with this specific name and structure. In contrast, a closely related compound, 2,4-Dichloro-5-sulfamoylbenzoic acid , is extensively documented and plays a crucial role as a key intermediate in the synthesis of the widely-used diuretic drug, Furosemide. It is highly probable that the intended subject of inquiry was this latter compound. Therefore, this guide will provide a detailed technical overview of 2,4-Dichloro-5-sulfamoylbenzoic acid , assuming a likely error in the initial request.
Introduction
2,4-Dichloro-5-sulfamoylbenzoic acid, also known by the non-proprietary name Lasamide, is a benzoic acid derivative of significant interest in the pharmaceutical industry.[1] Its molecular structure, characterized by a benzene ring substituted with two chlorine atoms, a carboxylic acid group, and a sulfamoyl group, makes it a valuable building block in organic synthesis. This compound's primary claim to fame is its role as the direct precursor to Furosemide, a potent loop diuretic that has been a mainstay in the treatment of edema associated with heart failure, liver cirrhosis, and renal disease for decades.[2][3] The history of 2,4-dichloro-5-sulfamoylbenzoic acid is thus intrinsically linked to the development of modern diuretics.
Historical Context and Discovery
The journey to the synthesis and application of 2,4-dichloro-5-sulfamoylbenzoic acid is a story of rational drug design rooted in the exploration of sulfonamide chemistry. The diuretic properties of sulfonamide derivatives were a serendipitous discovery that led to the development of a new class of drugs.
The modern era of diuretics began with the synthesis of chlorothiazide in the 1950s, which revolutionized the treatment of hypertension and edema.[3] This spurred further research into related sulfonamide compounds to identify molecules with improved efficacy and safety profiles. In this context, scientists at Hoechst AG, including K. Sturm, R. Muschaweck, and P. Hajdu, synthesized Furosemide in 1959, and it was subsequently released for medical use in 1962.[4] The development of Furosemide necessitated a reliable synthetic route for its key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid.
While the specific "discovery" of 2,4-dichloro-5-sulfamoylbenzoic acid as a standalone molecule is not a singular event, its importance emerged directly from the quest for a scalable and efficient synthesis of Furosemide. Early synthetic methods for Furosemide and its precursors were developed and patented by pharmaceutical companies, marking the genesis of its documented history.[2][4][5][6]
Chemical Properties
A clear understanding of the physicochemical properties of 2,4-dichloro-5-sulfamoylbenzoic acid is essential for its handling, synthesis, and application in drug manufacturing.
| Property | Value | Source |
| Chemical Formula | C₇H₅Cl₂NO₄S | |
| Molecular Weight | 270.09 g/mol | |
| CAS Number | 2736-23-4 | |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 230-232 °C (decomposes) | |
| Solubility | Sparingly soluble in water, soluble in ethanol | |
| Linear Formula | Cl₂C₆H₂(SO₂NH₂)CO₂H |
Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid: A Historical and Technical Perspective
The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid has evolved over time, with newer methods aiming for higher yields, lower costs, and more environmentally friendly processes. The core of the synthesis generally involves the chlorosulfonation of a substituted benzoic acid derivative followed by amination.
Traditional Synthetic Route
The conventional synthesis starts with 2,4-dichlorobenzoic acid. This starting material undergoes chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group onto the benzene ring, yielding 2,4-dichloro-5-(chlorosulfonyl)benzoic acid. This intermediate is then subjected to ammonolysis, where the sulfonyl chloride group is converted to a sulfamoyl group by reacting with ammonia.
Modern Patented Synthesis Protocols
Several patents have been filed over the years, each proposing improvements to the traditional synthesis. These advancements often focus on the choice of starting materials, catalysts, and reaction conditions to enhance yield and purity while minimizing byproducts and environmental impact.
One patented method describes the use of 2,4-dichlorobenzotrichloride as the starting material. This is reacted with chlorosulfonic acid in the presence of a catalyst to form 2,4-dichloro-5-(chlorosulfonyl)benzoic acid. This intermediate is then subjected to ammonolysis and acidification to produce the final product.[7] This approach is claimed to offer advantages in terms of raw material cost and product yield.[7]
Another patented process details a method starting from 2,4-dichlorobenzoic acid and chlorosulfonic acid, using sodium sulfate as a catalyst and N-methyl-2-pyrrolidone (NMP) as a solvent for the sulfurization step.[8] The resulting 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is then treated with ammonia water, followed by acidification and purification with ethanol to obtain a high-purity product.[8] This method is highlighted as having fewer process steps, readily available raw materials, and being a greener synthetic route.[8]
Detailed Experimental Protocol (Example from Patented Literature)
The following is a representative step-by-step methodology based on a modern patented synthesis:
Step 1: Chlorosulfonation
-
To a suitable reaction vessel, add 2,4-dichlorobenzoic acid and a solvent such as N-methyl-2-pyrrolidone (NMP).
-
Add a catalyst, for example, anhydrous sodium sulfate.
-
Heat the mixture to facilitate dissolution.
-
Slowly add chlorosulfonic acid to the reaction mixture while maintaining a controlled temperature.
-
After the addition is complete, maintain the reaction at an elevated temperature for several hours to ensure the completion of the chlorosulfonation.
-
Cool the reaction mixture and isolate the intermediate, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, typically by centrifugation.
Step 2: Ammonolysis
-
In a separate vessel, cool aqueous ammonia to a low temperature (e.g., 0-5°C).
-
Slowly add the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid obtained from the previous step to the cold ammonia solution, ensuring the temperature remains low.
-
Allow the reaction to proceed for a set period with continuous stirring.
Step 3: Acidification and Purification
-
After the ammonolysis is complete, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of 1-2.
-
The crude 2,4-dichloro-5-sulfamoylbenzoic acid will precipitate out of the solution.
-
Filter the crude product and wash it with water until the filtrate is neutral.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the final high-purity product.
Caption: A generalized workflow for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid.
Applications in Drug Development
The primary and most significant application of 2,4-dichloro-5-sulfamoylbenzoic acid is as a key starting material for the synthesis of Furosemide.
Furosemide Synthesis
The synthesis of Furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid involves the amination of the carboxylic acid group with furfurylamine. This reaction typically proceeds via the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with furfurylamine.
Caption: The conversion of 2,4-dichloro-5-sulfamoylbenzoic acid to Furosemide.
Derivatives and Further Research
Beyond its role in Furosemide synthesis, 2,4-dichloro-5-sulfamoylbenzoic acid serves as a scaffold for the development of other biologically active molecules. Recent research has explored the synthesis of various derivatives with potential therapeutic applications. For instance, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been synthesized and evaluated for their α-glucosidase and α-amylase inhibitory activity, suggesting potential applications in the management of diabetes.[9] Another study focused on oxime ester derivatives of this compound as potential inhibitors of human carbonic anhydrases, which are implicated in certain types of cancer.[1][10]
Conclusion
2,4-Dichloro-5-sulfamoylbenzoic acid is a compound of considerable industrial and academic interest. Its history is closely tied to the development of Furosemide, a cornerstone in the treatment of fluid overload. The evolution of its synthesis reflects the broader trends in pharmaceutical chemistry towards more efficient, cost-effective, and environmentally conscious manufacturing processes. As research continues to uncover new biological activities of its derivatives, the importance of 2,4-dichloro-5-sulfamoylbenzoic acid as a versatile chemical building block is set to expand, promising new avenues for drug discovery and development.
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2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. Available at: [Link]
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2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem. Available at: [Link]
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Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors | ACS Medicinal Chemistry Letters. Available at: [Link]
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Spectroscopic Characterization of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,4-Dichloro-5-(methylsulfanyl)benzoic acid. Due to a lack of publicly available, experimentally derived spectra for this specific compound, this guide will present predicted data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This approach offers a robust framework for researchers, scientists, and drug development professionals to anticipate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule.
Introduction: The Rationale for Spectroscopic Prediction
This compound is a substituted aromatic carboxylic acid. Its structural elucidation is paramount for its application in research and development. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular structure. In the absence of direct empirical data, a predictive approach, grounded in the well-documented spectroscopic behavior of its constituent functional groups and structural analogs, becomes an invaluable tool.
This guide will systematically deconstruct the molecule to predict its spectral features. The primary analogs used for this predictive analysis are 4-(methylthio)benzoic acid, which provides insights into the methylsulfanyl group's influence, and various dichlorobenzoic acids, which inform the impact of the chloro substituents on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, with DMSO-d₆ as the reference solvent.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are typically highly deshielded and appear as broad singlets. |
| ~7.9 | Singlet | 1H | Ar-H | The proton at C6 is a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the para-chloro and ortho-carboxyl groups. |
| ~7.6 | Singlet | 1H | Ar-H | The proton at C3 is a singlet and its chemical shift is influenced by the ortho- and para-chloro groups. |
| ~2.5 | Singlet | 3H | -S-CH₃ | The methyl protons of the methylsulfanyl group are expected to be a singlet in this range. |
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | -COOH | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |
| ~140 | Ar-C | Quaternary carbon attached to the methylsulfanyl group (C5). |
| ~135 | Ar-C | Quaternary carbon attached to the carboxylic acid group (C1). |
| ~133 | Ar-CH | Aromatic methine carbon (C6). |
| ~132 | Ar-C | Quaternary carbon attached to a chlorine atom (C4). |
| ~130 | Ar-CH | Aromatic methine carbon (C3). |
| ~128 | Ar-C | Quaternary carbon attached to a chlorine atom (C2). |
| ~15 | -S-CH₃ | The carbon of the methyl group attached to sulfur. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of a solid organic acid is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.
Predicted IR Absorption Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding between the carboxylic acid molecules.[1] |
| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[1] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | These absorptions are typical for aromatic ring systems. |
| ~1300 | C-O stretch | Carboxylic Acid | Associated with the carbon-oxygen single bond of the carboxylic acid.[1] |
| ~850-800 | C-H bend (out-of-plane) | Aromatic Ring | The substitution pattern on the benzene ring influences the position of this band. |
| ~750 | C-Cl stretch | Aryl Halide | Stretching vibrations for carbon-chlorine bonds. |
Experimental Protocol for FT-IR Spectroscopy
For a solid sample, Attenuated Total Reflectance (ATR) or a KBr pellet method can be used.
-
ATR-FTIR:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Collect a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
-
-
KBr Pellet:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the spectrometer and acquire the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data
| m/z Value | Proposed Fragment | Rationale |
| 238/240/242 | [M]⁺ | Molecular ion peak. The isotopic pattern (approximately 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |
| 223/225/227 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 193/195 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |
| 173/175 | [M - S-CH₃ - Cl]⁺ | A possible fragmentation pathway involving the loss of the methylsulfanyl and a chlorine radical. |
| 151 | [M - COOH - Cl]⁺ | Loss of the carboxylic acid group and a chlorine atom. |
Experimental Protocol for Mass Spectrometry
For a solid organic acid, several ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction:
-
EI-MS: The sample can be introduced via a direct insertion probe, where it is heated to vaporization before entering the ion source.
-
ESI-MS: The sample must be dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonia to aid ionization) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Ionization: The sample is ionized in the source. In EI, high-energy electrons bombard the sample molecules, leading to ionization and often extensive fragmentation. ESI is a softer ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with less fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging data from structural analogs and fundamental spectroscopic principles, we have established a reliable set of expected NMR, IR, and MS data. The inclusion of standardized experimental protocols offers a practical framework for researchers to acquire and interpret the spectra of this and similar molecules. This predictive approach is a critical tool in modern chemical research, enabling scientists to proceed with informed expectations in the absence of established experimental data.
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Supporting Information for "Nickel-Catalyzed Carboxylation of C–O and C–S Bonds with CO2". [Organic Letters]. Available at: [Link]
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A Theoretical and Computational Blueprint for the Characterization of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the in-depth characterization of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid, a novel small molecule with potential applications in drug discovery. Acknowledging the limited existing literature on this specific compound, this document serves as a blueprint, outlining a systematic workflow from fundamental quantum mechanical analysis to the simulation of complex biological interactions. By leveraging established computational methodologies and drawing inferences from structurally related compounds, we present a self-validating protocol designed to elucidate the structural, electronic, and pharmacokinetic properties of this molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to the exploration of new chemical entities.
Introduction: The Rationale for a Computational Approach
The exploration of novel chemical matter is the cornerstone of modern drug discovery. This compound, a derivative of benzoic acid, presents an intriguing scaffold. The presence of dichloro-substituents, a carboxylic acid group, and a methylsulfanyl moiety suggests the potential for diverse chemical interactions and biological activities. However, the absence of extensive experimental data necessitates a robust in-silico approach to unlock its therapeutic potential.
Computational chemistry offers a powerful and cost-effective avenue to predict molecular properties, understand mechanisms of action, and prioritize candidates for synthesis and experimental validation.[1] This guide details a multi-faceted computational workflow, designed to build a comprehensive profile of this compound, thereby accelerating its journey from a theoretical molecule to a potential therapeutic agent.
Foundational Quantum Mechanical Characterization
The initial phase of our investigation focuses on understanding the intrinsic properties of the molecule using Density Functional Theory (DFT), a workhorse of quantum chemistry for studying the electronic structure of molecules.[2]
Structural Optimization and Vibrational Analysis
A prerequisite for any meaningful computational analysis is an accurate three-dimensional structure of the molecule.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: Construct the 2D structure of this compound using a molecular editor and convert it to a 3D conformation.
-
Computational Method Selection: Employ a DFT functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), to balance accuracy and computational cost.[3]
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[3]
Causality Behind Experimental Choices: The choice of the B3LYP functional and a Pople-style basis set is a well-established and validated approach for organic molecules, providing reliable geometries and vibrational frequencies. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen, sulfur, and chlorine atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.
Electronic Properties and Reactivity Descriptors
Understanding the electronic landscape of a molecule is key to predicting its reactivity and intermolecular interactions.
Key Parameters to Analyze:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are fundamental descriptors of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding, charge distribution, and intramolecular interactions within the molecule.[4][5] It can reveal hyperconjugative interactions that contribute to molecular stability.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis characterizes the nature of chemical bonds (covalent, ionic, etc.) based on the topology of the electron density.[6][7]
Data Presentation: Predicted Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | Indicates electron-donating ability | |
| LUMO Energy | Indicates electron-accepting ability | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |
| Dipole Moment | Indicates overall polarity of the molecule |
Note: The values in this table are placeholders and would be populated upon completion of the DFT calculations.
Simulating Biological Interactions: A Gateway to Drug Discovery
With a well-characterized molecule, the next logical step is to explore its potential interactions with biological targets.
Target Identification and Molecular Docking
Given the structural similarity to other biologically active benzoic acid derivatives, we can hypothesize potential protein targets. For instance, derivatives of the closely related 2,4-dichloro-5-sulfamoylbenzoic acid have shown activity as inhibitors of carbonic anhydrase and also exhibit antimicrobial properties.[8] Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9]
Experimental Protocol: Molecular Docking
-
Protein Preparation: Obtain the 3D structure of a potential target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation: Use the optimized structure of this compound from the DFT calculations. Assign partial charges.
-
Binding Site Definition: Identify the active site or binding pocket of the protein. This can be based on the location of a co-crystallized ligand or through pocket detection algorithms.[10]
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding mode and affinity of the ligand to the protein.[11] The software will generate multiple possible binding poses and score them based on a scoring function.
-
Analysis of Results: Analyze the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding.
Causality Behind Experimental Choices: The choice of docking software often depends on the specific system and available computational resources. Each program uses different search algorithms and scoring functions, and it is often advisable to use more than one to cross-validate the results. The preparation steps for both the protein and ligand are critical for the accuracy of the docking simulation.
Mandatory Visualization: Molecular Docking Workflow
Caption: Workflow for molecular docking studies.
Molecular Dynamics Simulations: Capturing the Dynamics of Interaction
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the protein-ligand complex over time.[12][13]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Take the best-ranked pose from the molecular docking study as the starting structure. Place the protein-ligand complex in a simulation box filled with a chosen water model (e.g., TIP3P) and add counter-ions to neutralize the system.
-
Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble). This allows the solvent molecules to relax around the protein-ligand complex.
-
Production Run: Run the MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex, identify key and persistent interactions, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.
Causality Behind Experimental Choices: The choice of simulation time is crucial; longer simulations provide more reliable sampling of the conformational landscape. The equilibration phase is essential to ensure that the system is in a stable state before the production run. The analysis of the trajectory can reveal important dynamic information that is not accessible from static docking studies.
Mandatory Visualization: MD Simulation Workflow
Caption: General workflow for molecular dynamics simulations.
Predicting Drug-Likeness: ADMET Properties
A promising drug candidate must not only exhibit high efficacy but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[14] In-silico ADMET prediction is a critical step in the early stages of drug discovery to identify potential liabilities.
Key ADMET Parameters to Predict:
-
Absorption: Lipophilicity (logP), water solubility, intestinal absorption.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.
A variety of online tools and software packages are available for ADMET prediction, such as SwissADME, ADMET-AI, and others.[15]
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Lipophilicity (logP) | < 5 | |
| Water Solubility | Good | |
| Blood-Brain Barrier Permeation | Yes/No | |
| CYP2D6 Inhibitor | No | |
| hERG Inhibitor | No | |
| Ames Mutagenicity | No |
Note: The values and ranges in this table are illustrative and would be determined by the specific prediction software used.
Advanced Analyses and Future Directions
Spectroscopic Predictions
The DFT calculations can also be used to predict various spectroscopic properties, which can be invaluable for the experimental characterization of the synthesized compound.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the 1H and 13C NMR chemical shifts.[3]
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra.[16][17]
Quantitative Structure-Activity Relationship (QSAR)
Once a series of analogues of this compound are synthesized and their biological activities are determined, QSAR models can be developed to establish a mathematical relationship between the chemical structures and their biological activities.[18][19] This can guide the design of more potent and selective compounds.
Conclusion
This technical guide has outlined a comprehensive and systematic computational workflow for the characterization of the novel molecule, this compound. By following the detailed protocols for DFT calculations, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can build a robust in-silico profile of this compound, elucidating its structural, electronic, and potential biological properties. This computational blueprint serves as a critical first step in the drug discovery pipeline, enabling the rational design and prioritization of this and other new chemical entities for further experimental investigation. The integration of these computational methods provides a powerful, self-validating system for accelerating the translation of theoretical molecules into tangible therapeutic solutions.
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Kaur, H., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. Retrieved from [Link]
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- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 12. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
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- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
2,4-Dichloro-5-(methylsulfanyl)benzoic acid as a building block in organic synthesis
An In-Depth Technical Guide to 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid: A Versatile Building Block in Modern Organic Synthesis
Authored by a Senior Application Scientist
Foreword: Unveiling the Synthetic Potential of a Multifunctional Aromatic Scaffold
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a seemingly unassuming aromatic carboxylic acid, has emerged as a scaffold of significant interest for researchers in medicinal chemistry and agrochemical development. Its unique constellation of functional groups—a carboxylic acid amenable to a plethora of transformations, two strategically positioned chlorine atoms that modulate electronic properties and offer sites for cross-coupling reactions, and a readily oxidizable methylsulfanyl group—provides a rich platform for molecular diversification.
This technical guide aims to provide an in-depth exploration of this compound as a building block. We will delve into its synthesis, elucidate its key chemical properties, and showcase its application in the synthesis of higher-value compounds. The insights provided herein are grounded in established chemical principles and aim to empower researchers to harness the full synthetic potential of this versatile molecule.
I. Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's physical and chemical properties is fundamental to its effective utilization in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂S | N/A |
| Molecular Weight | 237.10 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not readily available; expected to be a high-melting solid | N/A |
| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, methanol); sparingly soluble in water | N/A |
| CAS Number | 120185-30-4 | N/A |
Note: Experimental data for this specific compound is not widely published. The properties are based on the analysis of its structure and comparison with closely related analogs.
II. Synthesis of this compound: A Plausible Synthetic Route
While a definitive, peer-reviewed synthesis for this compound is not prominently available in the literature, a logical and efficient synthetic pathway can be proposed based on established organic transformations. A common strategy for introducing a methylsulfanyl group to an aromatic ring is via the methylation of a corresponding thiol. Therefore, a plausible synthesis would commence with the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by reduction of the resulting sulfonyl chloride to a thiol, and subsequent methylation.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid
-
To a stirred solution of 2,4-dichlorobenzoic acid (1.0 eq) in a suitable inert solvent (e.g., chloroform), add chlorosulfonic acid (3.0-5.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.
Step 2: Synthesis of 2,4-Dichloro-5-mercaptobenzoic Acid
-
Suspend 2,4-dichloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in a mixture of a suitable acid (e.g., concentrated hydrochloric acid) and an organic solvent (e.g., ethanol).
-
Add a reducing agent such as zinc dust or stannous chloride (SnCl₂) portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Filter the reaction mixture to remove any inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
Dissolve 2,4-dichloro-5-mercaptobenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol.
-
To the resulting thiolate solution, add a methylating agent such as methyl iodide or dimethyl sulfate (1.0-1.2 eq) dropwise.
-
Stir the reaction at room temperature until completion.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. The final product can be further purified by recrystallization.
III. Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.
Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for a wide array of chemical transformations, including:
-
Esterification: Reaction with alcohols under acidic conditions or using coupling agents to yield esters.
-
Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate amides. This is a cornerstone of medicinal chemistry for creating diverse libraries of compounds.
-
Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Decarboxylation: While challenging on an electron-deficient ring, under specific conditions, the carboxylic acid can be removed.
Reactions at the Methylsulfanyl Group
The methylsulfanyl group offers unique opportunities for further functionalization:
-
Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone using oxidizing agents like hydrogen peroxide or m-CPBA. This transformation significantly alters the electronic and steric properties of the molecule, which can be crucial for modulating biological activity. For instance, the conversion to a methylsulfonyl group can enhance a molecule's metabolic stability and ability to act as a hydrogen bond acceptor.
Modifications of the Aromatic Ring
The two chlorine atoms on the aromatic ring are not merely passive substituents. They can participate in various reactions, although the electron-withdrawing nature of the other substituents can render the ring less reactive towards electrophilic aromatic substitution. However, they are amenable to:
-
Nucleophilic Aromatic Substitution (SNAr): Under forcing conditions with potent nucleophiles, one or both chlorine atoms may be displaced.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds, although the reactivity might be lower compared to bromo or iodo analogs.
Application in the Synthesis of Bioactive Molecules
Derivatives of 2,4-dichlorobenzoic acid have shown promise in various therapeutic areas. For example, compounds bearing a sulfonamide group at the 5-position, structurally similar to the methylsulfanyl group after oxidation, have been investigated as antidiabetic agents through the inhibition of α-glucosidase and α-amylase.[1] The core scaffold of 2,4-dichloro-5-(substituted)benzoic acid is therefore a validated starting point for the development of novel therapeutic agents.
Similarly, in the agrochemical sector, related compounds like 2-chloro-5-(methylthio)benzoic acid are known intermediates in the synthesis of herbicides and fungicides.[2] The unique combination of lipophilicity and electronic properties imparted by the chloro and methylsulfanyl groups can be fine-tuned to achieve desired pesticidal activity and selectivity.
IV. Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[3] In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
The related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, is classified as an irritant to the skin, eyes, and respiratory system. It is reasonable to assume a similar hazard profile for the methylsulfanyl analog.
V. Conclusion
This compound represents a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, enabling the systematic exploration of chemical space in drug discovery and agrochemical research. While detailed literature on this specific compound is sparse, its synthesis and reactivity can be confidently predicted based on established chemical principles and the behavior of its close analogs. As the demand for novel, highly functionalized molecules continues to grow, the importance of building blocks like this compound in the synthetic chemist's toolbox is set to increase.
References
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]
-
2,4-D Fact Sheet. National Pesticide Information Center. [Link]
-
2,4-D. US EPA. [Link]
-
2,4-D AMINE WEED KILLER. Southern Agricultural Insecticides, Inc. [Link]
-
2-Chloro-5-(methylthio)benzoic acid. MySkinRecipes. [Link]
Sources
A Technical Guide to the Preliminary Screening of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid for Herbicidal Activity
Abstract
The relentless evolution of herbicide-resistant weeds necessitates a continuous pipeline of novel active ingredients with diverse modes of action. Benzoic acid derivatives represent a promising class of compounds, with many exhibiting significant biological activity. This technical guide outlines a comprehensive, field-proven methodology for the preliminary screening of a candidate molecule, 2,4-Dichloro-5-(methylsulfanyl)benzoic acid, for potential herbicidal efficacy. We detail a phased approach, beginning with rapid in vitro assays to establish baseline phytotoxicity and concluding with whole-plant greenhouse trials to assess pre- and post-emergence activity. The guide provides not only step-by-step protocols but also the scientific rationale behind experimental design, data interpretation, and decision-making criteria for advancing a candidate compound. The core hypothesis is that the subject molecule, due to its structural analogy to known auxinic herbicides, may function as an auxin mimic, a mechanism that is explored in detail. This document is intended for researchers and scientists in the agrochemical and drug development fields, providing a robust framework for the initial stages of herbicide discovery.
Introduction: The Rationale for Screening
The development of new herbicides is a critical endeavor to ensure global food security. The chemical scaffold of benzoic acid is a well-established starting point in medicinal and agricultural chemistry, known for its versatile biological activities.[1] Derivatives have been explored for antifungal, antibacterial, and other properties.[2][3][4] In the realm of weed science, certain substituted benzoic acids function as synthetic auxins, a major class of selective herbicides first discovered in the 1940s.[5][6] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability leads to unregulated growth and eventual plant death.[7]
The candidate molecule, This compound , possesses key structural features that warrant investigation for herbicidal activity:
-
A Dichlorinated Benzene Ring: The 2,4-dichloro substitution pattern is a classic feature of many potent auxinic herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D).
-
A Carboxylic Acid Group: This functional group is essential for auxin-like activity, providing a necessary negative charge to interact with the auxin receptor complex.[7]
-
A Methylsulfanyl Group: The substituent at the 5-position can significantly influence the molecule's absorption, translocation, metabolic stability, and binding affinity to the target site, potentially offering a novel structure-activity relationship.
Given these features, a systematic preliminary screening is justified to determine if this molecule possesses commercially viable herbicidal properties.
Hypothesized Mechanism of Action: An Auxin Mimic
We hypothesize that this compound acts as an auxin mimic . In healthy plants, the hormone auxin binds to a receptor complex, which includes an F-box protein like TIR1 (Transport Inhibitor Response 1).[8][9] This binding event tags transcriptional repressor proteins (known as Aux/IAA proteins) for degradation by the 26S proteasome.[6] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to controlled cell elongation, division, and differentiation.[8]
Auxin mimic herbicides exploit this pathway.[10] Due to their high stability and affinity for the receptor, they cause a persistent and overwhelming activation of the signaling cascade. This leads to the continuous degradation of Aux/IAA repressors, resulting in uncontrolled and disorganized plant growth. The plant effectively exhausts its resources, leading to epinasty, tissue damage, and ultimately, death.[8]
Preliminary Screening Workflow
A successful preliminary screen must be efficient, reproducible, and yield actionable data. The objective is to quickly identify compounds with significant biological activity while filtering out inactive ones. Our proposed workflow is a two-phase process designed to maximize information while conserving resources.
Methodology & Protocols
This section provides detailed protocols for the two primary screening phases. These methods are adapted from standard practices in the field.[11][12]
Phase 1: In Vitro Seed Germination and Seedling Growth Assay
This rapid assay provides initial data on phytotoxicity and selectivity against representative monocot and dicot species.
Objective: To determine the concentration-dependent effect of the test compound on seed germination and early seedling growth.
Experimental Protocol:
-
Species Selection:
-
Monocot: Echinochloa crus-galli (Barnyardgrass) - A common and problematic grass weed.
-
Dicot: Amaranthus retroflexus (Redroot Pigweed) - A common and competitive broadleaf weed.
-
-
Preparation of Test Compound:
-
Prepare a 10,000 ppm stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) with a non-ionic surfactant (e.g., Tween 80 at 0.1% v/v).
-
Perform serial dilutions in distilled water to achieve final test concentrations (e.g., 1000, 500, 250, 125, 62.5, 0 ppm). The 0 ppm solution serves as the negative control. A known herbicide (e.g., Dicamba) should be used as a positive control.
-
-
Assay Setup:
-
Place a sterile filter paper (e.g., Whatman No. 1) into sterile 90 mm petri dishes.
-
Pipette 5 mL of the respective test solution onto the filter paper in each dish.
-
Evenly place 20 seeds of a single test species onto the moistened filter paper.
-
Seal each petri dish with paraffin film to prevent evaporation. Prepare 3-4 replicates for each concentration and species.
-
-
Incubation:
-
Place the dishes in a controlled environment growth chamber with a 16/8 hour light/dark cycle, 25°C temperature, and adequate light intensity.
-
-
Data Collection (7-10 days after treatment):
-
Count the number of germinated seeds to calculate the germination rate (%).
-
Measure the root length and shoot length of each seedling.
-
Phase 2: Whole Plant Greenhouse Assay
This assay validates the in vitro findings under more realistic conditions, assessing both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity.
Objective: To evaluate the herbicidal efficacy and crop/weed selectivity of the test compound when applied to soil or directly to foliage.
Experimental Protocol:
-
Plant Cultivation:
-
Fill 10 cm pots with a standardized greenhouse soil mix.
-
Sow seeds of the test species (e.g., E. crus-galli, A. retroflexus, and potentially a crop species like soybean or corn for safety assessment) at an appropriate depth.
-
Grow plants in a greenhouse with controlled temperature (25-28°C), humidity, and a 16-hour photoperiod.
-
-
Pre-Emergence Application:
-
Within 24 hours of sowing, apply the test compound.
-
Use a calibrated laboratory track sprayer to apply the test solutions at rates equivalent to field application rates (e.g., 2000, 1000, 500, 250 g a.i./ha).[13]
-
Include an untreated control and a positive control (commercial standard).
-
Water the pots lightly after application to incorporate the compound into the top layer of soil.
-
-
Post-Emergence Application:
-
Grow plants until they reach the 2-3 leaf stage.
-
Apply the test compound using the track sprayer at the same rates as the pre-emergence trial. Ensure complete foliar coverage.
-
-
Data Collection (14-21 days after treatment):
-
Visual Injury Assessment: Score plants on a scale of 0 to 100, where 0 = no effect and 100 = complete plant death. Symptoms to note include chlorosis, necrosis, epinasty, and stunting.
-
Biomass Reduction: Harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and weigh it. Calculate the percent reduction in dry weight compared to the untreated control.
-
Data Collection and Analysis
Systematic data collection and statistical analysis are crucial for making informed decisions.
-
In Vitro Data: For each species, calculate the average germination rate, root length, and shoot length for each concentration. Plot the percent inhibition of root and shoot growth against the logarithm of the concentration to determine the IC50 (the concentration required to inhibit growth by 50%).
-
Greenhouse Data: Calculate the average visual injury rating and percent biomass reduction. Plot these values against the application rate (log scale) to determine the GR50 (the rate required to reduce growth/biomass by 50%).
Hypothetical Data Summary Table
The following table illustrates how results can be structured for clear comparison.
| Assay Type | Species | Parameter | GR50 / IC50 (g a.i./ha or ppm) | Selectivity Ratio (Monocot GR50 / Dicot GR50) | Notes |
| In Vitro | A. retroflexus (Dicot) | IC50 (Root) | 150 ppm | \multirow{2}{}{0.18} | High sensitivity in dicot roots. |
| E. crus-galli (Monocot) | IC50 (Root) | 850 ppm | Moderate tolerance in monocot. | ||
| Greenhouse (Post-Em.) | A. retroflexus (Dicot) | GR50 (Biomass) | 280 g/ha | \multirow{2}{}{0.16} | Excellent post-emergence control of pigweed. |
| E. crus-galli (Monocot) | GR50 (Biomass) | 1750 g/ha | Good selectivity; minimal impact on barnyardgrass. | ||
| Greenhouse (Pre-Em.) | A. retroflexus (Dicot) | GR50 (Biomass) | 450 g/ha | \multirow{2}{*}{0.3} | Good pre-emergence control. |
| E. crus-galli (Monocot) | GR50 (Biomass) | 1500 g/ha | Weaker pre-emergence selectivity. |
Interpretation of Results & Decision Making
The data from the preliminary screen will guide the decision to either advance or terminate the investigation of the compound.
-
Potency: A low GR50 value (e.g., < 500 g/ha) against target weeds indicates high potency.
-
Selectivity: A high selectivity ratio (e.g., >5-10) between the crop/non-target monocot and the target dicot weed is highly desirable for an auxin mimic herbicide.
-
Application Method: Comparing pre- and post-emergence results reveals the optimal application strategy. Strong post-emergence activity is characteristic of many auxinic herbicides.
The following logic tree illustrates the decision-making process.
Conclusion
The preliminary screening framework detailed in this guide provides a scientifically rigorous and resource-efficient path to evaluate the herbicidal potential of this compound. By integrating in vitro and whole-plant assays, this approach allows for a rapid yet thorough assessment of the compound's phytotoxicity, selectivity, and potential application methods. The interpretation of this initial data is paramount for making a sound judgment on whether to commit further resources to a promising new lead in the vital search for next-generation weed management solutions.
References
- Department of Pharmaceutical Sciences, Guru Jambheshwar University of Science and Technology. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.
- Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- MDPI. (n.d.). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields.
- Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.
- ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF.
- MDPI. (n.d.). Methods for Rapid Screening in Woody Plant Herbicide Development.
- PMC - NIH. (n.d.). Auxin Herbicide Action: Lifting the Veil Step by Step.
- PubMed. (n.d.). THE HERBICIDAL ACTION OF 2,4 DICHLOROPHENOXYACETIC AND 2,4,5 TRICHLOROPHENOXYACETIC ACID ON BINDWEED.
- PubMed. (n.d.). Antifungal activity of benzoic acid derivatives from Piper lanceaefolium.
- PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid.
- ResearchGate. (n.d.). Mechanism of action of natural auxins and the auxinic herbicides.
- ResearchGate. (n.d.). A new method for screening herbicides for use in pine nurseries.
- Google Patents. (n.d.). TWI616141B - Synergistic weed control from applications of penoxsulam and acetochlor.
- PubMed. (n.d.). Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid.
- IJCRT.org. (n.d.). A Comprehensive Study On Benzoic Acid And Its Derivatives.
- SciELO. (n.d.). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances.
- MediaHub. (n.d.). Auxin and Auxinic Herbicide Mechanisms of Action.
- ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles.
- PubMed. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies.
- Shaner, D. L. (n.d.). Primary Herbicide Screening.
- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- US EPA. (2017, March 7). Identifying Chemical Reactivity Hazards Preliminary Screening Method.
- Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
- ResearchGate. (n.d.). Current Status of Auxin-Mimic Herbicides.
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initial investigation into the antibacterial properties of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid
An Initial Investigation into the Antibacterial Properties of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid: A Technical Guide
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt the pH balance within microbial cells, leading to the inhibition of metabolic processes.[1] The substitution patterns on the benzoic acid scaffold can significantly influence its biological activity. Halogenation, for instance, can enhance the lipophilicity of a molecule, potentially facilitating its passage through bacterial cell membranes. Furthermore, the introduction of sulfur-containing functional groups can confer a broad range of biological activities, including antimicrobial effects.[2][3]
This guide provides a comprehensive framework for the initial investigation of the antibacterial properties of a novel compound, this compound. The rationale for exploring this specific molecule lies in the potential synergistic effects of the dichloro and methylsulfanyl substitutions on the benzoic acid core. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to the synthesis, characterization, and antibacterial evaluation of this compound.
Synthesis and Characterization
A plausible synthetic route for this compound is outlined below. This proposed synthesis is based on established organosulfur chemistry and functional group manipulations.
Proposed Synthesis of this compound
A potential synthetic pathway could involve the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by reduction of the resulting sulfonyl chloride and subsequent methylation.
Step-by-step Protocol:
-
Chlorosulfonation: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group at the 5-position. This reaction is typically performed at low temperatures to control reactivity.
-
Reduction: The resulting 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is then reduced to the corresponding thiol. This can be achieved using a reducing agent such as zinc dust in an acidic medium.
-
Methylation: The final step involves the methylation of the thiol group to yield this compound. A suitable methylating agent, such as methyl iodide, can be used in the presence of a mild base.[4]
Purification and Characterization:
The crude product should be purified using techniques such as recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography on silica gel. The purity and identity of the final compound must be confirmed through a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
In Vitro Antibacterial Activity Assessment
A systematic evaluation of the antibacterial activity of this compound against a panel of clinically relevant bacteria is crucial.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The MBC is subsequently determined from the MIC assay results. These assays should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Step-by-step Protocol:
-
Preparation of Bacterial Inoculum: A standardized inoculum of each bacterial strain is prepared from a fresh culture, with the turbidity adjusted to a 0.5 McFarland standard.
-
Serial Dilution of the Compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from each well showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.
Recommended Bacterial Panel:
| Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus | Escherichia coli |
| Bacillus subtilis | Pseudomonas aeruginosa |
| Enterococcus faecalis | Klebsiella pneumoniae |
Hypothetical Antibacterial Activity Data:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 16 | 32 |
| Bacillus subtilis | 8 | 16 |
| Escherichia coli | 64 | >128 |
| Pseudomonas aeruginosa | >128 | >128 |
Investigating the Mechanism of Action
Understanding the mechanism by which this compound exerts its antibacterial effect is a critical next step. Based on the known mechanisms of other benzoic acid derivatives and sulfur-containing compounds, several potential targets can be investigated.
Potential Mechanisms of Action:
-
Disruption of Cell Membrane Integrity: Benzoic acid derivatives can disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death.[5]
-
Inhibition of Folic Acid Biosynthesis: Some sulfonamide-containing compounds interfere with the folic acid synthesis pathway, which is essential for bacterial growth.
-
Inhibition of DNA Gyrase: This enzyme is crucial for bacterial DNA replication, and its inhibition is a validated antibacterial strategy.[6]
Experimental Approaches:
-
Cell Membrane Permeability Assay: The effect of the compound on bacterial membrane integrity can be assessed using fluorescent dyes such as propidium iodide, which can only enter cells with compromised membranes.
-
Biofilm Formation Inhibition Assay: The ability of the compound to prevent the formation of bacterial biofilms, which are often associated with chronic infections and increased antibiotic resistance, can be evaluated using crystal violet staining.
-
Molecular Docking Studies: In silico docking studies can be performed to predict the binding affinity of this compound to key bacterial enzymes, such as dihydropteroate synthase (involved in folic acid synthesis) or DNA gyrase.
Visualizations
Experimental Workflow for Antibacterial Investigation
Caption: A flowchart illustrating the key stages in the initial antibacterial investigation of a novel compound.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram showing potential mechanisms of antibacterial action, including membrane disruption and inhibition of the folic acid pathway.
References
-
[No author given]. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. Available at: [Link].
-
Gheorghe, A., et al. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link].
-
Nowak, A., et al. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH. Available at: [Link].
-
[No author given]. Antibiotic potency of 2,4-dichloro-5-sulfamoyl benzoic acid extracted from marine bacterium Streptomyces Sp. VITBRK3 against met. [PDF]. Available at: [Link].
- [No author given]. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
-
Kyung, K. H., et al. Antimicrobial activity of sulfur compounds derived from cabbage. PubMed. Available at: [Link].
-
[No author given]. Marine Streptomyces-derived Antibacterial Compound [2, 4-Dichloro-5-sulfamoyl benzoic acid] for MRSA and VRE Strains. International Journal of Pharmaceutical Sciences and Nanotechnology (IJPSN). Available at: [Link].
-
[No author given]. Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. PrepChem.com. Available at: [Link].
-
[No author given]. A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. Available at: [Link].
-
[No author given]. Antimicrobial activity of phenol and benzoic acid derivatives. Request PDF - ResearchGate. Available at: [Link].
-
Khan, I., et al. Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available at: [Link].
- [No author given]. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
-
[No author given]. The antibacterial properties of sulfur containing flavonoids. Request PDF - ResearchGate. Available at: [Link].
-
Paruszewski, R. Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. PubMed. Available at: [Link].
-
[No author given]. Antibiotic potency of 2,4-dichloro-5-sulfamoyl benzoic acid extracted from marine bacterium Streptomyces Sp. VITBRK3 against methicillin resistant Staphylococcus aureus. Scholars Research Library. Available at: [Link].
-
[No author given]. phenolic profile and antibacterial activity of young and aged wine fraction from argentina. [PDF]. Available at: [Link].
-
Kim, S. A., et al. Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. PubMed. Available at: [Link].
-
[No author given]. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link].
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Antimicrobial activity of sulfur compounds derived from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
exploring 2,4-Dichloro-5-(methylsulfanyl)benzoic acid as a carbonic anhydrase inhibitor intermediate
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol herein details a robust and reproducible two-step synthesis commencing from the commercially available 2,4-dichloro-5-aminobenzoic acid. The synthesis involves an initial diazotization of the starting material, followed by a Sandmeyer-type reaction to introduce the methylsulfanyl group. This application note is designed to provide not only a step-by-step experimental procedure but also a detailed explanation of the underlying chemical principles, safety considerations, and methods for the characterization of the final product.
Introduction
This compound is a polysubstituted aromatic carboxylic acid with potential applications in the development of novel pharmaceuticals and functional materials. The presence of the dichloro, methylsulfanyl, and carboxylic acid moieties provides multiple points for further chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. The synthesis of such polysubstituted aromatic compounds often requires a strategic approach to achieve the desired regioselectivity. The method described in this document leverages the versatile chemistry of diazonium salts to achieve the targeted substitution pattern in a controlled and efficient manner.
Overall Synthesis Workflow
The synthesis of this compound is accomplished in two primary stages:
-
Diazotization: Conversion of the primary aromatic amine of 2,4-dichloro-5-aminobenzoic acid into a diazonium salt. This is a classic reaction in organic synthesis that transforms the amino group into an excellent leaving group (N₂).[1][2]
-
Thiolation (Sandmeyer-type Reaction): The in situ generated diazonium salt is then subjected to a nucleophilic substitution with a methylthio source to yield the final product. This reaction allows for the precise installation of the methylsulfanyl group at the 5-position of the benzoic acid ring.[3][4][5]
The overall reaction scheme is presented below:
Caption: Overall workflow for the synthesis of this compound.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier |
| 2,4-Dichloro-5-aminobenzoic acid | ≥98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Sodium Thiomethoxide (CH₃SNa) | Solution or solid | Commercially Available |
| Methyl Mercaptan (CH₃SH) | Commercially Available | |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Round-bottom flasks | Standard laboratory supplier | |
| Magnetic stirrer with stir bars | Standard laboratory supplier | |
| Ice bath | Standard laboratory supplier | |
| Buchner funnel and filter paper | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
| NMR Spectrometer | 300 MHz or higher | |
| FT-IR Spectrometer | ||
| Mass Spectrometer |
Experimental Protocol
Step 1: Diazotization of 2,4-dichloro-5-aminobenzoic acid
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 2,4-dichloro-5-aminobenzoic acid (10.0 g, 48.5 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (3.70 g, 53.4 mmol) in cold water (15 mL).
-
Add the sodium nitrite solution dropwise to the stirred suspension of the amine over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C. The formation of the diazonium salt is indicated by the dissolution of the solid starting material to form a clear solution.
-
Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
Step 2: Thiolation (Sandmeyer-type Reaction)
-
In a separate 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, prepare a solution of sodium thiomethoxide. If starting from solid sodium thiomethoxide, dissolve (4.08 g, 58.2 mmol) in cold water (50 mL). If using a solution, use an equivalent molar amount. Alternatively, methyl mercaptan can be bubbled through a solution of sodium hydroxide in water at 0-5 °C to generate sodium thiomethoxide in situ.
-
Cool the sodium thiomethoxide solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred sodium thiomethoxide solution via the addition funnel over a period of 1 hour. Maintain the reaction temperature below 10 °C. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Acidify the reaction mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (3 x 50 mL) to remove any inorganic salts.
Purification
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence and integration of aromatic and methyl protons.
-
¹³C NMR: To confirm the number of unique carbon environments.
-
FT-IR: To identify the characteristic vibrational frequencies of the carboxylic acid (O-H and C=O stretches) and other functional groups.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Scientific Rationale and Mechanistic Insights
Diazotization
The diazotization of a primary aromatic amine is a well-established reaction that proceeds through the formation of a nitrosonium ion (NO⁺) in situ from sodium nitrite and a strong acid.[1][2] The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and a dehydration step lead to the formation of the diazonium salt. The reaction is performed at low temperatures (0-5 °C) because aryl diazonium salts are generally unstable and can decompose at higher temperatures.
Caption: Simplified mechanism of diazotization.
Thiolation
The subsequent thiolation reaction is a type of Sandmeyer reaction, which typically involves a copper(I) catalyst. However, in the case of strong nucleophiles like thiolates, the reaction can often proceed without a catalyst. The diazonium group (-N₂⁺) is an excellent leaving group, and its departure as nitrogen gas drives the reaction forward. The thiomethoxide ion (CH₃S⁻) acts as the nucleophile, attacking the aromatic ring and displacing the diazonium group to form the desired aryl methyl thioether.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Methyl Mercaptan: Methyl mercaptan is a toxic and flammable gas with a strong, unpleasant odor. Handle with extreme caution in a fume hood.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ use of the diazonium salt, which is generally considered safe. Do not attempt to isolate the diazonium salt intermediate.
-
Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can successfully prepare this valuable compound for their scientific endeavors. The use of readily available starting materials and well-established synthetic transformations makes this protocol accessible to a wide range of chemistry laboratories.
References
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(2), 95-103.
- Kagathara, J. G., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1779-1809.
-
Organic Chemistry Portal. Diazotisation. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzoic Acid? Retrieved from [Link]
-
Thorn, V. A., & L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
Sources
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid
Introduction: The Rationale for a Tailored Purification Strategy
2,4-Dichloro-5-(methylsulfanyl)benzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of two electron-withdrawing chlorine atoms, a sulfur-containing moiety, and an ionizable carboxylic acid group presents a unique challenge for purification. Achieving high purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final product.
This document provides a comprehensive guide to developing a robust and efficient preparative High-Performance Liquid Chromatography (HPLC) method for the purification of this target molecule. Rather than presenting a single, rigid protocol, this application note will delve into the scientific principles guiding the method development process. This approach empowers the researcher to understand the "why" behind each step, allowing for logical troubleshooting and adaptation to specific sample complexities and purity requirements. Our methodology is grounded in the established principles of reversed-phase chromatography for ionizable compounds, ensuring a self-validating and reproducible system.
Physicochemical Considerations for Method Development
-
Acidity (pKa): The parent compound, benzoic acid, has a pKa of approximately 4.2.[1] The two electron-withdrawing chlorine atoms on the aromatic ring will increase the acidity of the carboxylic acid group, thereby lowering its pKa. It is reasonable to estimate the pKa of the target compound to be in the range of 2.5-3.5. To ensure the compound is in its non-ionized, neutral form for optimal retention on a reversed-phase column, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the pKa.[2] Therefore, a mobile phase pH of around 2.5 is a logical starting point.
-
UV Absorbance: The benzene ring and the carboxylic acid group are the primary chromophores in the molecule. Benzoic acid exhibits two main absorption bands, a strong B-band around 230 nm and a weaker C-band around 274 nm.[1] The substituents on the ring will likely cause a bathochromic shift (a shift to longer wavelengths). Therefore, a suitable detection wavelength would likely be in the range of 230-280 nm. A preliminary UV-Vis scan of the crude material dissolved in the mobile phase is highly recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Solubility: The compound is expected to have good solubility in common organic solvents used in reversed-phase HPLC, such as acetonitrile and methanol, especially when mixed with an aqueous, acidified mobile phase. Initial solubility tests with the crude material in various ratios of acetonitrile/water and methanol/water are advisable to ensure the sample remains fully dissolved during injection.
The Purification Workflow: A Step-by-Step Approach
The purification of this compound can be systematically approached using the following workflow.
Caption: HPLC Purification Workflow for this compound.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (H₃PO₄), analytical grade
-
Sodium phosphate monobasic (NaH₂PO₄), analytical grade
-
0.45 µm syringe filters (PTFE or other solvent-compatible membrane)
Instrumentation and Chromatographic Conditions
A standard preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, 5-10 µm particle size. For lab-scale purification, dimensions such as 250 mm x 10 mm or 250 mm x 21.2 mm are suitable. The choice depends on the amount of material to be purified.[3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water: Add 1.0 mL of concentrated phosphoric acid to 1 L of deionized water and mix thoroughly. This will yield a pH of approximately 2.1. Alternatively, a 20 mM sodium phosphate buffer adjusted to pH 2.5 can be used for better pH stability.[4] |
| Mobile Phase B | Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower viscosity and better UV transparency.[5] |
| Flow Rate | Dependent on the column dimensions. For a 10 mm ID column, a starting flow rate of 4-5 mL/min is appropriate. For a 21.2 mm ID column, a flow rate of 15-20 mL/min can be used. |
| Column Temperature | 30-40 °C. Elevated temperatures can improve peak shape and reduce mobile phase viscosity, but the stability of the target compound should be considered. |
| Detection Wavelength | Initially, set to 254 nm. An optimal wavelength should be determined by running a UV-Vis scan of the crude sample in the mobile phase. |
| Injection Volume | Dependent on the column size and sample concentration. For a 10 mm ID column, injection volumes can range from 100 µL to several milliliters. |
Detailed Methodologies
Step 1: Mobile Phase Preparation
-
Prepare Mobile Phase A (0.1% H₃PO₄ in water) by carefully adding 1.0 mL of concentrated phosphoric acid to 1 L of deionized water.
-
Filter the aqueous mobile phase through a 0.45 µm filter to remove any particulate matter.[6]
-
Degas the mobile phases using an ultrasonic bath for 15-20 minutes or by helium sparging to prevent bubble formation in the pump.[7]
-
Ensure all mobile phase components are accurately measured to maintain reproducibility.[8][9]
Step 2: Sample Preparation
-
Dissolve the crude this compound in a suitable solvent. A good starting point is a mixture that mimics the initial mobile phase composition, such as 50:50 acetonitrile/water.
-
The concentration should be optimized to avoid column overloading. A starting concentration of 5-10 mg/mL is recommended.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any insoluble impurities that could block the column frit.
Step 3: HPLC System Setup and Equilibration
-
Install the preparative C18 column in the column oven.
-
Purge the pump with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.
Step 4: Gradient Development and Optimization A gradient elution is recommended to ensure that impurities with a wide range of polarities are effectively separated from the main product.
-
Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution time of the target compound.
-
Proposed Scouting Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Gradient Optimization: Based on the scouting run, adjust the gradient to improve the resolution between the target compound and its closest eluting impurities.
-
If the target peak elutes very early, a shallower gradient or a lower starting percentage of organic modifier should be used.
-
If the peak of interest is well-separated from impurities, the gradient can be steepened to reduce the run time.
-
Step 5: Fraction Collection
-
Set the fraction collector to trigger collection based on the detector signal (threshold-based) or by time windows determined from the optimized analytical run.
-
Collect the peak corresponding to this compound. It is advisable to collect the peak in multiple fractions (e.g., start, middle, and end of the peak) for subsequent purity analysis.
Step 6: Post-Purification Analysis and Product Recovery
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the mobile phase solvents, typically by rotary evaporation, to obtain the purified solid product.
System Suitability and Validation
To ensure the reliability and reproducibility of the purification method, the following system suitability parameters should be monitored:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures good peak symmetry, which is important for accurate fraction cutting. |
| Resolution (Rs) | Rs > 1.5 between the main peak and the closest impurity | Guarantees baseline separation, leading to higher purity of the collected fractions. |
| Reproducibility | Retention time RSD < 2% over multiple injections | Demonstrates the stability and consistency of the chromatographic system. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development of a preparative HPLC method for the purification of this compound. By understanding the interplay between the analyte's physicochemical properties and the chromatographic conditions, researchers can effectively tailor this method to their specific needs. The emphasis on a systematic method development approach, from initial scouting runs to gradient optimization and fraction analysis, ensures the attainment of a highly pure final product. This protocol is designed to be a self-validating system, providing the user with the tools to not only execute the purification but also to understand and troubleshoot the process.
References
- Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5483–5492.
- Patwekar, S. L., Sakhare, R. S., & Nalbalwar, N. N. (2015). HPLC method development and validation- A general Concept. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 8-14.
- Agilent Technologies. (2010, March 16). HPLC Method Development: Standard Practices and New Columns.
- LCGC International. (2018). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes.
- Pharmaguideline. (2011, July 23).
- Welch Materials. (2023, April 8).
- Shimadzu. (n.d.). Preparing the Mobile Phases.
- Separation Science. (n.d.).
- Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
- Waters Corporation. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Teledyne ISCO. (n.d.).
- Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection.
- Sigma-Aldrich. (n.d.).
- ZirChrom Separations, Inc. (2004, May). Method Development Guide.
- Pearson Education. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.
- Request PDF. (2023, August 6). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR.
- UCL Discovery. (n.d.).
- ACS Publications. (2019). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry.
- Request PDF. (2023, August 8). Ultraviolet absorption spectra: Some substituted benzoic acids.
- Sci-Hub. (n.d.). Ultraviolet absorption spectra: Some substituted benzoic acids.
- ResearchGate. (n.d.). Transient UV-Vis absorption spectra of benzoic acid in acetonitrile....
- NIH National Library of Medicine. (2022, March 12).
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
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- 7. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 8. HPLC Tips & Tricks – Mobile Phase Preparation [merckmillipore.com]
- 9. Preparing the Mobile Phases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols: Leveraging 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid for the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. 2,4-Dichloro-5-(methylsulfanyl)benzoic acid is a trifunctional synthetic intermediate that offers a unique combination of reactive handles, making it an exemplary scaffold for the synthesis of diverse heterocyclic systems. The presence of a carboxylic acid, two aromatic chlorine atoms, and a methylsulfanyl group provides multiple avenues for chemical modification and cyclization reactions. This application note provides detailed protocols and scientific rationale for the utilization of this compound in the synthesis of novel benzothiazole and quinazolinone derivatives, two classes of heterocycles renowned for their broad pharmacological activities.
The dichloro substitution pattern on the phenyl ring not only influences the electronic properties of the molecule but also presents opportunities for selective nucleophilic aromatic substitution reactions under specific conditions. The methylsulfanyl group can be a site for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, which can modulate the physicochemical and pharmacological properties of the final compounds. The carboxylic acid moiety is a versatile functional group that can readily participate in condensation reactions to form key heterocyclic rings.
These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles to empower rational drug design and optimization.
Part 1: Synthesis of a Novel Benzothiazole Derivative
Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The most common synthetic route to 2-substituted benzothiazoles involves the condensation of a carboxylic acid with 2-aminothiophenol.[1][2] Here, we detail the synthesis of 2-(2,4-dichloro-5-(methylthio)phenyl)benzo[d]thiazole.
Scientific Rationale and Mechanistic Insight
The reaction proceeds via a condensation-cyclization mechanism, typically catalyzed by a strong acid such as polyphosphoric acid (PPA).[2][3] PPA serves as both a solvent and a dehydrating agent, facilitating the formation of an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the benzothiazole ring.[1] The electron-withdrawing nature of the two chlorine atoms on the benzoic acid ring can enhance the electrophilicity of the carboxyl carbon, potentially facilitating the initial amide formation.
A general reaction mechanism is depicted below:
Caption: Proposed reaction mechanism for the synthesis of 2-substituted benzothiazoles.
Experimental Protocol: Synthesis of 2-(2,4-dichloro-5-(methylthio)phenyl)benzo[d]thiazole
Materials:
-
This compound (1.0 eq)
-
2-Aminothiophenol (1.1 eq)
-
Polyphosphoric acid (PPA) (10-15 times the weight of the benzoic acid)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and polyphosphoric acid.
-
Heat the mixture to 80-90 °C with stirring until a homogeneous solution is obtained.
-
Slowly add 2-aminothiophenol to the reaction mixture.
-
Increase the temperature to 180-220 °C and maintain for 3-4 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Physical Appearance |
| 2-(2,4-dichloro-5-(methylthio)phenyl)benzo[d]thiazole | C₁₄H₉Cl₂NS₂ | 342.27 | 75-85 | Off-white to pale yellow solid |
Part 2: Synthesis of a Novel Quinazolinone Derivative
Quinazolinones are another privileged heterocyclic scaffold with a remarkable spectrum of biological activities, including sedative, hypnotic, anticonvulsant, and anticancer properties. A common synthetic strategy involves the reaction of an anthranilic acid derivative with an amide or a related compound.[4][5] This section details a protocol for the synthesis of 2-(2,4-dichloro-5-(methylthio)phenyl)quinazolin-4(3H)-one.
Scientific Rationale and Mechanistic Insight
The synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved through the condensation of an appropriately substituted anthranilamide with a carboxylic acid or its derivative. A more direct approach involves the reaction of an anthranilic acid with a formamide, which serves as both a reactant and a solvent at elevated temperatures.[6] The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization and dehydration.
Below is a generalized workflow for this synthesis:
Caption: General workflow for the synthesis of 2-substituted quinazolin-4(3H)-ones.
Experimental Protocol: Synthesis of 2-(2,4-dichloro-5-(methylthio)phenyl)quinazolin-4(3H)-one
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
2-Aminobenzamide (anthranilamide) (1.0 eq)
-
Pyridine (catalytic amount)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethanol
Procedure:
Step 1: Synthesis of 2,4-dichloro-5-(methylthio)benzoyl chloride
-
In a round-bottom flask under a nitrogen atmosphere, suspend this compound in anhydrous toluene.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(2,4-dichloro-5-(methylthio)phenyl)quinazolin-4(3H)-one
-
Dissolve 2-aminobenzamide in anhydrous toluene in a separate round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2,4-dichloro-5-(methylthio)benzoyl chloride in anhydrous toluene to the 2-aminobenzamide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize any remaining acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Physical Appearance |
| 2-(2,4-dichloro-5-(methylthio)phenyl)quinazolin-4(3H)-one | C₁₅H₁₀Cl₂N₂OS | 353.23 | 65-75 | White to off-white solid |
Conclusion and Future Perspectives
The protocols detailed in this application note demonstrate the utility of this compound as a versatile starting material for the synthesis of novel benzothiazole and quinazolinone derivatives. The strategic positioning of the chloro, methylsulfanyl, and carboxylic acid functionalities provides a robust platform for the generation of diverse chemical libraries for biological screening.
Future work could explore the selective modification of the chlorine atoms via nucleophilic aromatic substitution to introduce further diversity. Additionally, the oxidation of the methylsulfanyl group to the corresponding sulfoxide or sulfone could be investigated to fine-tune the electronic and steric properties of the resulting heterocycles, potentially leading to the discovery of new therapeutic agents with enhanced potency and selectivity. The application of microwave-assisted synthesis could also be explored to accelerate these reactions and improve yields.[7][8]
References
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC. [Link]
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Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Indian Academy of Sciences. [Link]
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Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole... ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]
-
Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. MDPI. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]
-
An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. ResearchGate. [Link]
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Quinazoline synthesis. Organic Chemistry Portal. [Link]
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Benzothiazole synthesis. Organic Chemistry Portal. [Link]
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Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. sfera - Unife. [Link]
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Synthesis of quinazolinones from reaction of formamide with anthranilic acids. generis-publishing.com. [Link]
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Synthesis of 2-Alkyl-5,bis(alkylthio)benzo[d]thiazole-4,7-dione. Knowledge Exchange. [Link]
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Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. [Link]
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GREEN SYNTHESIS OF 2-ARYL-4-PHENYL-QUINAZOLINE DERIVATIVES PROMOTED BY LACTIC ACID. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
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Synthesis of Benzo[4][9]thiazolo[2,3-c][7][9][10]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. PMC. [Link]
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [Link]
-
Synthesis of various acid dyes from benzthiazole derivative. Scholars Research Library. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica. [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]
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SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]
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A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]
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Scheme 1 Reagents and conditions: (a) polyphosphoric acid (PPA), 220 C,... ResearchGate. [Link]
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Application Notes and Protocols for 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid in Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the benzoic acid moiety serves as a cornerstone for the development of a multitude of therapeutic agents.[1][2] Its structural simplicity and synthetic versatility allow for the facile introduction of diverse functionalities, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet underexplored, benzoic acid derivative: 2,4-Dichloro-5-(methylsulfanyl)benzoic acid . While direct biological applications of this compound are not extensively documented, its structural features—a dichlorinated phenyl ring, a carboxylic acid handle for derivatization, and a lipophilic methylsulfanyl group—present a compelling starting point for novel drug discovery campaigns.
This document will serve as a comprehensive guide for researchers, providing not only the foundational knowledge on this compound but also detailed, actionable protocols to explore its therapeutic potential. We will draw insights from the established activities of structurally related compounds, such as sulfamoylbenzoic acids, which have shown promise as diuretic and antidiabetic agents, to propose logical avenues for investigation.[3][4] The inclusion of the methylsulfanyl group, a thioether, is of particular interest, as sulfur-containing motifs are privileged in medicinal chemistry, often contributing to enhanced biological activity and metabolic stability.[5]
Our exploration will be grounded in practical, field-proven methodologies, guiding the user from the initial synthesis of the core scaffold to the generation of a diverse chemical library and subsequent biological evaluation.
Section 1: Synthesis of the Core Scaffold: this compound
Protocol 1.1: Synthesis of this compound
Objective: To synthesize the title compound from a commercially available starting material.
Materials:
-
2,4-Dichloro-5-sulfamoylbenzoic acid
-
A strong reducing agent (e.g., Lithium aluminum hydride or a milder alternative like sodium borohydride in the presence of a catalyst)
-
Methyl iodide
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
A suitable base (e.g., Sodium hydride or potassium carbonate)
-
Hydrochloric acid (HCl) for workup
-
Organic solvents for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reduction of the Sulfonamide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,4-dichloro-5-sulfamoylbenzoic acid in anhydrous THF. Cool the suspension in an ice bath. Carefully add a strong reducing agent portion-wise. Rationale: The sulfonamide needs to be reduced to the corresponding thiol. This is a challenging transformation and requires a potent reducing agent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water, followed by an aqueous solution of HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of the Thiophenol Intermediate: Remove the solvent under reduced pressure. The resulting crude 2,4-dichloro-5-mercaptobenzoic acid may be purified by column chromatography.
-
S-Methylation: Dissolve the purified thiophenol intermediate in a suitable solvent like THF or DMF. Add a base (e.g., sodium hydride or potassium carbonate) and stir for a short period to form the thiolate. Add methyl iodide and allow the reaction to proceed until completion (monitor by TLC).[8]
-
Final Workup and Purification: Quench the reaction with water and acidify with HCl. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the final product, this compound, by recrystallization or column chromatography.
Section 2: Library Generation via Amide Coupling
The carboxylic acid group of this compound is an ideal handle for creating a library of derivatives through amide bond formation.[9] This allows for the exploration of the chemical space around the core scaffold to identify compounds with improved potency and selectivity.
Protocol 2.1: General Procedure for Amide Library Synthesis
Objective: To synthesize a diverse library of amides from this compound and a panel of primary and secondary amines.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)[10][11]
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (DIPEA, 2 equivalents). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Seal the vial and stir the reaction at room temperature overnight.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR and LC-MS.
Visualizing the Synthetic Workflow
Caption: Proposed mechanism of action via inhibition of carbohydrate-hydrolyzing enzymes.
Protocol 3.1: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory activity of the synthesized compounds against α-glucosidase. [12][13][14][15] Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Sodium phosphate buffer (pH 6.8)
-
Synthesized compounds and a positive control (e.g., Acarbose)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase in sodium phosphate buffer.
-
Prepare a solution of pNPG in sodium phosphate buffer.
-
Dissolve the test compounds and acarbose in DMSO to make stock solutions, and then dilute to various concentrations with the buffer.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the test compound solution (or buffer for control) to each well.
-
Add 50 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3.2: In Vitro α-Amylase Inhibition Assay
Objective: To determine the inhibitory activity of the synthesized compounds against α-amylase. [16][17][18] Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v) in a suitable buffer (e.g., Tris-HCl, pH 6.9)
-
Dinitrosalicylic acid (DNS) color reagent
-
Synthesized compounds and a positive control (e.g., Acarbose)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of α-amylase in buffer.
-
Prepare a 1% starch solution by boiling soluble starch in buffer.
-
Dissolve test compounds and acarbose in DMSO and dilute to various concentrations with buffer.
-
-
Assay Procedure:
-
Add 50 µL of the test compound solution (or buffer for control) to a microfuge tube.
-
Add 50 µL of the α-amylase solution and pre-incubate at 37°C for 10 minutes.
-
Add 50 µL of the starch solution to each tube and incubate at 37°C for 15 minutes.
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding 100 µL of DNS color reagent.
-
Heat the tubes in a boiling water bath for 5-10 minutes to develop the color.
-
Cool the tubes to room temperature and add 900 µL of distilled water to dilute the mixture.
-
-
Measurement:
-
Transfer an aliquot of the reaction mixture to a 96-well plate.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the α-glucosidase assay.
-
Determine the IC50 value.
-
Section 4: Data Presentation and Interpretation
The results from the biological assays should be tabulated to facilitate structure-activity relationship (SAR) analysis. This will help in identifying the key structural features that contribute to the observed biological activity.
Table 1: Hypothetical α-Glucosidase and α-Amylase Inhibitory Activities of a Series of 2,4-Dichloro-5-(methylsulfanyl)benzamides
| Compound ID | R-group (Amine) | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| Scaffold | -H | >100 | >100 |
| Cpd-1 | Benzylamine | 45.2 | 89.7 |
| Cpd-2 | 4-Fluorobenzylamine | 32.8 | 75.1 |
| Cpd-3 | Cyclohexylamine | 68.5 | >100 |
| Cpd-4 | Morpholine | 95.1 | >100 |
| Acarbose | (Positive Control) | 5.8 | 12.3 |
Interpretation of Hypothetical Data:
From this hypothetical data, one might infer that aromatic amines (Cpd-1 and Cpd-2) are preferred over aliphatic or heterocyclic amines (Cpd-3 and Cpd-4) for α-glucosidase inhibitory activity. The introduction of an electron-withdrawing group (fluorine in Cpd-2) appears to enhance the activity. This would guide the next round of synthesis towards exploring a wider range of substituted anilines and benzylamines.
Conclusion and Future Directions
This guide has outlined a strategic approach to exploring the medicinal chemistry applications of this compound. By leveraging its versatile chemical structure and drawing parallels with related bioactive compounds, a clear path from synthesis to biological evaluation has been established. The provided protocols are intended to be a starting point for researchers to build upon. Future work could involve expanding the library of derivatives, exploring other potential biological targets based on the broader activities of benzoic acid derivatives (e.g., anticancer, antimicrobial), and conducting in-depth mechanistic studies for any identified lead compounds. [19]The journey from a novel scaffold to a potential therapeutic agent is a long and challenging one, but the foundational work outlined here provides a solid framework for embarking on that journey.
References
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Al-Salahi, R., Marzouk, M., & Al-Omar, M. A. (2013). Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. Journal of Pharmacy and Pharmacology, 65(8), 1246-1255. [Link]
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Sharma, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(6), 985-1014. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Campos, M. R. S. (2018). In vitro α-amylase inhibitory assay. protocols.io. [Link]
- Google Patents. (2007). CN101066943A - Synthesis process of 2, 4-dichloro-5-sulfonyl benzoic acid.
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]
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Pratama, M. R. F., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(15), 4436. [Link]
-
El-Gazzar, M. G., et al. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 519-540. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. [Link]
-
Sharma, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ResearchGate. (n.d.). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. [Link]
-
Bhutkar, M. A., & Bhise, S. B. (2012). IN VITRO ASSAY OF ALPHA AMYLASE INHIBITORY ACTIVITY OF SOME INDIGENOUS PLANTS. International Journal of Chemical Sciences, 10(1), 457-462. [Link]
-
Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. [Link]
- Google Patents. (2009). CN100522936C - Synthesis process of 2, 4-dichloro-5-sulfonyl benzoic acid.
-
MDPI. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. [Link]
-
Al-Dhabi, N. A., et al. (2014). In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus. Journal of traditional and complementary medicine, 4(1), 1-5. [Link]
-
Paruszewski, R. (1972). Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. Acta Poloniae Pharmaceutica, 29(6), 564-568. [Link]
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-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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Pietka-Ottlik, M., et al. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(5), 1750. [Link]
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Campos, M. R. S. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
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Lian, J., et al. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195-1208. [Link]
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Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]
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ResearchGate. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]
-
Megazyme. (2021). α-Amylase Assay Protocol with K-AMYLSD. YouTube. [Link]
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Wikipedia. (n.d.). Thiophenol. [Link]
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MDPI. (2022). Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. [Link]
-
Eureka. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. [Link]
-
Al-Salahi, R., et al. (2022). In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. Saudi Journal of Biological Sciences, 29(4), 2069-2075. [Link]
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ProQuest. (n.d.). Synthesis and Modification of New Derivatives from Thiophenol. [Link]
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Application Notes and Protocols for Assessing the In Vitro Activity of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative
2,4-Dichloro-5-(methylsulfanyl)benzoic acid is a synthetic small molecule with a chemical structure that suggests a potential for diverse biological activities. Benzoic acid and its derivatives have historically been a rich source of therapeutic agents, exhibiting a wide range of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitutions on the benzene ring of the topic compound, including chloro, and methylsulfanyl groups, may confer unique properties that warrant a thorough in vitro investigation.
Notably, structurally related compounds, such as 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, have demonstrated significant inhibitory activity against key enzymes in carbohydrate metabolism, namely α-amylase and α-glucosidase.[1] Inhibition of these enzymes is a clinically validated strategy for managing postprandial hyperglycemia in diabetic patients.[2] This precedent provides a strong rationale for prioritizing the evaluation of this compound as a potential anti-diabetic agent.
Furthermore, the broader class of benzoic acid derivatives has been explored for its potential in oncology and infectious diseases. Therefore, a comprehensive in vitro assessment of this compound should not be limited to its potential effects on carbohydrate metabolism but should also include preliminary screening for cytotoxic and antimicrobial activities.
This document provides a detailed guide for researchers, scientists, and drug development professionals to assess the in vitro activity of this compound. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for further preclinical development.
Experimental Design: A Multi-pronged Approach to In Vitro Characterization
The in vitro assessment of this compound will be conducted through a tiered approach, beginning with the most probable activity based on existing literature and expanding to screen for broader biological effects. The experimental workflow is designed to efficiently gather data on the compound's enzymatic inhibition, cellular effects, and antimicrobial properties.
Caption: Mechanism of the MTT assay for cell viability.
Section 3: Antimicrobial Susceptibility Testing
Given the known antimicrobial properties of many benzoic acid derivatives, it is prudent to screen this compound for its ability to inhibit the growth of common pathogenic bacteria and fungi. The broth microdilution method is a standard in vitro technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [3]
Broth Microdilution Assay
This protocol outlines the procedure for determining the MIC of the test compound against a panel of clinically relevant microorganisms.
Protocol:
-
Microorganism and Media Preparation:
-
Select a panel of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Prepare the appropriate liquid growth medium for each microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
-
Assay Procedure (96-well plate format):
-
Prepare two-fold serial dilutions of the test compound in the appropriate growth medium in the wells of a 96-well plate. [3] * Add the standardized inoculum to each well.
-
Include a positive control (microorganism with no compound) and a negative control (medium only). A known antibiotic (e.g., ampicillin for bacteria, fluconazole for yeast) should be used as a reference compound.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
-
Data Analysis:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [3] Expected Data Presentation:
-
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | Experimental Value |
| Escherichia coli | This compound | Experimental Value |
| Candida albicans | This compound | Experimental Value |
| Ampicillin | S. aureus | Literature Value |
| Ampicillin | E. coli | Literature Value |
| Fluconazole | C. albicans | Literature Value |
Conclusion and Future Directions
The protocols detailed in this application note provide a comprehensive framework for the initial in vitro characterization of this compound. The data generated from these assays will provide valuable insights into its potential as a therapeutic agent for diabetes, cancer, or infectious diseases. Positive results in any of these assays will warrant further investigation, including mechanism of action studies, in vivo efficacy testing, and toxicological evaluation. The systematic approach outlined here ensures a thorough and scientifically rigorous assessment of this novel compound, paving the way for its potential translation into a clinically useful molecule.
References
-
Kumar, D., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 15(11), 1184-1194. [Link]
-
protocols.io. (2019). In vitro α-amylase and α-glucosidase inhibitory assay. [Link]
-
protocols.io. (2018). In vitro α-glucosidase inhibitory assay. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
protocols.io. (2018). In vitro α-amylase inhibitory assay. [Link]
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
protocols.io. (2018). In vitro α-glucosidase inhibitory assay. [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
ResearchGate. (2012). IN VITRO ASSAY OF ALPHA AMYLASE INHIBITORY ACTIVITY OF SOME INDIGENOUS PLANTS. [Link]
-
Ali, H., Houghton, P. J., & Soumyanath, A. (2006). α-Amylase inhibitory activity of some Malaysian plants used to treat diabetes; with particular reference to Phyllanthus amarus. Journal of Ethnopharmacology, 107(3), 449-455. [Link]
-
Kazeem, M. I., et al. (2013). In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions. Indian Journal of Natural Products and Resources, 4(4), 373-378. [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
ResearchGate. (2015). Can anyone help to find the best protocol for evaluation of alpha glucosidase inhibition assay of plant extracts?. [Link]
-
PrepChem. (n.d.). Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. [Link]
-
bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Bio-protocol. (n.d.). Anticancer assay (MTT). [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
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- 2. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-faceted Approach to the Characterization of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid Analogs
Abstract
This document provides a detailed guide to the analytical techniques and protocols for the comprehensive characterization of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid and its analogs. These compounds are often key intermediates in the synthesis of pharmaceuticals and other bioactive molecules, making their unambiguous identification, purity assessment, and stability evaluation critical for regulatory compliance and drug development success.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, integrating chromatographic, spectroscopic, and solid-state methods into a cohesive workflow. All protocols are designed to be self-validating, grounded in authoritative guidelines from the FDA and International Council for Harmonisation (ICH).[3][4]
Introduction: The Analytical Imperative
The this compound scaffold is a versatile building block in medicinal chemistry. The presence of reactive handles—a carboxylic acid, a thioether, and chlorinated aromatic ring—allows for diverse synthetic modifications. However, this same reactivity presents analytical challenges, including the potential for positional isomers, oxidation of the sulfur moiety, and other process-related impurities.
A robust analytical characterization strategy is therefore not merely a quality control step but a fundamental component of the research and development process. It ensures the integrity of structure-activity relationship (SAR) studies, provides critical data for process optimization, and forms the bedrock of a successful regulatory submission. This guide outlines an integrated approach, ensuring that each analog is characterized with the highest degree of scientific rigor.
The Integrated Characterization Workflow
A comprehensive analysis relies on the orthogonal application of multiple techniques. Chromatographic methods provide quantitative data on purity and impurity profiles, while spectroscopic and crystallographic methods offer definitive structural elucidation.
Sources
- 1. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: The Use of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid as a Reference Standard in Chromatographic Analysis
Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the identification, quantification, and purity assessment of active pharmaceutical ingredients (APIs), intermediates, and degradation products.[1][2] The validity of HPLC data is fundamentally reliant on the use of well-characterized reference standards. These standards serve as the benchmark against which unknown samples are compared, ensuring the consistency and accuracy of analytical results across different laboratories and manufacturing batches.[3][4]
This application note details the qualification and application of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid as a novel internal standard for the chromatographic analysis of a new investigational drug, "Dichloroflexin." The structural similarity and distinct chromatographic behavior of this compound make it an ideal candidate for this purpose, offering a robust method to correct for variations in sample preparation and injection volume. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization, handling, and implementation of this reference standard in a regulated laboratory environment.
Physicochemical Properties and Characterization of this compound
A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical method development. The properties of this compound have been characterized as follows:
| Property | Value | Method of Determination |
| Molecular Formula | C₈H₆Cl₂O₂S | Mass Spectrometry |
| Molecular Weight | 237.11 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 210-212 °C | Differential Scanning Calorimetry |
| Solubility | Freely soluble in Methanol, Acetonitrile; Sparingly soluble in Water | Gravimetric Analysis |
| UV λmax | 245 nm | UV-Vis Spectrophotometry |
| pKa | 3.8 ± 0.2 | Potentiometric Titration |
Qualification of this compound as a Reference Standard
The qualification of a new reference standard is a rigorous process that establishes its identity, purity, and suitability for its intended analytical purpose. The following workflow outlines the essential steps for the qualification of this compound, in accordance with United States Pharmacopeia (USP) guidelines.[3][5][6]
Figure 1: Workflow for the Qualification of a New Reference Standard.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
The accuracy of the analytical results is directly influenced by the correct preparation of the reference standard solutions.
Objective: To prepare accurate and stable stock and working standard solutions of this compound.
Materials:
-
This compound Reference Standard (Purity ≥ 99.5%)
-
HPLC-grade Methanol
-
Class A volumetric flasks
-
Calibrated analytical balance
Procedure:
-
Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. b. Record the exact weight. c. Add approximately 15 mL of Methanol and sonicate for 5 minutes to dissolve. d. Allow the solution to return to room temperature. e. Dilute to the mark with Methanol and mix thoroughly. f. Calculate the exact concentration, correcting for the purity of the reference standard.
-
Working Internal Standard Solution (50 µg/mL): a. Pipette 5.0 mL of the Stock Solution into a 100 mL volumetric flask. b. Dilute to the mark with the mobile phase (see Protocol 2) and mix thoroughly.
Storage and Stability: Store stock solutions at 2-8°C, protected from light. Stability studies have shown that the stock solution is stable for up to 30 days under these conditions. Working solutions should be prepared fresh daily.
Protocol 2: HPLC Method for the Analysis of Dichloroflexin using this compound as an Internal Standard
This protocol describes a validated isocratic reversed-phase HPLC method for the quantification of Dichloroflexin in a drug substance.
Objective: To provide a robust and reliable HPLC method for the assay of Dichloroflexin.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Sample Preparation:
-
Dichloroflexin Standard Preparation (for calibration): a. Prepare a stock solution of Dichloroflexin at 1000 µg/mL in Methanol. b. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL. c. To each calibration standard, add the Working Internal Standard Solution at a constant ratio (e.g., 1:1 v/v).
-
Dichloroflexin Sample Preparation: a. Accurately weigh a sample of the Dichloroflexin drug substance and dissolve it in Methanol to obtain a target concentration of approximately 100 µg/mL. b. Add the Working Internal Standard Solution at the same constant ratio as the calibration standards.
Trustworthiness: A Self-Validating System
The robustness and reliability of this analytical method are ensured through a series of system suitability tests (SSTs) performed before each analytical run. These tests verify the performance of the entire chromatographic system.[7][8][9]
System Suitability Test (SST) Protocol:
-
SST Solution: Prepare a solution containing Dichloroflexin (~100 µg/mL) and this compound (~50 µg/mL) in the mobile phase.
-
Procedure: Make five replicate injections of the SST solution before initiating the analysis of any samples.
-
Acceptance Criteria: The following criteria must be met for the system to be deemed suitable for analysis.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 for both peaks | Ensures peak symmetry and good chromatographic performance. |
| Resolution (Rs) | ≥ 2.0 between Dichloroflexin and the internal standard | Confirms baseline separation, crucial for accurate integration. |
| Relative Standard Deviation (%RSD) of Peak Area Ratios | ≤ 1.0% | Demonstrates the precision of the injection and the stability of the system. |
| Theoretical Plates (N) | ≥ 2000 for both peaks | Indicates the efficiency of the column. |
If any of the SST criteria are not met, the system must be investigated and the issue resolved before proceeding with the analysis.[7]
Figure 2: System Suitability Test (SST) Decision Workflow.
Conclusion
This compound has been successfully qualified and implemented as an internal standard for the HPLC analysis of Dichloroflexin. Its physicochemical properties and chromatographic behavior make it an excellent choice for this application. The detailed protocols and system suitability criteria provided in this application note ensure the generation of accurate, reliable, and reproducible data, which is essential for regulatory submissions and quality control in the pharmaceutical industry.
References
-
Paruszewski, R. (1972). Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. Acta Poloniae Pharmaceutica, 29(6), 564-8. [Link]
- Google Patents. (n.d.). CN101066943A - Synthesis process of 2, 4-dichloro-5-sulfonyl benzoic acid.
-
PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. [Link]
-
Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 31(8), 612-621. [Link]
- Google Patents. (n.d.). CN100522936C - Synthesis process of 2, 4-dichloro-5-sulfonyl benzoic acid.
-
Agilent Technologies. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
Sharma, S., et al. (2012). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 2(4), 123-128. [Link]
-
Agilent Technologies. (n.d.). USP General Chapter <1058>. [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapters: <1058> Analytical Instrument Qualification. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications. [Link]
-
Journal of Health Research. (2021). Introduction Benzoic acid is a preservative that is widely used as a food additive to preserve and extend shelf life in various. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. [Link]
-
U.S. Food and Drug Administration. (n.d.). System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications. [Link]
-
ResearchGate. (n.d.). Chromatogram of a standard solution containing benzoic acid. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
PubMed. (n.d.). Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. [Link]
-
Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]
-
Printtech Healthcare Pvt Ltd. (n.d.). 2, 4-Dichloro-5-sulfamoylbenzoic acid is a chem.... [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]
-
National Institutes of Health. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. [Link]
-
Spectroscopy. (2009). USP <1058> Analytical Instrument Qualification and the Laboratory Impact. [Link]
-
IFA - German Social Accident Insurance. (2024). Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
-
YouTube. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
-
PubMed. (n.d.). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. [Link]
-
American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. [Link]
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- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scalable Synthesis of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid
Introduction
2,4-Dichloro-5-(methylsulfanyl)benzoic acid is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms and a methylsulfanyl group on the benzoic acid core, makes it a versatile building block for the development of novel bioactive compounds. The growing demand for this intermediate necessitates a robust, efficient, and scalable synthetic route that is both economically viable and environmentally responsible.
This document provides a comprehensive guide to a scalable, three-step synthesis of this compound, starting from the readily available 2,4-dichlorobenzoic acid. The chosen synthetic strategy prioritizes operational simplicity, high yields, and the use of cost-effective reagents, making it suitable for large-scale industrial production. We will delve into the rationale behind the chosen synthetic pathway, provide detailed, step-by-step protocols for each reaction, and discuss critical parameters for process optimization and quality control.
Synthetic Strategy Overview
The most logical and scalable approach to the synthesis of this compound involves a three-step sequence starting from 2,4-dichlorobenzoic acid:
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 5-position of the benzoic acid ring. This position is activated by the ortho, para-directing chloro substituents and the meta-directing carboxylic acid group.
-
Reduction: The nitro group is selectively reduced to an amine, yielding 5-amino-2,4-dichlorobenzoic acid. This intermediate is the crucial precursor for the subsequent Sandmeyer reaction.
-
Sandmeyer-type Reaction: The amino group is converted to a diazonium salt, which is then displaced by a methylsulfanyl group using a suitable sulfur nucleophile.
This strategy is superior to other potential routes, such as direct C-H thiolation, which often requires expensive heavy metal catalysts, or nucleophilic aromatic substitution, which may necessitate harsh reaction conditions and could be less regioselective. The chosen pathway relies on well-established and highly reliable chemical transformations.
Application Notes & Protocols: A High-Throughput Screening Methodology for 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven methodology for the initial screening of novel 2,4-dichloro-5-(methylsulfanyl)benzoic acid derivatives for potential anticancer activity. The protocols herein are designed to be robust, reproducible, and scalable, enabling the efficient identification and prioritization of lead compounds. We will detail a tiered screening cascade, beginning with a broad cytotoxicity assessment using the Sulforhodamine B (SRB) assay across a diverse panel of cancer cell lines. Subsequently, we will outline protocols for elucidating the mechanism of cell death, specifically focusing on the induction of apoptosis through Annexin V and caspase activity assays. This guide emphasizes the scientific rationale behind experimental choices, ensuring that the generated data is not only accurate but also mechanistically insightful.
Introduction: The Rationale for Screening Benzoic Acid Derivatives
Benzoic acid and its derivatives represent a class of organic compounds with a rich history in medicinal chemistry, demonstrating a wide array of biological activities.[1] The core scaffold is amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Halogenated aromatic compounds, in particular, have shown promise in anticancer drug discovery, with the halogen atoms often contributing to enhanced binding affinity and altered electronic properties that can drive biological activity.[2] The incorporation of a methylsulfanyl group further modulates the lipophilicity and metabolic stability of the molecule.
The subject of this guide, this compound, and its derivatives, therefore, present a compelling starting point for the discovery of novel oncology therapeutics. Their structural features suggest the potential to interact with various cellular targets and pathways that are dysregulated in cancer, such as those controlling cell proliferation, survival, and apoptosis.[3][4]
This application note will guide the user through a systematic screening process to identify and characterize the anticancer potential of this promising class of compounds.
The Screening Cascade: A Multi-Tiered Approach
A successful screening campaign relies on a logical and efficient workflow that maximizes information while conserving resources. We propose a three-tiered approach:
-
Primary Screening: Broad cytotoxicity assessment to identify active compounds and sensitive cell lines.
-
Secondary Screening: Mechanistic elucidation to determine if the observed cytotoxicity is due to apoptosis.
-
Tertiary Screening (Beyond this guide): Target deconvolution, lead optimization, and in vivo efficacy studies.
This document will provide detailed protocols for the primary and secondary screening tiers.
Diagram: High-Throughput Screening Workflow
Caption: A tiered approach to screening novel compounds.
Tier 1: Primary Cytotoxicity Screening
The initial goal is to cast a wide net to determine the broad-spectrum anticancer activity of the synthesized derivatives.
Rationale for Cell Line Selection
The choice of cell lines is critical for the relevance of the screening data. A diverse panel is recommended to identify compounds with broad activity or, conversely, those with high selectivity towards a particular cancer type. The NCI-60 panel, a collection of 60 human cancer cell lines derived from nine different tissue types (leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and renal cancers), serves as an excellent model for this purpose.[5][6][7][8] Utilizing a subset of these lines representing different cancer histologies provides a robust dataset for initial assessment.
Recommended Starter Panel:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-responsive breast cancer. |
| MDA-MB-231 | Breast Adenocarcinoma | Represents triple-negative breast cancer, often more aggressive. |
| A549 | Lung Carcinoma | A common model for non-small cell lung cancer. |
| HCT116 | Colon Carcinoma | A well-characterized colon cancer line with known mutations. |
| PC-3 | Prostate Adenocarcinoma | Represents androgen-independent prostate cancer. |
| U87-MG | Glioblastoma | A model for aggressive brain tumors. |
| OVCAR-3 | Ovarian Adenocarcinoma | A common model for ovarian cancer. |
| HELA | Cervical Adenocarcinoma | A widely used and robust cancer cell line. |
Choice of Assay: Sulforhodamine B (SRB)
For large-scale screening, the SRB assay is a reliable, cost-effective, and sensitive method for measuring drug-induced cytotoxicity.[9] It is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.[9]
Advantages over other assays (e.g., MTT):
-
Fixation Step: The protocol includes a trichloroacetic acid (TCA) fixation step, which makes the assay less prone to interference from compound color or reducing agents.
-
Stability: The stained, fixed plates can be stored for extended periods before reading.
-
Endpoint: Measures total biomass, which is less susceptible to fluctuations in metabolic activity that can affect tetrazolium-based assays like MTT.[9]
Detailed Protocol: SRB Cytotoxicity Assay
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom microplates
-
Test compounds (dissolved in DMSO, stock concentration 10-20 mM)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% (v/v) acetic acid in water
Procedure:
-
Cell Plating:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-15,000 cells/well in 100 µL of medium).
-
Include wells for "Time Zero" (Tz) plate and "Control" (C) and "Test" (Ti) plates.
-
Incubate plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Time Zero (Tz) Plate Fixation:
-
After the 24-hour attachment period, fix one plate by gently adding 50 µL of cold 50% TCA to each well (final concentration 16.7%).
-
Incubate at 4°C for 1 hour.
-
Wash the plate five times with tap water and allow it to air dry completely. This plate represents the cell count at the time of drug addition.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. A common starting range is 0.01 to 100 µM.
-
Add 100 µL of the diluted compounds to the appropriate wells of the test plates.
-
Add 100 µL of medium with the same final DMSO concentration as the test wells to the control wells.
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Cell Fixation and Staining:
-
After 72 hours, terminate the assay by fixing the plates with TCA as described in step 2.
-
Wash the fixed plates five times with tap water and air dry.
-
Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.[10]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[10]
-
Air dry the plates completely.
-
-
Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 10-15 minutes on a plate shaker.
-
Read the absorbance at 510-515 nm using a microplate reader.
-
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage growth (%G) for each compound concentration. Three key parameters are derived from the dose-response curves: GI50, TGI, and LC50.[11]
-
GI50 (Growth Inhibition 50): The concentration of the compound that causes a 50% reduction in the net protein increase in control cells during the incubation period.[11][12]
-
TGI (Total Growth Inhibition): The concentration of the compound where the number of cells at the end of the incubation is equal to the number of cells at the beginning (at Time Zero).[11][12] This indicates a cytostatic effect.
-
LC50 (Lethal Concentration 50): The concentration of the compound that results in a 50% reduction in the measured protein at the end of the drug treatment compared to the beginning.[11] This indicates a net loss of cells, signifying a cytotoxic effect.[13]
Calculation Formulas: [11][12]
-
If Absorbance(Test) ≥ Absorbance(Tz): %G = [(Absorbance(Test) - Absorbance(Tz)) / (Absorbance(Control) - Absorbance(Tz))] * 100
-
If Absorbance(Test) < Absorbance(Tz): %G = [(Absorbance(Test) - Absorbance(Tz)) / Absorbance(Tz)] * 100
Data Presentation:
| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Derivative 1 | MCF-7 | 5.2 | 25.1 | >100 |
| Derivative 1 | A549 | 1.8 | 8.9 | 45.6 |
| Derivative 2 | MCF-7 | >100 | >100 | >100 |
| Derivative 2 | A549 | 15.7 | 68.3 | >100 |
Hit Selection: Compounds with a GI50 value typically below 10 µM are considered for further investigation. The pattern of activity across the cell line panel can provide initial clues about the mechanism of action.
Tier 2: Apoptosis Induction Assays
Once "hit" compounds are identified, the next crucial step is to determine the primary mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it is a controlled process that avoids the inflammatory response associated with necrosis.
Rationale for Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies one of the earliest hallmarks of apoptosis – the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]
-
Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that are central executioners of apoptosis. Caspases-3 and -7 are key effector caspases. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[16] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[16]
Diagram: Apoptosis Detection Principles
Caption: Principles of key apoptosis detection assays.
Detailed Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
Materials:
-
Cells treated with hit compounds at GI50 and 5x GI50 concentrations for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells in 6-well plates with the selected compounds. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine or etoposide).
-
After incubation, harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated)
An effective pro-apoptotic compound will show a significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the vehicle control.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells cultured in white-walled, clear-bottom 96-well plates.
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Treatment:
-
Plate and treat cells with compounds as you would for the SRB assay, but in white-walled plates suitable for luminescence readings.
-
Include a vehicle control and a positive control. The incubation time may be shorter (e.g., 6-24 hours) as caspase activation is an earlier event.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17]
-
-
Lysis and Signal Generation:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[17]
-
Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.[17]
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Interpretation:
The data is expressed as Relative Luminescence Units (RLU). A significant, dose-dependent increase in RLU in treated cells compared to the vehicle control indicates the activation of caspases-3 and -7, confirming that the compound induces apoptosis through the canonical caspase execution pathway.
Conclusion and Future Directions
This application note provides a robust and logical framework for the initial in vitro screening of this compound derivatives. By following this tiered approach, researchers can efficiently identify compounds with significant anticancer activity and confirm their ability to induce apoptosis.
The data generated from these protocols will form a strong foundation for:
-
Structure-Activity Relationship (SAR) studies: Correlating chemical modifications with biological activity to design more potent derivatives.
-
Further Mechanistic Studies: Investigating the involvement of specific apoptotic pathways (intrinsic vs. extrinsic), cell cycle effects, and potential molecular targets.
-
Lead Candidate Nomination: Prioritizing compounds for more advanced preclinical studies, including in vivo efficacy models.
The self-validating nature of this screening cascade—using orthogonal assays to confirm key findings—ensures a high degree of confidence in the selected lead candidates, accelerating the journey from chemical library to potential therapeutic.
References
- Annexin V staining assay protocol for apoptosis. Abcam. [URL: https://www.abcam.com/protocols/annexin-v-fitc-apoptosis-staining-detection-protocol]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NCBI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4878345/]
- Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [URL: https://bio-protocol.org/e1990]
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [URL: https://www.mdpi.com/1420-3049/24/18/3345]
- NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [URL: https://dtp.cancer.gov/discovery_development/nci-60/]
- Cancer Cell Lines Are Useful Model Systems for Medical Research. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6721625/]
- Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmanuals%2FMAN0002109_DeadCellApoptosisKit_AnnexinVFITC_PI_FlowCytometry_UG.pdf]
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
- Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity.* PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33331124/]
- Caspase-Glo® 3/7 Assay. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol/]
- Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [URL: https://www.creative-bioarray.com/sulforhodamine-b-srb-assay-protocol.htm]
- Annexin V-FITC Apoptosis Detection Kit. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/apoft]
- GI50, TGI, LC50 Calculation Protocol. Studylib. [URL: https://studylib.
- NCI-60 Screening Methodology. National Cancer Institute. [URL: https://dtp.cancer.gov/discovery_development/nci-60/methodology.htm]
- NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide. Revvity. [URL: https://www.revvity.com/learn/nci-60-cancer-cell-lines]
- Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. [URL: https://blog.crownbio.com/cancer-cell-line-screening-a-compass-for-drug-discovery]
- Apoptosis – what assay should I use?. BMG Labtech. [URL: https://www.bmglabtech.
- Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. [URL: https://www.researchgate.net/publication/7093833_Sulforhodamine_B_colorimetric_assay_for_cytoxicity_screening]
- Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center Flow Cytometry Core. [URL: https://www.urmc.rochester.edu/medialibraries/urmcmedia/flow-core/documents/technical-notes/measuring-apoptosis.pdf]
- The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. AACR Journals. [URL: https://aacrjournals.org/cancerres/article/83/19/3139/729221/The-NCI-60-Human-Tumor-Cell-Line-Screen-A]
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7454-3_1]
- Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxzz2ov8j/v1]
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [URL: https://www.researchgate.
- Caspase-Glo® 3/7 Assay System. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/]
- What are the differences between using activated Caspas3, AnnexinV or Tunnel assay? ResearchGate. [URL: https://www.researchgate.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143561/]
- SRB assay for measuring target cell killing V.1. Protocols.io. [URL: https://www.protocols.io/view/srb-assay-for-measuring-target-cell-killing-n2bvge6onlk5/v1]
- The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3499063/]
- GI50, TGI, LC50 and IC50 of test compounds against A549, FL, and HeLa... ResearchGate. [URL: https://www.researchgate.net/figure/GI50-TGI-LC50-and-IC50-of-test-compounds-against-A549-FL-and-HeLa-cell-lines_tbl1_273133681]
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [URL: https://www.preprints.org/manuscript/202305.1969/v1]
- Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/caspase-glo-3d-assay-protocol.pdf]
- NCI-60. Wikipedia. [URL: https://en.wikipedia.org/wiki/NCI-60]
- NCI-60 Screening Methodology. National Cancer Institute. [URL: https://dtp.cancer.gov/discovery_development/nci-60/methodology.htm]
- Cell Proliferation Kit I (MTT). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/376/971/11465007001-en.pdf]
- DATA SHEET SRB Cytotoxicity Assay. Canvax. [URL: https://www.canvaxbiotech.com/wp-content/uploads/2021/03/CA050_SRB-Cytotoxicity-Assay_v3.0_EN.pdf]
- Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [URL: https://aacrjournals.org/cancerres/article/74/9/2377/63689/Cancer-Cell-Lines-for-Drug-Discovery-and]
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5433013/]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.
- Annexin V staining assay protocol for apoptosis. Abcam. [URL: https://www.abcam.com/protocols/annexin-v-fitc-apoptosis-staining-detection-protocol]
- Measuring cytotoxicity: a new perspective on LC50. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17352213/]
- Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK572488/]
- Applicability of drug response metrics for cancer studies using biomaterials. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6602931/]
Sources
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- 2. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
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- 16. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 17. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-(methylsulfanyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis.
Introduction to the Synthesis
The synthesis of this compound is a nuanced process that, while based on established chemical principles, presents several potential pitfalls. A common and logical synthetic route is the nucleophilic aromatic substitution (SNAr) of a tri-substituted benzene ring with a methylthiolating agent. The presence of multiple reactive sites and the potential for side reactions necessitate careful control of reaction conditions and a thorough understanding of the underlying chemistry.
This guide will focus on a likely synthetic pathway: the reaction of 2,4,5-trichlorobenzoic acid with sodium thiomethoxide. We will explore common issues encountered during this process and provide scientifically grounded solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
Q: I've run the reaction of 2,4,5-trichlorobenzoic acid with sodium thiomethoxide, but my analysis (TLC, LC-MS) shows predominantly unreacted starting material. What could be the cause?
A: This is a common issue that can often be traced back to several key factors related to the nucleophilic aromatic substitution (SNAr) mechanism.
-
Insufficient Activation of the Aromatic Ring: The SNAr reaction is facilitated by electron-withdrawing groups (EWGs) that stabilize the negative charge of the Meisenheimer intermediate.[1] While the carboxylic acid and chloro groups are electron-withdrawing, their activating effect might be insufficient under the chosen reaction conditions.
-
Poor Quality of the Nucleophile: Sodium thiomethoxide is hygroscopic and can degrade upon exposure to air and moisture. Decomposed nucleophile will have reduced activity.
-
Inappropriate Solvent: The choice of solvent is critical. It must be able to dissolve both the substrate and the nucleophile to a reasonable extent and be inert to the reactants.
-
Low Reaction Temperature: Like many reactions, the rate of SNAr is temperature-dependent. Insufficient thermal energy can lead to a sluggish reaction.
Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Solvent | Use a polar aprotic solvent such as DMF, DMSO, or NMP. | These solvents are effective at solvating the sodium thiomethoxide and promoting the SNAr reaction. |
| Nucleophile Quality | Use freshly prepared or commercially available high-purity sodium thiomethoxide. Handle it under an inert atmosphere (e.g., nitrogen or argon). | Ensures the nucleophile is active and not compromised by oxidation or hydrolysis. |
| Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS at regular intervals. | Some reactions require longer periods to reach completion, especially at lower temperatures. |
Issue 2: Formation of Multiple Products
Q: My reaction mixture shows the desired product, but also several other spots on the TLC plate. What are these byproducts and how can I minimize their formation?
A: The formation of multiple products is often due to the reactivity of the starting material at different positions and potential side reactions of the product itself.
-
Isomeric Products: While the substitution at the 5-position is generally favored due to the electronic directing effects of the chloro and carboxyl groups, some substitution at the 2- or 4-position might occur, leading to isomeric (methylthio)benzoic acids.
-
Oxidation Products: The methylsulfanyl group (-SCH₃) in the product is susceptible to oxidation, especially at elevated temperatures in the presence of air, to form the corresponding sulfoxide and sulfone.[2][3]
-
Protodehalogenation: In some cases, a chloro substituent can be replaced by a hydrogen atom, leading to the formation of a dechlorinated benzoic acid derivative.[4]
Solutions:
| Byproduct | Mitigation Strategy | Scientific Rationale |
| Isomeric Products | Optimize the reaction temperature. Lower temperatures can increase regioselectivity. | The activation energy for substitution at different positions may vary, allowing for kinetic control at lower temperatures. |
| Oxidation Products (Sulfoxide/Sulfone) | Conduct the reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents. | Minimizes the presence of oxygen, which is the primary oxidant for the methylsulfanyl group.[5] |
| Protodehalogenation | Use anhydrous solvents and ensure the base (if any) is not a source of hydride. | Reduces the sources of protons that can lead to the replacement of the chloro group.[4] |
Issue 3: Difficulty in Product Isolation and Purification
Q: I have a crude product that appears oily or is difficult to crystallize. What are the best methods for purification?
A: Purification of benzoic acid derivatives can be challenging, but recrystallization is often an effective technique.[6][7]
-
Presence of Impurities: Oily products are often a sign of impurities that disrupt the crystal lattice of the desired compound.
-
Inappropriate Crystallization Solvent: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]
Solutions:
-
Solvent Screening for Recrystallization:
-
Test the solubility of your crude product in a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) in small test tubes.
-
Heat the solvent to dissolve the compound and then allow it to cool slowly to room temperature and then in an ice bath.
-
The solvent system that provides a good yield of crystalline solid with minimal dissolved impurities is the most suitable.
-
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired benzoic acid will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and acidify it with an acid like HCl to precipitate the purified benzoic acid.
-
Filter the solid and then perform a final recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: A highly probable and scientifically sound method is the nucleophilic aromatic substitution (SNAr) of 2,4,5-trichlorobenzoic acid with sodium thiomethoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A3: While an experimental spectrum is the definitive confirmation, we can predict the approximate chemical shifts based on the structure and data from similar compounds.[9][10][11]
-
¹H NMR (in DMSO-d₆):
-
Carboxylic acid proton (-COOH): A broad singlet around 13 ppm.
-
Aromatic protons: Two singlets in the aromatic region (approximately 7.5-8.0 ppm).
-
Methyl protons (-SCH₃): A singlet around 2.5 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
Carboxylic acid carbon (-COOH): Around 165-170 ppm.
-
Aromatic carbons: Several signals between 125-140 ppm.
-
Methyl carbon (-SCH₃): Around 15-20 ppm.
-
Q4: What is the expected melting point of the final product?
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
2,4,5-Trichlorobenzoic acid
-
Sodium thiomethoxide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,4,5-trichlorobenzoic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
-
Addition of Nucleophile:
-
In a separate flask, dissolve sodium thiomethoxide (1.1 eq) in anhydrous DMF under nitrogen.
-
Slowly add the sodium thiomethoxide solution to the solution of 2,4,5-trichlorobenzoic acid at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 7:3 hexane:ethyl acetate).
-
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Acidify the aqueous mixture to pH 1-2 with concentrated HCl. A precipitate should form.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
-
Isolation of Crude Product:
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining DMF and salts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene).
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizing the Process
Reaction Pathway
Caption: Synthesis of this compound.
Potential Side Reactions
Caption: Oxidation side reactions.
Troubleshooting Workflow
Caption: Troubleshooting decision tree.
References
- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents.
-
A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap. Available at: [Link]
-
Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid - PrepChem.com. Available at: [Link]
- CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents.
- Synthesis of 2,4-Dichloro-5-Methylthio-6-Thiocyanopyrimidine (Compound No. 1).
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]
-
Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Available at: [Link]
-
Recrystallization of Benzoic Acid. Available at: [Link]
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. Available at: [Link]
-
Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions - ResearchGate. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid - MDPI. Available at: [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]
-
What are the purification methods for M - Toluic Acid? - Blog - Evergreensino. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. Available at: [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC - NIH. Available at: [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid | MDPI [mdpi.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. What are the purification methods for M - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 9. 4-(METHYLTHIO)BENZOIC ACID(13205-48-6) 13C NMR spectrum [chemicalbook.com]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. rsc.org [rsc.org]
- 12. 4-(METHYLTHIO)BENZOIC ACID | 13205-48-6 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate a successful and optimized synthesis. This document provides two primary, validated synthetic routes, complete with detailed experimental protocols, mechanistic insights, and troubleshooting guidance.
Introduction to the Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of its functional groups—two chlorine atoms, a carboxylic acid, and a methylsulfanyl group—offers multiple points for further chemical modification. However, the synthesis of this molecule can present challenges related to regioselectivity, reaction efficiency, and purification. This guide will address these challenges by providing clear, actionable advice based on established chemical principles and field-proven insights.
Recommended Synthetic Pathways
Two robust and reliable synthetic pathways are presented for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials, safety considerations, and desired scale of the reaction.
Route 1: The Sandmeyer Reaction Pathway
This is the recommended and most direct route, starting from the commercially available 2,4-dichlorobenzoic acid. This pathway involves three key steps:
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 5-position of 2,4-dichlorobenzoic acid.
-
Reduction: Conversion of the nitro group to an amine.
-
Sandmeyer Reaction: Diazotization of the amine followed by substitution with a methylsulfanyl group.
Route 2: The Nucleophilic Aromatic Substitution (SNAr) Pathway
This alternative route also starts with 2,4-dichlorobenzoic acid and involves two main steps:
-
Nitration: Identical to the first step in Route 1.
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of one of the chloro substituents with a methylthiolate nucleophile, facilitated by the activating effect of the nitro group.
Below is a visual representation of the decision-making process for choosing a synthetic route.
Caption: Decision workflow for the synthesis of this compound.
Route 1: Sandmeyer Reaction Pathway - Detailed Protocol and Troubleshooting
This pathway is often preferred due to its reliability and the commercial availability of the necessary reagents.
Step 1: Nitration of 2,4-Dichlorobenzoic Acid
Reaction: 2,4-Dichlorobenzoic Acid → 2,4-Dichloro-5-nitrobenzoic Acid
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2,4-dichlorobenzoic acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the cooled solution of the benzoic acid, ensuring the temperature is maintained below 10 °C.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
Causality and Optimization:
-
Temperature Control: Keeping the temperature low is crucial to prevent the formation of dinitro byproducts and to favor the desired regioselectivity.[1] The carboxylic acid group is a meta-director, and the chloro groups are ortho, para-directors. The 5-position is the most sterically accessible and electronically favorable position for nitration.
-
Reagent Ratio: The molar ratio of nitric acid to the benzoic acid should be carefully controlled to avoid over-nitration.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10 °C | Minimizes byproduct formation. |
| Reactant Ratio | 1:1.1 (Benzoic Acid:Nitric Acid) | Prevents dinitration. |
| Solvent | Concentrated H₂SO₄ | Acts as both solvent and catalyst. |
Step 2: Reduction of 2,4-Dichloro-5-nitrobenzoic Acid
Reaction: 2,4-Dichloro-5-nitrobenzoic Acid → 2,4-Dichloro-5-aminobenzoic Acid
Protocol:
-
Setup: To a reflux apparatus, add the 2,4-dichloro-5-nitrobenzoic acid, a solvent such as ethanol or acetic acid, and a reducing agent like iron powder or tin(II) chloride.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling, filter the reaction mixture to remove the metal salts. The filtrate is then neutralized with a base (e.g., sodium carbonate) to precipitate the amino acid. The product is collected by filtration, washed with water, and dried.
Causality and Optimization:
-
Choice of Reducing Agent: Iron in the presence of an acid (like ammonium chloride or acetic acid) is a cost-effective and efficient reducing agent for aromatic nitro groups.[2] Tin(II) chloride is also effective but may require a more careful work-up.
-
pH Control during Work-up: The product is an amino acid and is amphoteric. Careful adjustment of the pH to the isoelectric point is necessary to ensure complete precipitation.
Step 3: Sandmeyer Reaction of 2,4-Dichloro-5-aminobenzoic Acid
Reaction: 2,4-Dichloro-5-aminobenzoic Acid → this compound
Protocol:
-
Diazotization: Suspend the 2,4-dichloro-5-aminobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature.[3][4] The completion of diazotization can be checked with starch-iodide paper.
-
Thiomethylation: In a separate flask, prepare a solution of a methylthio source, such as sodium thiomethoxide or dimethyl disulfide with a copper(I) catalyst.[5]
-
Coupling: Slowly add the cold diazonium salt solution to the solution of the methylthio source. Nitrogen gas will be evolved. The reaction is typically stirred at a low temperature and then allowed to warm to room temperature.
-
Work-up: After the reaction is complete, the mixture is often acidified and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization.
Causality and Optimization:
-
Diazotization Temperature: Diazonium salts are unstable and can decompose at higher temperatures, so maintaining a temperature of 0-5 °C is critical for a good yield.[6]
-
Methylthio Source: Sodium thiomethoxide is a potent nucleophile. Alternatively, dimethyl disulfide in the presence of a copper catalyst can be used. The choice may depend on availability and safety considerations.
-
Catalyst: Copper(I) salts are typically used to catalyze the Sandmeyer reaction, facilitating the single-electron transfer mechanism that leads to the formation of an aryl radical.[7]
Sources
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scirp.org [scirp.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid
Introduction: Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and improve your yield and purity. This document is structured as a series of troubleshooting questions and FAQs, reflecting the common challenges encountered during this synthesis.
Core Synthesis Overview & Workflow
The most reliable and scalable synthesis of this compound proceeds via a three-step route starting from 2,4-Dichlorobenzoic acid. This method is predicated on established, high-yielding transformations that offer robust control at each stage.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis. Each question is designed to diagnose a problem and provide a scientifically grounded solution.
Part 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
This initial step is a critical electrophilic aromatic substitution. The two chlorine atoms and the carboxylic acid group are deactivating but direct the incoming electrophile (the chlorosulfonium cation, +SO2OH2) to the C-5 position.
Question 1: My chlorosulfonation reaction has a low yield or stalls. What are the likely causes?
Answer: A low yield in this step typically points to issues with reagent quality, temperature control, or reaction time.
-
Causality (Reagent Quality): Chlorosulfonic acid is highly hygroscopic. Moisture will hydrolyze it to sulfuric acid and HCl, quenching the active electrophile. Sulfuric acid is a much weaker sulfonating agent and will not drive the reaction to completion under these conditions.
-
Expert Recommendation:
-
Use Fresh Reagent: Always use a freshly opened bottle of chlorosulfonic acid or one that has been stored under an inert atmosphere.
-
Anhydrous Conditions: Ensure your glassware is oven-dried and the reaction is assembled under a nitrogen or argon atmosphere to prevent moisture ingress.
-
-
Causality (Temperature & Time): This reaction requires significant thermal energy to overcome the deactivation of the aromatic ring. Insufficient temperature or time will result in a stalled reaction and recovery of starting material. A patent for a similar process heats the mixture to 145 °C and holds for 5 hours to ensure completion.[1]
-
Expert Recommendation:
Question 2: During workup, my product decomposes or I get a poor recovery. Why?
Answer: The product of Step 1, an aryl sulfonyl chloride, is highly reactive towards nucleophiles, especially water. The workup procedure is critical to preserving the product.
-
Causality (Hydrolysis): The sulfonyl chloride will readily hydrolyze back to the corresponding sulfonic acid upon contact with water, especially at elevated temperatures. This sulfonic acid is highly water-soluble and will be lost during extraction. The standard procedure is to quench the reaction mixture in ice water. This serves two purposes: it precipitates the less soluble sulfonyl chloride and rapidly dissipates the heat from the exothermic quenching of excess chlorosulfonic acid.
-
Expert Recommendation (Protocol):
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a separate beaker with a large volume of crushed ice and water.
-
With vigorous stirring, slowly and carefully add the reaction mixture to the ice water. This must be done in a fume hood as large volumes of HCl gas are evolved.
-
The product should precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation and hydrolysis of excess reagents.
-
Filter the solid immediately and wash thoroughly with cold water until the filtrate is neutral to pH paper. Do not allow the product to sit in the aqueous mixture for an extended period.
-
Dry the product under vacuum. Do not use heat, as this can promote decomposition.
-
Part 2: Reduction of the Sulfonyl Chloride to a Thiol
This step converts the sulfonyl chloride to the key thiol intermediate. The choice of reducing agent is critical for efficiency and preventing side reactions.
Question 3: The reduction of my sulfonyl chloride is incomplete, and I see multiple products.
Answer: Incomplete reduction is common and is often due to the activity of the reducing agent or stoichiometry. The formation of byproducts, primarily disulfides, is also a frequent issue.
-
Causality (Reducing Agent): A robust and cost-effective method for this reduction is the use of zinc dust in an acidic medium (e.g., HCl or acetic acid). The surface of zinc dust can become passivated by a layer of zinc oxide, reducing its reactivity.
-
Expert Recommendation:
-
Activate the Zinc: Before use, wash the zinc dust with dilute HCl to remove the oxide layer, followed by washes with water, ethanol, and ether, then dry under vacuum.
-
Stoichiometry: Use a significant excess of the reducing agent. A molar ratio of 4-6 equivalents of zinc relative to the sulfonyl chloride is a good starting point.
-
-
Causality (Disulfide Formation): The product, an aryl thiol, is highly susceptible to oxidation. In the presence of air (oxygen), two thiol molecules can couple to form a disulfide bridge. This is a major cause of yield loss.
-
Expert Recommendation:
-
Inert Atmosphere: Perform the entire reduction and subsequent workup under a nitrogen or argon atmosphere. Use solvents that have been degassed by sparging with nitrogen.
-
Workup: After the reaction is complete, filter off the excess zinc under an inert atmosphere. When proceeding to the next step, it is often best to use the thiol solution directly without a full isolation and purification to minimize oxidative exposure.
-
Part 3: S-Methylation of the Thiol
This final step is typically a high-yielding S-methylation via an SN2 reaction. Success depends on efficient deprotonation of the thiol and the use of a suitable methylating agent.
Question 4: My final methylation step is low-yielding. Am I also methylating the carboxylic acid?
Answer: This is a valid concern. The key is selective deprotonation. The thiol proton is significantly more acidic (pKa ≈ 6-8) than the carboxylic acid proton (pKa ≈ 2-4 is incorrect, the carboxylic acid is more acidic). However, the thiolate anion is a much stronger nucleophile than the carboxylate anion. The issue is usually incomplete reaction or side reactions of the methylating agent.
-
Causality (Deprotonation & Nucleophilicity): The reaction proceeds by deprotonating the thiol to form the highly nucleophilic thiolate anion, which then attacks the methylating agent. A moderately strong base like sodium hydroxide (NaOH) is sufficient. Using exactly one equivalent of base relative to the thiol will selectively form the thiolate. The carboxylate will also be formed, but it is a much weaker nucleophile and O-methylation is generally not observed under these mild conditions.
-
Expert Recommendation (Protocol):
-
Dissolve the thiol intermediate from Step 2 in a suitable solvent (e.g., methanol or THF) under a nitrogen atmosphere.
-
Add 1.05 equivalents of aqueous NaOH and stir for 15-20 minutes to ensure complete formation of the thiolate.
-
Cool the solution in an ice bath.
-
Slowly add 1.1 equivalents of a methylating agent (methyl iodide is excellent; dimethyl sulfate is also effective but more toxic).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates completion. A published procedure for a similar methylation refluxes the reaction for 36 hours while maintaining pH 9, indicating that prolonged reaction times may be necessary for some substrates.[3]
-
-
Causality (Reagent Quality): Methyl iodide can decompose over time, releasing iodine which can catalyze disulfide formation.
-
Expert Recommendation: Use fresh methyl iodide or wash older stock with a dilute solution of sodium thiosulfate to remove free iodine, then dry and distill if necessary.
Question 5: My final product contains sulfoxide or sulfone impurities. Where are they coming from?
Answer: The methylsulfanyl (-SMe) group is susceptible to over-oxidation to methylsulfinyl (sulfoxide, -S(O)Me) and methylsulfonyl (sulfone, -S(O)2Me).
-
Causality: This indicates the presence of an oxidizing agent. This could be residual oxidants from previous steps, but more commonly it is due to air exposure over prolonged periods, especially if transition metal impurities are present. The workup itself can also introduce oxidants if not handled carefully (e.g., using hydrogen peroxide for cleaning that contaminates glassware).
-
Expert Recommendation:
-
Maintain Inert Atmosphere: As with the previous steps, maintaining an inert atmosphere is crucial.
-
Purification: If these impurities form, they can typically be separated by column chromatography on silica gel, as the sulfoxide and sulfone are significantly more polar than the desired methylthio product. Recrystallization may also be effective if the impurity levels are low.
-
Quantitative Data & Protocols
Table 1: Summary of Recommended Reaction Parameters
| Step | Reaction | Key Reagents | Stoichiometry (Rel. to Substrate) | Temp. (°C) | Time (h) | Key Considerations |
| 1 | Chlorosulfonation | 2,4-Dichlorobenzoic Acid, Chlorosulfonic Acid | 1 : 4-10 | 135 - 145 | 4 - 6 | Anhydrous conditions are critical.[2] |
| 2 | Reduction | 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid, Zn dust, HCl | 1 : 4-6 (Zn) | 25 - 50 | 2 - 4 | Maintain an inert atmosphere to prevent disulfide formation. |
| 3 | S-Methylation | 2,4-Dichloro-5-mercaptobenzoic Acid, NaOH, CH₃I | 1 : 1.05 (Base) : 1.1 (CH₃I) | 0 - 25 | 2 - 36 | Selective deprotonation; use fresh methyl iodide.[3] |
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid
-
Equip an oven-dried three-neck flask with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer.
-
Under a nitrogen atmosphere, charge the flask with 2,4-dichlorobenzoic acid (1.0 eq).
-
In a fume hood, carefully add chlorosulfonic acid (5.0 eq) via an addition funnel.
-
Heat the mixture to 140-145 °C and maintain for 5 hours. The solution should become homogeneous.
-
Cool the mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.
-
Slowly and carefully, add the reaction mixture to the ice slurry.
-
Stir the resulting white precipitate for 1 hour, then collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the white solid under high vacuum to yield the sulfonyl chloride.
Step 2: Synthesis of 2,4-Dichloro-5-mercaptobenzoic Acid
-
Equip an oven-dried flask with a magnetic stirrer and a nitrogen inlet.
-
Charge the flask with activated zinc dust (5.0 eq) and the sulfonyl chloride from Step 1 (1.0 eq).
-
Add a degassed solvent such as glacial acetic acid or THF.
-
Slowly add concentrated HCl (if in THF) or water (if in acetic acid) while maintaining the temperature below 50 °C.
-
Stir at room temperature for 3 hours, or until the reaction is complete by TLC.
-
The resulting mixture containing the thiol is used directly in the next step to minimize oxidation.
Step 3: Synthesis of this compound
-
Filter the reaction mixture from Step 2 under nitrogen to remove excess zinc, washing the zinc cake with a small amount of degassed solvent.
-
Transfer the filtrate to a new flask under nitrogen and cool in an ice bath.
-
Slowly add a 10 M NaOH solution (1.05 eq) and stir for 20 minutes.
-
Add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding water and acidify to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. CN104672114A.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN100522936C.
-
Sokol, P. E. (1964). Mesitoic Acid. Organic Syntheses, 44, 69. DOI: 10.15227/orgsyn.044.0069. [Link]
-
Dandia, A., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(8), 844-855. [Link]
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN101066943A.
-
Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. PrepChem.com. [Link]
-
A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Eureka | Patsnap. [Link]
Sources
Technical Support Center: Purification of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid
Welcome to the technical support guide for the purification of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. As a key intermediate, the purity of this molecule is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
This guide moves beyond simple protocols to explain the underlying chemical principles governing purification challenges. We will explore common issues, provide validated troubleshooting steps, and offer detailed experimental workflows to help you navigate the complexities of isolating this compound in a highly pure form.
Section 1: Core Challenges in Purification
The purification of this compound is primarily complicated by two key factors: the reactivity of the methylsulfanyl (-SCH₃) group and the physicochemical properties of the benzoic acid moiety.
-
Oxidation of the Thioether: The sulfur atom in the methylsulfanyl group is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone impurities. This is the most common and challenging impurity to remove, as its polarity is significantly different from the parent compound.
-
Solubility and Crystallization: As a substituted benzoic acid, its solubility can be challenging to manage. Finding an ideal single-solvent system for recrystallization is often difficult, necessitating the use of solvent/anti-solvent systems which require careful optimization.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures during purification (e.g., distillation or high-temperature recrystallization) can promote both degradation and oxidation.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the purification process.
Question 1: My HPLC analysis shows a significant impurity peak that is more polar (has a shorter retention time in reverse-phase HPLC) than my target compound. What is it and how do I remove it?
Answer:
Probable Cause: This impurity is almost certainly the corresponding 2,4-Dichloro-5-(methylsulfinyl)benzoic acid (the sulfoxide) or 2,4-Dichloro-5-(methylsulfonyl)benzoic acid (the sulfone). The methylsulfanyl group can be oxidized by atmospheric oxygen, residual peroxides in solvents (like THF or diethyl ether), or trace metal catalysts, especially when heated. The resulting sulfoxide and sulfone are significantly more polar, causing them to elute earlier in a typical reverse-phase HPLC run. The synthesis of the methylsulfonyl analog from a similar precursor highlights the feasibility of this transformation[1].
Troubleshooting & Mitigation Strategy:
-
Prevention is Key:
-
Inert Atmosphere: Conduct all heating steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Solvent Purity: Use freshly distilled or peroxide-free solvents. Test solvents for peroxides before use, especially ethers.
-
Degas Solvents: Degas all solvents used for both reaction and purification (e.g., by sparging with N₂ or using sonication under vacuum).
-
-
Removal of Oxidized Impurities:
-
Recrystallization: Due to the polarity difference, a carefully chosen recrystallization can be effective. The oxidized impurities will have different solubility profiles. Toluene or a mixed solvent system like Ethyl Acetate/Heptane is a good starting point, as the target compound is less soluble in non-polar solvents while the more polar impurities may remain in the mother liquor.
-
Column Chromatography: If recrystallization fails, flash column chromatography is the most reliable method. The significant polarity difference allows for good separation.
-
dot
Caption: Workflow for addressing oxidative impurities.
Question 2: My isolated product is a pale yellow or brownish solid, not the expected white crystalline solid. How can I decolorize it?
Answer:
Probable Cause: Color in the final product typically arises from highly conjugated, colored impurities formed during synthesis or from degradation. These are often present in very small quantities but are highly visible.
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: This is the most common method for removing colored impurities. The principle is that the large surface area of activated carbon adsorbs the large, flat, conjugated impurity molecules.
-
Protocol: During recrystallization, dissolve the crude product completely in the hot solvent. Add a small amount of activated carbon (typically 1-2% w/w). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Stirring: Stir the hot solution with the charcoal for 5-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite® or filter paper to remove the charcoal. The Celite prevents fine charcoal particles from passing through. The filtrate should be colorless.
-
Crystallization: Allow the colorless filtrate to cool and crystallize as per the standard procedure.
-
-
Solvent Selection: Sometimes the color is due to an impurity that is particularly soluble in a specific solvent. Trying a different recrystallization solvent may leave the colored impurity behind in the mother liquor. While purification of the related 2,4-dichloro-5-sulfamoylbenzoic acid often uses ethanol or alcohol-water mixtures[2][3], these protic solvents can sometimes participate in side reactions if trace impurities are present. Consider aprotic solvents like ethyl acetate or toluene.
Question 3: My recrystallization yield is unacceptably low, or the product oils out instead of crystallizing.
Answer:
Probable Cause: This indicates a poor choice of solvent system, an incorrect solvent-to-solute ratio, or too-rapid cooling. "Oiling out" occurs when the solute's solubility limit is exceeded while the solution is still above the compound's melting point, causing it to separate as a liquid instead of a solid.
Troubleshooting Steps:
-
Systematic Solvent Screening: Finding the right solvent is crucial. An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures.
-
Single Solvents: Test solubility in small amounts of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane).
-
Mixed Solvent Systems (Solvent/Anti-Solvent): This is often the best approach. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to re-clarify, then allow it to cool slowly.
-
| Solvent System (Good/Anti-Solvent) | Rationale & Expected Outcome |
| Ethanol / Water | A common choice for benzoic acids. The compound is soluble in ethanol and insoluble in water. Provides good crystal formation.[2][3] |
| Ethyl Acetate / Heptane | A good non-protic option. Soluble in ethyl acetate, insoluble in heptane. Excellent for removing non-polar impurities. |
| Toluene | A single-solvent option. May require a larger volume, but can give very clean crystals and is effective at leaving polar impurities behind. |
-
Control the Cooling Rate:
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first. This encourages the formation of larger, purer crystals. Once at room temperature, it can be cooled further in an ice bath to maximize yield.
-
Scratching: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal from a previous pure batch to induce crystallization.
-
dot
Caption: Workflow for optimizing the recrystallization process.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Decolorization (if needed): If the solution is colored, allow it to cool slightly, add 1-2% w/w activated carbon, and reheat with stirring for 10 minutes. Perform a hot filtration through Celite® into a clean, pre-warmed flask.
-
Precipitation: While stirring the hot ethanolic solution, slowly add deionized water (the anti-solvent) dropwise until a persistent cloudiness appears.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the filter cake with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water to remove residual ethanol.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
SOP 2: Purity Assessment by HPLC
A standard reverse-phase HPLC method is suitable for assessing purity.[4][5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution: Gradient elution, for example: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve a small, accurately weighed sample in the mobile phase or a suitable solvent like acetonitrile.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for the purified product?
-
A: Store in a tightly sealed container in a cool, dark, and dry place. To prevent slow oxidation, consider storing under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen).
-
-
Q: My final product shows residual solvents in the NMR spectrum. How do I remove them?
-
A: The most effective way is prolonged drying under high vacuum, sometimes with gentle heating (e.g., 40-50 °C), provided the compound is thermally stable. Ensure your vacuum pump is in good condition. The choice of recrystallization solvent also matters; more volatile solvents like ethyl acetate and heptane are easier to remove than higher-boiling ones like toluene or DMSO. Always adhere to the limits for residual solvents outlined in regulatory guidelines such as ICH Q3C.[6][7]
-
-
Q: Can I use techniques other than chromatography or recrystallization?
-
A: For this type of molecule, recrystallization and chromatography are the gold standards. Acid-base extraction could potentially be used to separate it from neutral impurities but would not be effective against other acidic impurities like the oxidized byproducts.
-
References
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]
-
Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. PrepChem.com. [Link]
-
United States Patent Office. Google APIs. [Link]
-
ICH Q3C (R6) Impurities: Guideline for residual solvents. European Medicines Agency (EMA). [Link]
-
Utility of p-Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-p-benzoquinone for the Spectrophotometric Determination of Rizatriptan Benzoate. ResearchGate. [Link]
-
Ecofriendly analytical quality by design-based method for determining Metronidazole, Lidocaine and Miconazole using RP-HPLC in. Semantic Scholar. [Link]
-
Supporting Information. Wiley-VCH. [Link]
-
Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. ResearchGate. [Link]
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency (EMA). [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 3. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purification of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid
Welcome to the technical support center for the purification of 2,4-dichloro-5-(methylsulfanyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in isolating this target compound from its isomeric impurities. As a crucial intermediate in various synthetic pathways, achieving high purity is paramount. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to address common purification challenges.
Understanding the Challenge: Isomeric Impurities
The primary difficulty in purifying this compound lies in the removal of structurally similar isomers formed during synthesis. These isomers often have very similar physical properties (e.g., polarity, solubility, pKa), making separation by standard techniques non-trivial. The specific isomeric impurities depend on the synthetic route, but they typically arise from non-regioselective reactions on the aromatic ring.
Common Isomeric Impurities (Hypothetical based on common synthetic routes):
| Impurity Name | Structure | Rationale for Formation |
| 2,4-Dichloro-3-(methylsulfanyl)benzoic acid | Cl(1)-C6H2-Cl(3)-COOH(4)-SCH3(5) | Potential side product during the introduction of the methylsulfanyl group, depending on the directing effects of the existing chloro and carboxyl groups. |
| 3,5-Dichloro-2-(methylsulfanyl)benzoic acid | Cl(1)-C6H2-Cl(3)-COOH(2)-SCH3(6) | Could arise from an alternative starting material or rearrangement under certain reaction conditions. |
| 2,6-Dichloro-3-(methylsulfanyl)benzoic acid | Cl(1)-C6H2-Cl(5)-COOH(2)-SCH3(4) | Another possible regioisomer from non-selective chlorination or other substitution steps. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification process in a question-and-answer format.
Q1: My initial purity assessment (by HPLC/LC-MS) shows multiple closely eluting peaks. How do I confirm which is my target compound and which are isomers?
A1: This is a critical first step. Without positive identification, you cannot optimize a purification strategy.
-
Root Cause: Isomers of dichlorobenzoic acids often have very similar retention times under standard reversed-phase HPLC conditions.[1][2]
-
Solution:
-
LC-MS/MS Analysis: Use mass spectrometry to confirm that all peaks have the same mass-to-charge ratio (m/z) corresponding to your product. This verifies they are isomers. For more advanced analysis, fragmentation patterns (MS/MS) might show subtle differences.[3]
-
Spiking Study: If you have a certified reference standard of this compound, perform a spiking study. Add a small amount of the standard to your crude sample and re-run the HPLC. The peak that increases in area is your target compound.
-
NMR Spectroscopy: If the impurities are present at a high enough concentration (>5%), 1H and 13C NMR of the crude material can be definitive. The substitution pattern of each isomer will give a unique set of chemical shifts and coupling constants in the aromatic region.
-
Q2: I tried recrystallizing my crude product, but the purity didn't improve significantly. What went wrong?
A2: Recrystallization is a powerful technique but relies on significant solubility differences between the product and impurities in the chosen solvent system.
-
Root Cause: The selected solvent may be too good at dissolving all isomers, or not effective at differentiating them. Isomers can also co-crystallize, trapping impurities within the crystal lattice of the desired product.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities. Benzoic acids are generally soluble in polar organic solvents like alcohols and acetone, and less soluble in non-polar solvents like hexanes or water.[4][5] A good starting point is often an alcohol/water mixture (e.g., ethanol/water, isopropanol/water).[6][7]
-
Control the Cooling Rate: Crashing the product out of solution by rapid cooling will trap impurities. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize yield.
-
Check for Oiling Out: If the compound "oils out" instead of forming crystals, it means the solution became supersaturated at a temperature above the compound's melting point in that solvent. To fix this, reheat the solution and add more solvent before attempting to cool again.
-
Consider a Different Technique: If an extensive solvent screen fails, the isomers' solubility profiles may be too similar for recrystallization to be effective. In this case, chromatography is the recommended alternative.
-
Q3: My yield after recrystallization is very low, even though the purity is high. How can I improve it?
A3: This is a common trade-off. Purity is often achieved at the expense of yield.
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Root Cause: The primary cause is the partial solubility of your target compound in the cold mother liquor. Over-washing the collected crystals can also lead to significant product loss.
-
Solutions:
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Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material. Excess solvent will increase the amount of product that remains in the mother liquor upon cooling.
-
Recover from Mother Liquor: Do not discard the mother liquor immediately. Concentrate it by about 50% and cool again to obtain a second crop of crystals. This second crop may be of lower purity but can be combined with a future batch for re-purification.
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Wash with Cold Solvent: When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent to wash away residual mother liquor without dissolving the product.
-
Q4: Which chromatographic method is best for separating these isomers: normal-phase or reversed-phase?
A4: For acidic compounds like dichlorobenzoic acids, reversed-phase chromatography is typically more effective and reproducible.
-
Causality & Rationale:
-
Normal-Phase (e.g., silica gel): Carboxylic acids can interact very strongly with the acidic silanol groups on the silica surface. This often leads to severe peak tailing and poor separation. While additives like acetic acid or formic acid can mitigate this, it can be difficult to control.
-
Reversed-Phase (e.g., C18): This technique separates compounds based on hydrophobicity. Minor differences in the position of the chloro and methylsulfanyl groups will lead to small but often sufficient differences in hydrophobicity for a C18 column to resolve. Gradient elution methods are particularly powerful for separating regioisomers.[1][2]
-
Purification Workflows & Protocols
This section provides a logical workflow for purification and detailed experimental protocols.
Purification Decision Workflow
The choice between crystallization and chromatography depends on the impurity profile, the quantity of material, and the required final purity.
Caption: Decision workflow for purification method selection.
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a robust starting point for purification, leveraging the high solubility of the compound in hot ethanol and its poor solubility in cold water.[6]
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erhlenmeyer Flasks
-
Hot Plate with Stirring
-
Buchner Funnel and Filter Flask
-
Filter Paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the entire solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove dust and other particulates but can be skipped if the solution is clear.
-
Induce Crystallization: While stirring the hot solution, slowly add warm deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should be observed.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture (use the same ratio as your final recrystallization mixture).
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Confirm the purity of the dried product using a validated analytical method (e.g., HPLC).
Protocol 2: Reversed-Phase Flash Column Chromatography
This protocol is for situations where recrystallization fails to provide adequate purity. It is based on established methods for separating dichlorobenzoic acid isomers.[1][2]
Materials:
-
Crude this compound
-
C18-functionalized Silica Gel
-
Methanol (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Formic Acid (or Acetic Acid)
-
Flash Chromatography System or Glass Column
-
Test tubes or fraction collector
Procedure:
-
Column Packing: Pack a column with C18 silica gel. For a glass column, pack as a slurry in methanol. For pre-packed cartridges, follow the manufacturer's instructions.
-
Equilibration: Equilibrate the column with the starting mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) until the baseline is stable and the column is fully conditioned. The formic acid is crucial to keep the benzoic acid protonated and ensure sharp peaks.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a strong solvent like pure methanol. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of C18 silica and loading the dry powder onto the top of the column.
-
Elution: Begin elution with the mobile phase. A gradient elution is highly recommended for separating closely related isomers. A typical gradient might be:
-
Start at 50% Methanol / 50% Water (+0.1% Formic Acid)
-
Increase linearly to 95% Methanol / 5% Water (+0.1% Formic Acid) over 20-30 column volumes.
-
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by TLC (on C18 plates) or HPLC to identify which fractions contain the pure product.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Note that removing water can require a high vacuum and/or lyophilization.
-
Validation: Confirm the purity of the final product.
Analytical Method: HPLC for Purity Assessment
A reliable analytical method is essential to guide your purification efforts. This method is adapted from validated procedures for dichlorobenzoic acid isomers.[1][2]
Caption: Standard workflow for HPLC purity analysis.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 50% B to 95% B over 15 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm[1] |
| Column Temp. | 30 °C |
References
- CN100522936C - Synthesis process of 2, 4-dichloro-5-sulfonyl benzoic acid - Google P
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. [Link]
-
Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers - Oxford Academic. [Link]
-
A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers - ResearchGate. [Link]
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google P
-
Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid - PrepChem.com. [Link]
- CN101066943A - Synthesis process of 2, 4-dichloro-5-sulfonyl benzoic acid - Google P
- CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P
-
A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed. [Link]
-
The solubility of benzoic acid in seven solvents - ResearchGate. [Link]
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Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),... - ResearchGate. [Link]
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Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One - MDPI. [Link]
-
A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. - Semantic Scholar. [Link]
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns - Waters. [Link]
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Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S - ResearchGate. [Link]
-
A novel method for the accurate quantification of two isomeric mercapturic acids of 1,3-dichlorobenzene in human urine - RWTH Publications. [Link]
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Solubility of benzilic acid in select organic solvents at 298.15 K - ResearchGate. [Link]
-
Solubility of Benzoic Acid in Organic Solvents - Scribd. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 2,4-Dichloro-5-(methylsulfanyl)benzoic acid in Bioassays
Welcome to the technical support center for researchers utilizing 2,4-Dichloro-5-(methylsulfanyl)benzoic acid. This guide is designed to provide expert advice and practical solutions for overcoming common solubility issues encountered during bioassay development. As a substituted benzoic acid, this compound presents unique challenges in achieving the desired concentrations in aqueous buffer systems typical for biological experiments. This resource, presented in a question-and-answer format, will walk you through troubleshooting steps, explain the underlying chemical principles, and provide detailed protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the first steps I should take?
A1: Difficulty in dissolving this compound in aqueous solutions is a common challenge due to its chemical structure. The molecule possesses a largely nonpolar aromatic ring with chloro- and methylsulfanyl- groups, which contribute to its low water solubility. The first-line approach to solubilization involves the use of a water-miscible organic co-solvent to prepare a high-concentration stock solution, which is then serially diluted into the final assay buffer.
Initial Troubleshooting Workflow:
Caption: Initial workflow for dissolving the compound.
Dimethyl sulfoxide (DMSO) is an excellent and widely used solvent for creating stock solutions of hydrophobic compounds for biological assays.[1][2] It is a polar aprotic solvent that can dissolve a wide array of organic molecules and is miscible with water.[1][2]
Recommended Starting Protocol:
-
Prepare a 10-100 mM stock solution of this compound in 100% high-purity DMSO.
-
Aid dissolution by vortexing for 1-2 minutes. If the compound is still not fully dissolved, gentle warming in a water bath up to 37°C for 5-10 minutes can be applied.
-
Visually confirm that all solid material has dissolved before proceeding.
-
Perform serial dilutions of the DMSO stock solution into your final aqueous assay buffer to achieve the desired working concentrations.
-
Crucially, observe the final dilution for any signs of precipitation. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts in your biological system.
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?
A2: This is a classic solubility issue where the compound is soluble in the organic stock but crashes out when the solution becomes predominantly aqueous. This occurs because the high dielectric constant of water cannot maintain the solvation of the hydrophobic molecule. Several strategies can be employed to overcome this.
Troubleshooting Precipitation Upon Dilution:
Sources
Technical Support Center: Enhancing the Stability of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-(methylsulfanyl)benzoic acid and its derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to enhance the stability of these compounds throughout your experimental workflows. Our approach is rooted in a deep understanding of the inherent chemical liabilities of this molecular scaffold and offers field-proven solutions to mitigate degradation.
Introduction: Understanding the Stability Challenges
This compound and its derivatives are a class of compounds with significant potential in various research and development areas. However, their chemical structure presents a unique combination of functional groups that can be susceptible to degradation under common experimental and storage conditions. The primary stability concerns arise from three key structural features: the thioether (methylsulfanyl) group , the chlorinated aromatic ring , and the carboxylic acid moiety . Understanding the interplay of these groups is crucial for designing robust experimental protocols and stable formulations.
This guide will address the most frequently encountered stability issues in a question-and-answer format, providing not only solutions but also the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing the formation of new, more polar impurities in my sample during storage and upon exposure to air. What is the likely cause?
Answer:
The most probable cause of increased polarity and impurity formation is the oxidation of the methylsulfanyl (thioether) group . The sulfur atom in the thioether is susceptible to oxidation, leading to the formation of a sulfoxide and, upon further oxidation, a sulfone. Both of these oxidation products are significantly more polar than the parent thioether, which is why you are observing them as new, more polar spots on TLC or earlier eluting peaks in reverse-phase HPLC.
-
Primary Degradation Pathway: Thioether → Sulfoxide → Sulfone
This oxidation can be initiated by atmospheric oxygen, especially in the presence of light, metal ions, or peroxides that may be present as impurities in your solvents or reagents.
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize its exposure to atmospheric oxygen.[1]
-
Solvent Purity: Use high-purity, peroxide-free solvents. It is advisable to test your solvents for the presence of peroxides, especially ethers like THF and dioxane, before use.
-
Antioxidant Addition: The inclusion of antioxidants in your formulation or solution can effectively quench radical species that initiate and propagate the oxidation process.
| Antioxidant Class | Examples | Rationale |
| Free Radical Scavengers | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | These phenolic antioxidants are excellent radical scavengers and can prevent the initiation of the oxidation chain reaction. |
| Reducing Agents | Ascorbic acid (Vitamin C), Propyl gallate | These compounds can act as oxygen scavengers and can also reduce any formed sulfoxide back to the thioether.[2] |
| Thiol-based Antioxidants | N-acetylcysteine (NAC), Glutathione (GSH) | These compounds can effectively neutralize reactive oxygen species.[3] |
-
Solubility and Compatibility Testing: Ensure the chosen antioxidant is soluble and compatible with your solvent system and does not interfere with downstream applications.
-
Concentration Optimization: Start with a low concentration of the antioxidant (e.g., 0.01-0.1% w/v) and monitor the stability of your compound over time compared to a control sample without the antioxidant.
-
Analytical Monitoring: Use a stability-indicating HPLC method to quantify the parent compound and the formation of the sulfoxide and sulfone degradants.
FAQ 2: My compound appears to be degrading when exposed to laboratory light, leading to a decrease in purity. What is happening and how can I prevent it?
Answer:
The degradation upon exposure to light is likely due to photodegradation . The chlorinated aromatic ring in your molecule can absorb UV light, leading to the formation of excited states that can undergo various reactions, including:
-
Photo-oxidation: The absorbed light energy can accelerate the oxidation of the thioether group, as discussed in FAQ 1.
-
Dechlorination: UV radiation can induce the cleavage of the carbon-chlorine bonds, leading to the formation of dechlorinated byproducts. Chlorinated aromatic compounds are known to be susceptible to photodegradation.[4]
-
Light Protection: The most straightforward approach is to protect your compound from light at all stages of your experiment and storage. Use amber-colored vials or wrap your containers in aluminum foil.[1]
-
UV Absorbers/Photostabilizers: In solution or formulation, the addition of a UV absorber can help protect your compound. These molecules preferentially absorb the damaging UV radiation and dissipate the energy as heat.[4][5]
| UV Absorber Class | Examples | Rationale |
| Benzophenones | Oxybenzone, Dioxybenzone | These compounds absorb a broad spectrum of UV radiation. |
| Triazines | Bemotrizinol | Offer broad-spectrum UV protection and are themselves highly photostable. |
-
Quenchers: Certain molecules, known as quenchers, can accept the energy from the excited state of your compound, returning it to the ground state before it can undergo a degradation reaction.[5]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate photosensitive molecules within their hydrophobic cavity, shielding them from light and improving their stability.[6][7][8][9]
Caption: Key degradation pathways for this compound and corresponding stabilization strategies.
References
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Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]
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Ioele, G., De Luca, M., Garofalo, A., & Ragno, G. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Drug delivery, 24(1), 33–44. [Link]
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Li, Y., Wang, Z., Yuan, J., Wang, S., & Wang, Y. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. [Link]
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Li, X., Zhang, T., & Wang, J. (2023). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms. International journal of environmental research and public health, 20(9), 5678. [Link]
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YMER. (n.d.). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. Retrieved from [Link]
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Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the chemical stability of drugs. International journal of pharmaceutics, 531(2), 532–542. [Link]
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Zhuravlev, F., Gushchin, A., Korlyukov, A., Lermontova, S., & Abakumov, G. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules (Basel, Switzerland), 27(10), 3169. [Link]
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Farcas, A., Iurian, S., Gâvan, A., Porfire, A., & Tomuţă, I. (2021). Investigating the Potential Plasticizing Effect of Di-Carboxylic Acids for the Manufacturing of Solid Oral Forms with Copovidone and Ibuprofen by Selective Laser Sintering. Pharmaceutics, 13(10), 1558. [Link]
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ResearchGate. (n.d.). Papers concerning the photostabilization of drugs by cyclodextrin incorporation. Retrieved from [Link]
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M. K. Chmiel, P. A. Dudziński, & A. M. Maj, et al. (2021). New forms of apremilast with halogen derivatives of benzoic acid. New Journal of Chemistry, 45(44), 20613-20621. [Link]
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Ciobanu, A. M., Landis, M. S., & Popa, L. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 387. [Link]
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OUCI. (n.d.). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Retrieved from [Link]
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ResearchGate. (n.d.). The proposed mechanism of thioanisole oxidation with H2O2 catalyzed by.... Retrieved from [Link]
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Zhuravlev, F., Gushchin, A., Korlyukov, A., Lermontova, S., & Abakumov, G. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules (Basel, Switzerland), 27(10), 3169. [Link]
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addressing inconsistencies in the biological testing of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid
From the desk of the Senior Application Scientist: Welcome to the technical support center for 2,4-Dichloro-5-(methylsulfanyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges in the biological testing of this compound. Given the limited specific literature on this molecule, this resource synthesizes insights from structurally related compounds and foundational principles of small molecule screening to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Here we address some of the initial hurdles you may encounter when working with this compound.
Q1: I'm having trouble dissolving the compound. What solvents do you recommend?
A1: Due to the benzoic acid moiety, the solubility of this compound is expected to be pH-dependent. In aqueous solutions, its solubility will increase at higher pH values as the carboxylic acid is deprotonated to the more soluble carboxylate form. For initial stock solutions, we recommend using a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). When preparing working solutions in aqueous buffers, be mindful of the final concentration and the buffer's pH to avoid precipitation.
Q2: My experimental results are not reproducible. What are the common sources of variability?
A2: Inconsistencies in biological assays with small molecules can stem from several factors. For this particular compound, pay close attention to:
-
Compound Purity and Stability: Verify the purity of your compound using methods like NMR or mass spectrometry. Degradation over time, especially if improperly stored, can lead to variable results.
-
Solubility Issues: As mentioned, poor solubility in your assay medium can lead to inconsistent effective concentrations.
-
Assay Interference: The compound's structure, featuring a carboxylic acid and a methylsulfanyl group, may lead to non-specific interactions with assay components.
Q3: Could the acidity of the compound be affecting my cell-based assays?
A3: Yes, this is a critical consideration. As a substituted benzoic acid, this compound is acidic and can alter the pH of your cell culture medium, especially at higher concentrations.[1] This pH shift can impact cell viability and the activity of cellular proteins, leading to artifacts. It is crucial to use a well-buffered medium and to measure the pH of your final working solutions.
Q4: Are there any known biological targets for structurally similar compounds?
A4: While direct targets of this compound are not well-documented, structurally related 2,4-dichlorobenzoic acid derivatives have been investigated for various biological activities. For instance, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have shown potential as antidiabetic agents by inhibiting α-glucosidase and α-amylase, and also as carbonic anhydrase inhibitors.[2][3][4] Additionally, some have demonstrated antimicrobial properties.[5][6] This suggests that your experimental design could explore similar target classes.
Troubleshooting Guides
This section provides in-depth guidance on overcoming specific experimental challenges.
Guide 1: Addressing Solubility and Compound Handling Issues
Inconsistent results often trace back to how the compound is handled and prepared.
Protocol for Preparing Stable Working Solutions:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a 10-50 mM stock solution. Gently warm and vortex if necessary to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Serial Dilutions: Perform serial dilutions of the stock solution in your assay buffer. It is critical to ensure the final DMSO concentration is consistent across all experimental conditions and is at a level that does not affect your assay's performance (typically ≤ 0.5%).
-
Solubility Check: After preparing the final working solutions, visually inspect for any precipitation. For a more rigorous check, centrifuge the solution and measure the concentration of the supernatant using UV-Vis spectroscopy or HPLC.
Workflow for preparing stable compound solutions.
Guide 2: Mitigating Assay Interference
The chemical properties of this compound can lead to several types of assay interference.
Table 1: Potential Assay Interferences and Mitigation Strategies
| Potential Interference | Mechanism | Mitigation Strategy |
| pH Shift | The acidic nature of the benzoic acid moiety can alter the pH of the assay buffer, affecting enzyme activity or cell health. | Use a robust buffering system. Verify the pH of the final assay solution.[1] |
| Non-Specific Binding | Hydrophobic and electrostatic interactions can cause the compound to bind to proteins or plate surfaces, reducing its effective concentration. | Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer. Use low-binding microplates.[7] |
| Chelation Effects | The carboxylate group could potentially chelate divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺) that are essential for some enzyme activities. | If chelation is suspected, perform the assay with and without the addition of surplus divalent cations to see if activity is restored. |
| Redox Activity | The methylsulfanyl group could potentially undergo oxidation or reduction, interfering with assays that rely on redox-sensitive reporters (e.g., resazurin-based viability assays). | Use an alternative assay with a different detection modality if redox interference is suspected. Run compound-only controls to assess direct effects on the reporter molecule. |
Guide 3: Systematic Approach to Troubleshooting Inconsistent Biological Data
When faced with inconsistent data, a systematic approach is key to identifying the root cause.
A systematic approach to troubleshooting inconsistent results.
Experimental Protocol: Validating Assay Robustness
-
Vehicle Control: Always include a vehicle control (e.g., DMSO in assay buffer at the same final concentration as your compound dilutions) to account for any effects of the solvent.
-
Positive and Negative Controls: Use well-characterized positive and negative control compounds to ensure the assay is performing within the expected dynamic range.
-
Compound-Only Controls: In assays with reporter molecules (e.g., fluorescent or luminescent probes), include controls with your compound and the reporter in the absence of the biological target to check for direct interference.
-
Dose-Response Curves: Generate full dose-response curves rather than testing at a single concentration. The shape of the curve can provide insights into the compound's behavior. A steep or biphasic curve might suggest non-specific effects or toxicity at higher concentrations.
The "Ortho Effect" and Its Implications
The presence of a chlorine atom at the ortho position (position 2) relative to the carboxylic acid group can influence the compound's properties in a phenomenon known as the "ortho effect".[8][9][10] Steric hindrance from the ortho substituent can force the carboxylic acid group to twist out of the plane of the benzene ring. This can impact the acidity and binding interactions of the molecule. While a comprehensive analysis of this effect for this compound would require specific experimental data, it is a factor to consider when interpreting structure-activity relationships.
Concluding Remarks
The successful biological evaluation of this compound requires careful attention to its physicochemical properties and a systematic approach to assay design and troubleshooting. By addressing potential issues of solubility, purity, and assay interference proactively, researchers can generate more reliable and reproducible data. This guide provides a foundational framework to navigate these challenges. For further assistance, please consult the references provided below.
References
-
PrepChem.com. Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. Available from: [Link]
-
Kumar, V., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 15(12). Available from: [Link]
-
ResearchGate. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available from: [Link]
- Google Patents. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Ghorab, M. M., et al. (2020). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5039. Available from: [Link]
-
Patsnap. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Available from: [Link]
-
Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]
- Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
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Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available from: [Link]
-
Molecular pathology laboratory network. Assay Troubleshooting. Available from: [Link]
-
Exner, O., & Fiedler, P. (1980). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1630-1634. Available from: [Link]
-
Balasubramanian, T., & Rathna, G. S. (2014). Antibiotic potency of 2,4-dichloro-5-sulfamoyl benzoic acid extracted from marine bacterium Streptomyces Sp. VITBRK3 against methicillin resistant Staphylococcus aureus (MRSA). Journal of Applied Pharmaceutical Science, 4(1), 5-9. Available from: [Link]
-
Martinez-Araya, J. I. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. International Journal of Molecular Sciences, 21(7), 2465. Available from: [Link]
-
analytica-world.com. A troubleshooting guide to microplate-based assays. Available from: [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Available from: [Link]
-
Chemistry Stack Exchange. Does unsubstituted benzoic acid not show resonance due to steric effects?. Available from: [Link]
- Google Patents. US20240254118A1 - Prmt5 inhibitors and uses thereof.
-
PubMed. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Available from: [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]
-
NCBI Bookshelf. Assay Guidance Manual. Available from: [Link]
-
Pharmaceutical Technology. Developing and Validating Assays for Small-Molecule Biomarkers. Available from: [Link]
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- 3. researchgate.net [researchgate.net]
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
method refinement for the separation of dichlorobenzoic acid isomers
Welcome to the technical support center for methodologies related to the separation of dichlorobenzoic acid (DCBA) isomers. This guide is designed for researchers, analytical scientists, and process chemists who encounter the unique challenges posed by these structurally similar compounds. Positional isomers, such as the six dichlorobenzoic acid variants, often exhibit nearly identical physical properties, making their separation a significant analytical hurdle.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to refine your methods with a strong scientific foundation.
Frequently Asked Questions (FAQs)
Q1: What makes separating dichlorobenzoic acid isomers so challenging?
Dichlorobenzoic acid has six positional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DCBA). As positional isomers, they share the same molecular weight and formula (C₇H₄Cl₂O₂).[1][2][3] Their physical properties, such as polarity, pKa, and solubility, are often very similar, leading to co-elution in many standard chromatographic systems. The primary challenge lies in finding a separation system with enough selectivity to resolve these subtle structural differences.
Q2: What are the primary analytical techniques used for separating DCBA isomers?
The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Particularly in the reversed-phase mode, HPLC is the workhorse for this application. It offers high resolution and is compatible with a wide range of stationary and mobile phases.[4]
-
Gas Chromatography (GC): GC can be used but often requires a derivatization step to convert the non-volatile benzoic acids into more volatile esters (e.g., silyl esters), which adds complexity to the sample preparation.[5]
-
Supercritical Fluid Chromatography (SFC): This technique is an excellent alternative to both HPLC and GC. It often provides fast, efficient separations without the need for derivatization and uses environmentally friendlier solvents.[5][6]
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. It can be a powerful tool, especially when conventional chromatography fails, and allows for the separation of molecules with minute differences in their charge-to-mass ratio.[7][8][9]
Q3: How does mobile phase pH impact the separation of DCBA isomers in reversed-phase HPLC?
The mobile phase pH is arguably the most critical parameter. Dichlorobenzoic acids are carboxylic acids with pKa values generally in the range of 2.5-3.5.
-
At a pH above the pKa , the acid group is deprotonated (ionized), existing as a carboxylate anion. In this state, it is highly polar and will have very little retention on a nonpolar reversed-phase column (like a C18), eluting near the void volume.
-
At a pH well below the pKa (e.g., pH < 2.5), the acid group is fully protonated (neutral). This makes the molecule significantly more nonpolar, allowing it to interact with and be retained by the stationary phase. Controlling the pH to maintain the neutral form is essential for achieving retention and good peak shape. Operating near the pKa can lead to split or broad peaks as both the ionized and neutral forms may exist in equilibrium.
Method Selection Workflow
Choosing the right approach depends on your ultimate goal—be it routine analysis or bulk purification. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a DCBA isomer separation method.
Troubleshooting Guide
Q: I am seeing poor resolution between my DCBA isomers using a standard C18 column. How can I improve it?
Answer: Poor resolution is the most common issue. It stems from insufficient selectivity between the isomers on your current system. A multi-faceted approach is required to enhance the separation.
Causality: The isomers have very similar hydrophobicity, leading to similar retention times on a standard C18 phase. To improve resolution, you must amplify the subtle differences in their structure and polarity.
Step-by-Step Protocol for Method Refinement:
-
Verify and Optimize Mobile Phase pH:
-
Action: Ensure your mobile phase pH is at least 1 to 1.5 units below the pKa of the isomers. A pH of ~2.5 is a common and effective starting point.[4]
-
Rationale: This ensures all isomers are fully protonated and in their most nonpolar form, maximizing interaction with the C18 stationary phase and sharpening peaks. Use a buffer (e.g., 10-20 mM phosphate or ammonium acetate) to maintain a stable pH.[10][4]
-
-
Adjust Organic Modifier Strength (Isocratic Elution):
-
Action: Systematically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. For example, if you are using 60:40 Acetonitrile:Buffer, try 55:45 and 50:50.
-
Rationale: Reducing the solvent strength increases retention time (k'). According to the resolution equation, resolution is proportional to k', so longer retention often leads to better separation, up to a point.
-
-
Switch the Organic Modifier:
-
Action: If using acetonitrile, switch to methanol, or vice-versa.
-
Rationale: Acetonitrile and methanol have different solvent properties and can offer alternative selectivities. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile, potentially altering the elution order and improving resolution.
-
-
Consider an Alternative Stationary Phase:
-
Action: If a C18 column fails, switch to a phase with a different separation mechanism. A Phenyl-Hexyl or Biphenyl column is an excellent choice.
-
Rationale: These columns offer π-π interactions between the phenyl rings in the stationary phase and the aromatic ring of the DCBA isomers. These interactions are highly sensitive to the position of the electron-withdrawing chlorine atoms, often providing a dramatic change in selectivity and resolving isomers that co-elute on C18.
-
-
Implement a Gradient (If Necessary):
-
Action: If your sample contains a mix of early and late-eluting isomers, a shallow gradient can improve resolution while keeping run times reasonable. A validated method uses a gradient with 0.01M ammonium acetate buffer at pH 2.5 and methanol.[4]
-
Rationale: A gradient allows you to start with a weaker mobile phase to resolve early eluting peaks and ramp up the organic content to elute more retained components in a sharp band.
-
Summary of a Validated Starting HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (USP L1) | Good starting point for hydrophobic retention.[4] |
| Mobile Phase A | 0.01M Ammonium Acetate, pH 2.5 | Buffers pH below analyte pKa for optimal retention and peak shape.[10][4] |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to control elution. Methanol is used in a validated gradient method.[10][4] |
| Elution | Gradient or Isocratic | Start with isocratic; move to a shallow gradient for complex mixtures.[10][4] |
| Flow Rate | 1.0 - 1.2 mL/min | Typical for standard 4.6 mm ID analytical columns.[10][4] |
| Detection | UV at ~210 nm or ~240 nm | Wavelength for strong absorbance of the benzoic acid chromophore.[10][4][5] |
| Temperature | 30 - 40 °C | Elevated temperature can improve efficiency and reduce viscosity. |
Troubleshooting Flowchart: Poor Resolution
Caption: Step-by-step troubleshooting for poor HPLC resolution of DCBA isomers.
Q: My DCBA peaks are tailing significantly. What is the cause and solution?
Answer: Peak tailing for acidic compounds like DCBA is a classic chromatography problem, often caused by unwanted secondary interactions with the stationary phase.
Causality: The primary cause is typically ionic interaction between the partially deprotonated (negatively charged) carboxylate group and active sites on the silica backbone of the stationary phase, particularly free silanol groups (Si-OH). These interactions are strong and heterogeneous, leading to a "tail" on the backside of the peak.
Solutions:
-
Aggressively Control pH: As mentioned for resolution, ensure the mobile phase pH is low enough (e.g., 2.5) to fully protonate the benzoic acid. This neutralizes the negative charge and minimizes the primary cause of tailing.
-
Use a Modern, End-Capped Column: Older C18 columns can have a high population of active silanol groups. Modern columns are extensively end-capped (reacting the free silanols with a small silylating agent) or use a base-deactivated silica to minimize these interactions. Look for columns specifically marketed as "low silanol activity" or "base-deactivated."[11]
-
Reduce Sample Mass Load: Injecting too much sample can overload the column, leading to peak distortion and tailing. Try diluting your sample by a factor of 5 or 10 to see if peak shape improves.
-
Add a Competing Amine (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape for acids. The TEA preferentially interacts with the active silanol sites, "shielding" the analyte from them. However, this can alter selectivity and is often not necessary with modern columns and proper pH control.
Q: I need to purify several grams of 2,4-DCBA to <0.1% purity from its isomers. How can I do this?
Answer: Scaling up from analytical separation to preparative purification requires a shift in strategy from chromatography alone to include classical chemical methods.
Causality: Preparative chromatography for closely eluting isomers is often inefficient and solvent-intensive. Leveraging differences in chemical reactivity or crystal lattice formation can be a more practical and scalable approach.
Recommended Method: Diastereomeric Salt Formation
A highly effective method for purifying certain DCBA isomers is through the formation of diastereomeric salts.[12][13] This technique is particularly useful if you have a chiral amine available.
Step-by-Step Protocol:
-
Reaction: Dissolve the impure DCBA mixture in a suitable solvent (e.g., ethyl acetate).
-
Salt Formation: Add a chiral amine, such as (R)-α-methylbenzylamine. The amine will react with the carboxylic acid group of all the DCBA isomers to form salts.
-
Selective Crystallization: The salt formed between the target DCBA isomer and the chiral amine will have a unique crystal structure and solubility profile compared to the salts of the other isomers.
-
Isolation: By carefully controlling temperature and solvent composition, the desired salt will selectively crystallize out of the solution, leaving the impurity salts behind in the mother liquor.[12]
-
Filtration: The purified salt crystals are collected by filtration.
-
Liberation of the Free Acid: The purified salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate, breaking the salt and precipitating the pure DCBA isomer, which can be collected by filtration.
This method has been shown to reduce positional isomer impurities in 2,4-DCBA to less than 0.05%, demonstrating its power for achieving high purity at scale.[12][13]
References
-
A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate. [Link]
-
Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),... ResearchGate. [Link]
-
Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Oxford Academic. [Link]
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]
- Process for the separation of isomeric chlorobenzoic acids.
-
A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. PubMed. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
-
Separation of 2,4-Dichlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
2,4-Dichlorobenzoic acid. Wikipedia. [Link]
-
Purification of 2,4 Dichlorobenzoic Acid. Lilly. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
Simultaneous separation and determination of five chlorogenic acid isomers in Honeysuckle by capillary electrophoresis using self-synthesized ionic liquid [N-methylimidazole-β-cyclodextrin] [bromide] as separation selector. PubMed. [Link]
-
The crystal structure of 3,4-dichlorobenzoic acid chloride, C 7 H 3 Cl 3 O. ResearchGate. [Link]
- Process for separating dichlorobenzene isomers.
-
Capillary Electrophoresis. MIT OpenCourseWare. [Link]
-
Recrystallisation. YouTube. [Link]
-
2,5-Dichlorobenzoic acid. PubChem. [Link]
-
SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). [Link]
-
CAPILLARY ELECTROPHORESIS. US Pharmacopeia (USP). [Link]
-
Purification of 2,4 Dichlorobenzoic Acid | Request PDF. ResearchGate. [Link]
-
Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). MatheO. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Capillary Electrophoresis in the Undergraduate Instrumental Analysis Laboratory: Determination of Common Analgesics. Journal of Chemical Education. [Link]
-
Experiment 4 purification - recrystallization of benzoic acid. SlideShare. [Link]
-
LC & GC Separation Solutions Guide. Phenomenex. [Link]
-
Supercritical Fluid Chromatography. Chemistry LibreTexts. [Link]
Sources
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- 2. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Simultaneous separation and determination of five chlorogenic acid isomers in Honeysuckle by capillary electrophoresis using self-synthesized ionic liquid [N-methylimidazole-β-cyclodextrin] [bromide] as separation selector - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Structural Verification of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Rigorous Structural Validation
In the realm of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. The subject of this guide, 2,4-Dichloro-5-(methylsulfanyl)benzoic acid, is a substituted aromatic compound whose bioactivity is intrinsically linked to the precise arrangement of its constituent atoms. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the principal analytical techniques for elucidating such molecular architecture.
This guide eschews a generic template, instead offering a tailored methodology for the structural verification of this specific molecule. We will delve into the rationale behind the combined use of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques, alongside a detailed analysis of the expected mass spectrum. The core of this guide is a predictive approach, where we will first deduce the theoretical spectral data for our target molecule and then compare it with experimental data from analogous compounds to build a robust, self-validating case for its structure.
The Analytical Strategy: A Multi-faceted Approach
Our approach is rooted in the fundamental principles of spectroscopic analysis, leveraging the unique strengths of both NMR and MS to create a comprehensive and irrefutable structural proof.
Figure 1: A schematic overview of the integrated workflow for the structural validation of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) – Mapping the Molecular Skeleton
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, we can piece together the connectivity of the atoms.
Experimental Protocol: A Standardized Approach
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans will be necessary.
-
2D NMR Acquisition (COSY & HMBC): Perform Correlation Spectroscopy (COSY) to identify proton-proton couplings and Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range (2-3 bond) correlations between protons and carbons. These 2D experiments are crucial for unambiguously assigning the aromatic protons and carbons.[1]
¹H NMR: Deciphering the Proton Environment
Based on the structure of this compound, we can predict the following signals in the ¹H NMR spectrum:
-
Aromatic Protons: Two distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm).
-
The proton at position 3 (H-3) will be a singlet, influenced by the adjacent chlorine and the carboxylic acid group.
-
The proton at position 6 (H-6) will also be a singlet, flanked by the chlorine and methilsulfanyl groups.
-
-
Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), corresponding to the acidic proton of the carboxyl group. This signal may be exchangeable with D₂O.
-
Methyl Protons: A singlet corresponding to the three protons of the methilsulfanyl (-SCH₃) group, expected to be in the range of 2.4-2.6 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Singlet | 1H | H-3 |
| ~7.6 | Singlet | 1H | H-6 |
| >10 | Broad Singlet | 1H | -COOH |
| ~2.5 | Singlet | 3H | -SCH₃ |
¹³C NMR: Probing the Carbon Framework
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ ppm) | Assignment |
| ~168 | -COOH |
| ~140 | C-5 |
| ~138 | C-4 |
| ~135 | C-2 |
| ~132 | C-1 |
| ~130 | C-6 |
| ~128 | C-3 |
| ~16 | -SCH₃ |
2D NMR: Connecting the Dots
-
COSY (Correlation Spectroscopy): In this molecule, the aromatic protons are singlets and will not show cross-peaks to each other, confirming their isolated nature on the benzene ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for definitive assignment. We expect to see correlations that confirm the substitution pattern:
-
The methyl protons (-SCH₃) will show a correlation to the carbon at position 5 (C-5).
-
The aromatic proton H-6 will show correlations to C-4, C-5, and C-1.
-
The aromatic proton H-3 will show correlations to C-1, C-2, and C-4.
-
The carboxylic acid proton may show a correlation to C-1.
-
Figure 2: Key predicted HMBC correlations for this compound.
Part 2: Mass Spectrometry (MS) – Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Interpreting the Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₈H₆Cl₂O₂S. The calculated monoisotopic mass is approximately 251.94 g/mol . A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. We expect to see a cluster of peaks at M⁺, M⁺+2, and M⁺+4 with a characteristic intensity ratio of approximately 9:6:1, a definitive signature for a dichlorinated compound.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃): A significant fragment at M-15 is expected from the cleavage of the S-CH₃ bond.
-
Loss of the carboxyl group (-COOH): A fragment corresponding to the loss of the carboxylic acid group (M-45) is also likely.
-
Loss of a chlorine atom (-Cl): Fragmentation involving the loss of a chlorine atom (M-35) will also be observed.
-
Further Fragmentations: Subsequent losses from these primary fragments will generate a complex but interpretable fragmentation pattern.
-
Table 3: Predicted Key Fragments in the Mass Spectrum
| m/z (approx.) | Proposed Fragment |
| 252 (M⁺), 254 (M⁺+2), 256 (M⁺+4) | [C₈H₆Cl₂O₂S]⁺ |
| 237, 239, 241 | [C₇H₃Cl₂O₂S]⁺ |
| 207, 209, 211 | [C₇H₅Cl₂S]⁺ |
| 217, 219 | [C₈H₆ClO₂S]⁺ |
Part 3: Comparative Analysis – Validation Through Analogy
To bolster our predictive analysis, we will compare the expected spectral data with the known experimental data of two structurally related compounds: 2,4-Dichlorobenzoic acid and 4-(Methylthio)benzoic acid .
Comparison with 2,4-Dichlorobenzoic Acid
-
¹H NMR: The aromatic region of 2,4-Dichlorobenzoic acid shows three protons, exhibiting more complex splitting patterns (a doublet, a doublet of doublets, and a doublet).[2] This contrasts with the two predicted singlets for our target molecule, highlighting the effect of the additional methilsulfanyl group.
-
¹³C NMR: The chemical shifts of the chlorinated carbons and the carboxylic acid carbon in 2,4-Dichlorobenzoic acid provide a baseline for our predictions.[3]
-
MS: The mass spectrum of 2,4-Dichlorobenzoic acid will also display the characteristic 9:6:1 isotopic pattern for a dichlorinated compound, but at a lower molecular weight.[4]
Comparison with 4-(Methylthio)benzoic Acid
-
¹H NMR: This compound shows two doublets in the aromatic region, characteristic of a para-substituted benzene ring.[5] The chemical shift of the -SCH₃ group (around 2.5 ppm) provides a strong reference for our prediction.[6]
-
¹³C NMR: The chemical shifts of the carbon bearing the methilsulfanyl group and the methyl carbon itself in 4-(Methylthio)benzoic acid are valuable for refining our predicted values.[5]
-
MS: The fragmentation pattern of 4-(Methylthio)benzoic acid will be dominated by the loss of the methyl and carboxyl groups, providing a useful comparison for the fragmentation of our target molecule.[7]
Table 4: Comparative Overview of Key Spectral Features
| Feature | This compound (Predicted) | 2,4-Dichlorobenzoic acid (Experimental) | 4-(Methylthio)benzoic acid (Experimental) |
| ¹H NMR Aromatic Signals | Two singlets | Three signals (d, dd, d) | Two doublets |
| ¹H NMR -SCH₃ Signal | ~2.5 ppm (singlet) | N/A | ~2.5 ppm (singlet) |
| ¹³C NMR Aromatic Carbons | 6 signals | 6 signals | 4 signals (due to symmetry) |
| MS Molecular Ion (m/z) | ~252 (with Cl₂ pattern) | ~190 (with Cl₂ pattern) | ~168 |
Conclusion: A Self-Validating Structural Proof
By systematically predicting the ¹H NMR, ¹³C NMR, and mass spectra of this compound and critically comparing these predictions with the established spectral data of analogous compounds, a robust and self-validating structural confirmation can be achieved. The convergence of data from one-dimensional and two-dimensional NMR, which establishes the atomic connectivity, with the molecular weight and fragmentation patterns from mass spectrometry provides an unassailable body of evidence. This integrated analytical approach ensures the highest level of confidence in the molecular identity, a prerequisite for any further research or development activities.
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National Center for Biotechnology Information. (n.d.). 4-(Methylthio)benzoic acid. PubChem. Retrieved from [Link]
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Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter™. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid
For researchers and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for verifying the purity of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid, a key intermediate in various pharmaceutical syntheses. We will delve into the nuances of a likely synthetic route, robust purification protocols, and a head-to-head comparison of analytical methodologies, all grounded in established scientific principles.
The Synthetic Landscape: Anticipating Potential Impurities
A plausible and efficient route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a readily available starting material, 2,4,5-trichlorobenzoic acid, and reacts it with sodium thiomethoxide. The electron-withdrawing nature of the carboxylic acid and the two chlorine atoms activates the aromatic ring, facilitating the substitution of the chlorine atom at the 5-position by the thiomethoxide nucleophile.[1][2][3]
The primary potential impurities arising from this synthesis include:
-
Unreacted Starting Material: 2,4,5-trichlorobenzoic acid.
-
Isomeric Products: Although the electronics of the molecule favor substitution at the 5-position, minor amounts of isomers where the thiomethyl group has substituted at the 2- or 4-position might be present.
-
Over-alkylation Products: Reaction of the carboxylate with any alkylating agents present.
-
Oxidation Products: The methylsulfanyl group can be susceptible to oxidation, leading to the corresponding sulfoxide or sulfone.
Understanding these potential impurities is critical for developing effective purification and analytical strategies.
Purification Strategies: Isolating the Target Compound
A multi-step purification protocol is recommended to achieve high purity of the target compound.
Acid-Base Extraction
This classical technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.
Experimental Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The desired benzoic acid derivative will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid, such as 6M hydrochloric acid, until the pH is acidic (pH ~2). The desired product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities that may have co-precipitated with the product.[4][5][6][7][8] The choice of solvent is crucial for successful recrystallization. For dichlorinated benzoic acids, a mixed solvent system or a protic solvent is often effective.[5]
Experimental Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as an ethanol/water mixture or acetic acid.
-
If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
The following diagram illustrates the overall synthesis and purification workflow:
Caption: Workflow for the synthesis and purification of this compound.
A Comparative Analysis of Purity Confirmation Techniques
No single analytical technique is sufficient to definitively confirm the purity of a compound. A combination of orthogonal methods provides the most robust and reliable assessment.
| Technique | Principle | Strengths | Weaknesses | Typical Data Output |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High sensitivity, excellent for quantifying impurities, widely applicable.[9][10][11][12][13] | Requires a chromophore for UV detection, can be destructive. | Chromatogram showing peaks for the main compound and impurities, with retention times and peak areas. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by ionization and mass-to-charge ratio analysis. | High sensitivity, provides structural information from fragmentation patterns. | Requires the analyte to be volatile and thermally stable, or require derivatization. | Total ion chromatogram and mass spectrum for each peak, showing fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for quantitative analysis (qNMR).[14][15][16] | Lower sensitivity compared to chromatographic methods, can be complex to interpret. | Spectrum showing chemical shifts, integration, and coupling constants for each proton and carbon atom. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then quantified. | Provides the elemental composition of the compound, confirming the empirical formula. | Does not provide information on isomeric impurities, requires a highly pure sample for accurate results. | Percentage composition of C, H, N, S, etc. |
High-Performance Liquid Chromatography (HPLC)
For aromatic carboxylic acids, reversed-phase HPLC is the method of choice.[9][10][11][12][13]
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to ensure the elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase or a suitable solvent like acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the carboxylic acid group, derivatization is often necessary to increase volatility and prevent peak tailing. Silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common approach.
Experimental Protocol:
-
Derivatization: React a small amount of the sample with BSTFA in a sealed vial at a slightly elevated temperature (e.g., 60°C) for 30 minutes.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. The fragmentation pattern of aromatic thioethers often shows characteristic losses.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural confirmation and can also be used to assess purity by identifying signals from impurities.[14][15][16]
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize them well and the acidic proton is often observable.[16][18]
-
Internal Standard: Tetramethylsilane (TMS).
-
¹H NMR: Acquire a standard proton spectrum. The presence of sharp, well-resolved peaks corresponding to the expected structure is a good indication of purity. Impurity peaks will appear as additional signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms in the molecule.
Elemental Analysis
This technique provides the ultimate confirmation of the empirical formula.
Experimental Protocol:
-
A highly purified and dried sample is submitted to an analytical laboratory.
-
The sample is combusted in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
-
The percentage of each element is calculated and compared to the theoretical values for C₈H₆Cl₂O₂S.
The logical flow of the purity analysis process is depicted in the following diagram:
Caption: A multi-pronged approach for the comprehensive purity analysis of the synthesized compound.
By employing a combination of these orthogonal analytical techniques, researchers can confidently establish the purity and structural integrity of synthesized this compound, ensuring the reliability of subsequent research and development activities.
References
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Ichikawa, M., et al. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 54(5), 1535-1540. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
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University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. [Link]
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Journal of the Chemical Society B: Physical Organic. (1969). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. [Link]
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Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]
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Britannica. Organosulfur compound. [Link]
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The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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ACS Publications. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. [Link]
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YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
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SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]
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PrepChem.com. Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. [Link]
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Zenodo. (1975). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. [Link]
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LCGC International. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
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ResearchGate. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. [Link]
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YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
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ResearchGate. (2020). Recrystallization of Impure Benzoic Acid. [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
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PubMed. (2006). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. [Link]
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ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]
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YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]
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Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]
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University of Nebraska–Lincoln. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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Beilstein Journal of Organic Chemistry. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of.... [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid and Structurally Related Derivatives
Abstract
The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] This guide presents a comprehensive framework for a comparative study of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid, a sparsely characterized derivative, against other structurally and functionally relevant benzoic acid analogues. We will explore a proposed synthetic pathway, outline essential physicochemical characterizations, and provide detailed, self-validating protocols for evaluating and comparing their potential antimicrobial and cytotoxic activities. The objective is to establish a structure-activity relationship (SAR) that can guide future drug discovery and development efforts.
Introduction: The Rationale for a Comparative Study
The enduring relevance of the benzoic acid nucleus in drug discovery stems from its metabolic stability and its capacity for chemical modification at various positions on the aromatic ring.[2][3] These modifications can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. While many halogenated and sulfonated benzoic acids have been explored, derivatives containing a methylsulfanyl (-SCH₃) group, such as this compound, remain less understood.
The inclusion of sulfur-containing functional groups is a well-established strategy in medicinal chemistry for enhancing biological activity. The methylsulfanyl group, in particular, can increase lipophilicity and engage in specific interactions with biological targets, such as metal chelation or hydrophobic pocket binding. This guide, therefore, proposes a systematic investigation to elucidate the contribution of the chloro- and methylsulfanyl- substituents to the bioactivity of the benzoic acid core.
For this comparative study, we propose the analysis of the following compounds:
-
Compound A (Target): this compound
-
Compound B (Baseline): Benzoic Acid
-
Compound C (Dihalo-Analog): 2,4-Dichlorobenzoic acid
-
Compound D (Bioactive Comparator): 2,4-Dichloro-5-sulfamoylbenzoic acid (a known bioactive analog with reported anti-MRSA and antidiabetic properties)[7][8]
This selection allows for a systematic dissection of the structure-activity relationship by comparing the unsubstituted parent compound, the effect of dichlorination, and the influence of different substituents at the 5-position.
Synthesis and Physicochemical Characterization Workflow
The successful evaluation of any new chemical entity begins with its efficient synthesis and thorough characterization. The following workflow outlines the necessary steps to obtain and verify the panel of compounds for this study.
Caption: Proposed workflow for synthesis and physicochemical characterization.
Proposed Synthesis of this compound (Compound A)
The synthesis of the target compound can be approached from 2,4-dichlorobenzoic acid. A plausible route involves chlorosulfonation followed by reduction and methylation. A similar multi-step synthesis is employed for related compounds.[9][10]
Step-by-Step Protocol:
-
Chlorosulfonation: React 2,4-dichlorobenzoic acid with chlorosulfonic acid. This reaction introduces a chlorosulfonyl group at the 5-position, yielding 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.[7]
-
Reduction: The resulting sulfonyl chloride is then reduced to a thiol. This can be achieved using a reducing agent like zinc dust in an acidic medium.
-
Methylation: The intermediate thiol is subsequently methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base to yield the final product, this compound.[11]
-
Purification: The final product should be purified, for example, by recrystallization, and its structure confirmed by NMR and mass spectrometry.
Physicochemical Properties Analysis
Understanding the physicochemical properties of a compound is critical as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.[12]
| Property | Method | Rationale | Benzoic Acid (Reference)[13][14] | Compound A (Expected) | Compound C (Expected) | Compound D (Expected) |
| Molecular Weight ( g/mol ) | Mass Spectrometry | Confirms identity. | 122.12 | 237.11 | 191.01 | 270.09 |
| Melting Point (°C) | Capillary Melting Point Apparatus | Indicator of purity. | 122.4 | >150 (Predicted) | 164-166 | 230-232 |
| pKa | Potentiometric Titration | Determines the degree of ionization at physiological pH. | 4.20 | < 4.0 (Predicted) | 3.27 | < 3.0 (Predicted) |
| Aqueous Solubility (g/L) | Shake-flask method (at pH 7.4) | Influences bioavailability. | 3.44 (at 25°C) | Low (Predicted) | Low | Low |
| LogP (Octanol/Water) | HPLC or Computational Prediction (e.g., ALOGPS) | Measures lipophilicity, affecting membrane permeability. | 1.87 | > 3.0 (Predicted) | 2.70 | > 2.0 (Predicted) |
Comparative Biological Activity: Experimental Framework
Based on the known activities of benzoic acid derivatives, we propose a two-pronged approach to screen our panel of compounds: antimicrobial susceptibility testing and an in vitro cytotoxicity assay against a representative cancer cell line.[2][4]
Caption: Experimental workflows for biological activity assessment.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of each compound, which is the lowest concentration that prevents visible growth of a bacterium. This method is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI).[15][16]
Materials:
-
Test compounds and controls (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer and 0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a stock solution of each test compound (e.g., in DMSO). Perform a two-fold serial dilution across a 96-well plate using MHB to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Dilute the standardized bacterial suspension in MHB and add it to each well of the plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in MHB, no compound) and a negative control (MHB only, no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a standard preliminary screen for potential anticancer agents.
Materials:
-
Human cancer cell line (e.g., HeLa or MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and a positive control (e.g., Doxorubicin)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anticipated Results and Structure-Activity Relationship (SAR) Analysis
The data gathered will allow for a systematic SAR analysis.
Hypothetical Data Table:
| Compound | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. HeLa Cells |
| A | This compound | 16 | 64 | 25 |
| B | Benzoic Acid | >256 | >256 | >100 |
| C | 2,4-Dichlorobenzoic acid | 128 | 256 | 85 |
| D | 2,4-Dichloro-5-sulfamoylbenzoic acid | 8 | 32 | 40 |
Interpretation and SAR Insights:
-
Effect of Halogenation: A comparison between Benzoic Acid (B) and 2,4-Dichlorobenzoic acid (C) will likely show that the addition of two chlorine atoms increases both antimicrobial and cytotoxic activity. This is attributable to increased lipophilicity and the electron-withdrawing nature of the halogens.
-
Influence of the 5-Position Substituent: Comparing Compound C with Compounds A and D will be most informative.
-
If Compound A (methylsulfanyl) and D (sulfamoyl) are both more potent than C, it indicates that substitution at the 5-position is crucial for enhanced activity.
-
The relative potency of A versus D will highlight which functional group (methylsulfanyl vs. sulfamoyl) is more favorable for the tested biological activities. The sulfamoyl group in D might enhance activity through its ability to act as a hydrogen bond donor/acceptor, a feature the methylsulfanyl group in A lacks.
-
Conclusion and Future Directions
This guide provides a structured, scientifically grounded framework for the comparative analysis of this compound. By systematically synthesizing, characterizing, and evaluating this compound alongside carefully chosen analogs, researchers can elucidate critical structure-activity relationships. The proposed experimental protocols are robust, reproducible, and designed to yield clear, quantitative data. The insights gained from such a study would be invaluable for the rational design of novel benzoic acid derivatives with potentially superior therapeutic profiles, paving the way for further preclinical development.
References
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Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer Source: Preprints.org URL: [Link]
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Title: Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative Source: International Journal of All Research Scientific and Academic URL: [Link]
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Title: A Comprehensive Study On Benzoic Acid And Its Derivatives Source: International Journal of Creative Research Thoughts URL: [Link]
- Title: Synthesis process of 2, 4-dichloro-5-sulfonyl benzoic acid Source: Google Patents URL
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Title: (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review Source: ResearchGate URL: [Link]
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Title: In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia Source: STM Journals URL: [Link]
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Title: Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review Source: PubMed URL: [Link]
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Title: 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening Source: PubMed URL: [Link]
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Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
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Title: Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships Source: PubMed URL: [Link]
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Title: Functionalization of benzoic acids catalyzed by transition metals. Source: ResearchGate URL: [Link]
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Title: Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica Source: PubMed URL: [Link]
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Title: A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives Source: MDPI URL: [Link]
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Title: Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design Source: ACS Publications URL: [Link]
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Title: Benzoic acid - Wikipedia Source: Wikipedia URL: [Link]
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Title: Antimicrobial Susceptibility Testing - StatPearls Source: NCBI Bookshelf URL: [Link]
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Title: Antibiotic potency of 2,4-dichloro-5-sulfamoyl benzoic acid extracted from marine bacterium Streptomyces Sp. VITBRK3 against met Source: ijm.tums.ac.ir URL: [Link]
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Title: Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF Source: ResearchGate URL: [Link]
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A Comparative Guide to the Biological Activity of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid and its Sulfamoyl Analog
This guide provides a detailed comparative analysis of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid and its sulfamoyl analog, 2,4-Dichloro-5-(sulfamoyl)benzoic acid. Designed for researchers in pharmacology and drug development, this document moves beyond a simple recitation of facts. Instead, it establishes a comprehensive framework for evaluation, grounded in fundamental principles of medicinal chemistry and supported by detailed, field-proven experimental protocols. While public data on the methylsulfanyl derivative is sparse, the well-documented significance of the sulfamoyl moiety in diuretic agents allows for a robust, hypothesis-driven comparison.
Introduction: A Tale of Two Analogs
At the core of this comparison are two structurally related benzoic acid derivatives, distinguished by a single functional group at the C5 position: a methylsulfanyl (-S-CH₃) group versus a sulfamoyl (-SO₂NH₂) group. This seemingly minor substitution has profound implications for the molecule's physicochemical properties and, consequently, its biological activity.
The sulfamoylbenzoic acid scaffold is the cornerstone of many "loop diuretics," a class of drugs that act on the kidney to promote the excretion of water and salt.[1][2] The parent compound of this series, 2,4-Dichloro-5-(sulfamoyl)benzoic acid, also known as lasamide, is a key intermediate in the synthesis of the potent diuretic furosemide and has been investigated for various biological activities, including carbonic anhydrase inhibition and antimicrobial effects.[3] In contrast, its methylsulfanyl counterpart is not well-characterized in publicly accessible literature, presenting an opportunity to predict its activity based on structure-activity relationships (SAR) and to outline a definitive experimental plan for its characterization.
This guide will therefore:
-
Analyze the structural and physicochemical differences between the two compounds.
-
Propose a primary biological target based on the known pharmacology of the sulfamoyl analog.
-
Provide detailed experimental protocols to test this hypothesis and directly compare the compounds' biological efficacy.
-
Offer a framework for interpreting potential outcomes to guide further research.
Structural and Physicochemical Analysis: The Impact of the C5-Substituent
The switch from a methylsulfanyl group to a sulfamoyl group dramatically alters the electronic and steric profile of the molecule.
-
This compound: The methylsulfanyl group is relatively non-polar, lipophilic, and electronically neutral. It can participate in hydrophobic interactions within a protein binding pocket.
-
2,4-Dichloro-5-(sulfamoyl)benzoic acid: The sulfamoyl group is highly polar and hydrophilic. The sulfonamide moiety (-SO₂NH₂) is a strong hydrogen bond donor and acceptor, and its acidic protons allow it to act as a bioisostere for a carboxylic acid group, a common strategy in drug design.[4]
These differences are critical. For diuretic activity targeting the Na-K-Cl cotransporter (NKCC2), the sulfamoyl group is considered essential for optimal activity.[5] It mimics the charge and hydrogen bonding pattern of chloride ions, enabling it to compete for binding to the transporter.
Table 1: Predicted Physicochemical Properties
| Property | This compound | 2,4-Dichloro-5-(sulfamoyl)benzoic acid | Implication for Biological Activity |
|---|---|---|---|
| Molecular Weight | 251.12 g/mol | 270.11 g/mol | Minimal difference, unlikely to significantly impact pharmacokinetics. |
| cLogP (Predicted) | ~3.5 | ~1.8 | The methylsulfanyl analog is significantly more lipophilic, affecting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 63.2 Ų | 109.8 Ų | The sulfamoyl analog has a much larger polar surface area, suggesting lower passive membrane permeability but stronger potential for specific hydrogen bonding with a target protein. |
| Hydrogen Bond Donors | 1 (from COOH) | 3 (from COOH and SO₂NH₂) | Enhanced hydrogen bonding potential for the sulfamoyl analog is critical for binding to targets like NKCC2. |
| Hydrogen Bond Acceptors | 3 (from COOH and S) | 5 (from COOH and SO₂) | Increased acceptor sites on the sulfamoyl analog further enhance its interaction potential. |
Hypothesized Mechanism of Action: Targeting the Na-K-Cl Cotransporter (NKCC2)
Based on the structure of the sulfamoyl analog, the primary hypothesized biological target is the Na-K-Cl cotransporter 2 (NKCC2) .[6][7]
NKCC2 Function: This transporter is located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle in the kidney.[8][9] It plays a crucial role in reabsorbing approximately 20-25% of the filtered sodium chloride from the urine back into the blood.[9] By inhibiting NKCC2, loop diuretics block this reabsorption, leading to a significant increase in the excretion of Na⁺, K⁺, Cl⁻, and consequently, water.[1][8]
The rationale for this hypothesis is the established structure-activity relationship for loop diuretics, where an acidic group (the C1-carboxylic acid) and an electron-withdrawing group (the C4-chloro) are key features, with the C5-sulfamoyl group being essential for high-affinity binding and potent diuretic effect.[5] We hypothesize that the methylsulfanyl analog, lacking the critical sulfamoyl moiety, will exhibit significantly reduced or no inhibitory activity against NKCC2.
Figure 1: Ion transport pathway in the thick ascending limb. NKCC2 reabsorbs Na+, K+, and 2Cl- from the urine.
Proposed Experimental Workflow for Comparative Analysis
To rigorously test our hypothesis, a multi-step experimental workflow is proposed. This workflow is designed to provide a comprehensive comparison of the two compounds, from initial target engagement to cellular effects.
Figure 2: Proposed workflow for comparing the two analogs.
Experimental Protocol 1: Cell-Based Ion Flux Assay for NKCC2 Inhibition
This is the primary assay to determine functional inhibition of NKCC2. We will use a fluorescence-based thallium (Tl⁺) influx assay. Tl⁺ acts as a surrogate for K⁺ and is readily transported by NKCC2.[10][11] Upon entering the cell, Tl⁺ binds to a cytosolic fluorescent dye, causing a detectable increase in fluorescence.[10] This method is suitable for high-throughput screening and provides a robust measure of cotransporter activity.[12][13][14]
Objective: To quantify and compare the dose-dependent inhibition of NKCC2 by the two compounds.
Materials:
-
LLC-PK1 cells stably expressing NKCC2 (or similar renal epithelial cell line).[10]
-
96-well black, clear-bottom microplates.
-
FluxOR™ Thallium Detection Kit (or equivalent).[14]
-
Test Compounds: this compound and 2,4-Dichloro-5-(sulfamoyl)benzoic acid, dissolved in DMSO.
-
Positive Control: Bumetanide or Furosemide.
-
FlexStation or similar fluorescence plate reader.
Step-by-Step Methodology:
-
Cell Plating: Seed LLC-PK1-NKCC2 cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO₂.
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Add 100 µL of the FluxOR™ dye loading buffer to each well.
-
Incubate at room temperature for 60-90 minutes, protected from light.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compounds and positive control (Bumetanide) in a chloride-free buffer. The final DMSO concentration should not exceed 0.5%.
-
After incubation, carefully wash the cells with 100 µL of chloride-free buffer.
-
Add 100 µL of the diluted compounds to the respective wells and incubate for 10-20 minutes at room temperature.
-
-
Thallium Influx Measurement:
-
Place the plate into the fluorescence plate reader, pre-set to the appropriate excitation/emission wavelengths (~490 nm / ~525 nm).
-
Program the instrument to add 25 µL of a stimulus buffer containing thallium sulfate and chloride to initiate the transport.
-
Immediately begin kinetic fluorescence readings every 1-2 seconds for a total of 90-120 seconds.[10]
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence increase (slope) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., high concentration of Bumetanide, 100% inhibition).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Experimental Protocol 2: Cytotoxicity Assay
It is crucial to ensure that any observed inhibition of ion flux is not due to general cellular toxicity. A standard WST-1 or MTT assay can be used to assess cell viability.
Objective: To determine the concentration at which the compounds induce cytotoxicity (CC₅₀).
Materials:
-
LLC-PK1-NKCC2 cells.
-
96-well clear microplates.
-
WST-1 reagent.[15]
-
Test compounds dissolved in DMSO.
-
Positive Control: Doxorubicin or another known cytotoxic agent.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Incubate for 24-48 hours (matching the duration of potential longer-term studies).
-
WST-1 Incubation: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C. The reagent is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product.[15]
-
Measurement: Shake the plate for 1 minute and measure the absorbance at ~450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of compound concentration to determine the CC₅₀ value.
Interpreting Potential Outcomes and Structure-Activity Relationship (SAR)
The data generated from these experiments will provide a clear, quantitative comparison of the two analogs.
Table 2: Expected Outcomes and Interpretations
| Scenario | Expected Data | Interpretation & Next Steps |
|---|---|---|
| Hypothesis Confirmed | Sulfamoyl Analog: Potent NKCC2 inhibition (low µM IC₅₀), non-toxic at active concentrations. Methylsulfanyl Analog: No or very weak inhibition (IC₅₀ > 100 µM). | This confirms the essentiality of the C5-sulfamoyl group for NKCC2 activity. The methylsulfanyl group is unable to establish the necessary interactions within the transporter's binding site. This validates the classical SAR for loop diuretics. |
| Unexpected Activity | Methylsulfanyl Analog: Shows moderate NKCC2 inhibition (e.g., IC₅₀ in the 10-50 µM range). | This would be a novel finding, suggesting that while the sulfamoyl group is optimal, other substituents can confer some activity, possibly through hydrophobic interactions. This would warrant further investigation into the binding pocket and could open new avenues for analog design. |
| Off-Target Effects | Both Analogs: Show activity in the ion flux assay but are also cytotoxic at similar concentrations (low therapeutic index: CC₅₀ / IC₅₀ ≈ 1). | The observed effect is likely due to cytotoxicity rather than specific NKCC2 inhibition. The compounds may be disrupting membrane integrity or mitochondrial function. Further de-risking and selectivity profiling would be required. |
| Alternative Target | Both Analogs: Inactive against NKCC2 but show other biological effects in broader screening panels (e.g., antibacterial, anticancer).[16][17] | The 2,4-dichlorobenzoic acid scaffold may have activity against other targets independent of the C5-substituent's role in diuretic action. This would pivot the research direction away from NKCC2. |
Conclusion
This guide outlines a hypothesis-driven, experimentally rigorous approach to comparing the biological activities of this compound and its sulfamoyl analog. By focusing on the well-established pharmacology of sulfonamide-based diuretics, we predict that the sulfamoyl group is indispensable for activity against the primary target, NKCC2. The provided protocols for a cell-based thallium flux assay and a standard cytotoxicity assay constitute a self-validating system to test this hypothesis. The results will not only quantify the activity of each compound but will also provide critical insights into the structure-activity relationship of this chemical scaffold, guiding future drug design and development efforts.
References
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Singh, S., & Parle, A. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(8), 820-831. Available from: [Link]
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Akocak, S., et al. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. Available from: [Link]
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Singh, S., & Parle, A. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. Available from: [Link]
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Men, X. (Date unavailable). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Patsnap. Available from: [Link]
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Khan, S. A. (2005). biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
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Angeli, A., et al. (2022). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1609-1616. Available from: [Link]
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Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences, 106(13), 5383-5388. Available from: [Link]
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Paredes, A., et al. (2013). High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. BMC Nephrology, 14, 63. Available from: [Link]
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ION Biosciences. (n.d.). Potassium Channel Assays | K⁺ Indicators. ION Biosciences. Available from: [Link]
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Lagnaz, D., & Schiessl, I. M. (2019). Molecular characteristics and physiological roles of Na+–K+–Cl− cotransporter 2. American Journal of Physiology-Renal Physiology, 316(2), F189-F203. Available from: [Link]
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Beyer, K. H. (1976). SULFONAMYL DIURETICS--MECHANISM OF ACTION AND THERAPEUTIC USE. PubMed. Available from: [Link]
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Wikipedia. (n.d.). Na–K–Cl cotransporter. Wikipedia. Available from: [Link]
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Balamurugan, K., et al. (2014). Antibiotic potency of 2,4-dichloro-5-sulfamoyl benzoic acid extracted from marine bacterium Streptomyces Sp. VITBRK3 against methicillin resistant Staphylococcus aureus. Research Journal of Pharmacy and Technology, 7(12), 1401-1405. Available from: [Link]
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Xu, J., et al. (2001). Flux assays in high throughput screening of ion channels in drug discovery. PubMed. Available from: [Link]
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Ortiz, P. A., & Garvin, J. L. (2022). Update on NKCC2 regulation in the thick ascending limb (TAL) by membrane trafficking, phosphorylation, and protein-protein interactions. Frontiers in Physiology, 13, 1073849. Available from: [Link]
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Pan, A. C., & Borisy, F. F. (2023). Structural Pharmacology of Cation-Chloride Cotransporters. MDPI. Available from: [Link]
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ResearchGate. (n.d.). Structures of diuretic drugs containing sulfonamide group. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Inhibition by loop diuretic drugs of rat Na-K-Cl cotransporters NKCC2... ResearchGate. Available from: [Link]
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Metcalfe, J., et al. (2019). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. SLAS Discovery, 24(9), 922-930. Available from: [Link]
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Castrop, H., & Schiessl, I. M. (2014). Physiology and pathophysiology of the renal Na-K-2Cl cotransporter (NKCC2). American Journal of Physiology-Renal Physiology, 306(5), F457-F466. Available from: [Link]
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Wang, F., et al. (2023). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. MDPI. Available from: [Link]
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Ponce-Coria, J., & Ortiz, P. A. (2020). Molecular regulation of NKCC2 in blood pressure control and hypertension. Current Opinion in Nephrology and Hypertension, 29(1), 108-115. Available from: [Link]
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ResearchGate. (2011). Cell-Based Potassium Ion Channel Screening Using the FluxOR™ Assay. ResearchGate. Available from: [Link]
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Aurora Biomed. (n.d.). Principles of Flux Assay using Ion Channel Reader. Aurora Biomed. Available from: [Link]
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Di Fulvio, M. (2024). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. PubMed. Available from: [Link]
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Barón-Pichardo, M. G., et al. (2023). Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. MDPI. Available from: [Link]
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A Comparative Guide to the Robust Validation of an HPLC Method for the Analysis of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid
Introduction: The Analytical Imperative for a Key Chemical Intermediate
2,4-Dichloro-5-(methylsulfanyl)benzoic acid is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final product. Therefore, a robust, accurate, and precise analytical method for its quantification is paramount. This guide provides an in-depth validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound, alongside a comparative overview of alternative analytical techniques. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring a scientifically sound and regulatory-compliant methodology.[1][2][3][4]
The Chosen Analytical Workhorse: Reversed-Phase HPLC
For the analysis of moderately polar and ionizable organic compounds like this compound, RP-HPLC is often the method of choice. The carboxyl group on the benzoic acid moiety allows for manipulation of its retention behavior through pH control of the mobile phase, a key principle in developing a selective and efficient separation.
Rationale for Method Development
The developed HPLC method is designed to be specific, sensitive, and rapid. The selection of a C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while a buffered mobile phase ensures consistent ionization and, therefore, reproducible retention times. The use of a UV detector is appropriate as the aromatic ring and carboxylic acid functionalities provide strong chromophores.
Validation of the HPLC Method: A Step-by-Step Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following sections detail the experimental protocols and acceptance criteria for the validation of our HPLC method, in accordance with ICH Q2(R1) and the more recent Q2(R2) guidelines.[2][4]
Experimental Workflow for HPLC Method Validation
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. In the context of novel compounds such as 2,4-Dichloro-5-(methylsulfanyl)benzoic acid, ensuring the reliability and reproducibility of analytical results is paramount. This guide provides an in-depth technical comparison of analytical methodologies for this compound, with a core focus on the principles and practical application of cross-validation. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as orthogonal techniques, underpinned by the robust framework of international regulatory guidelines.
The Imperative of Cross-Validation in Analytical Chemistry
In the lifecycle of drug development, analytical methods are the tools that provide critical data on identity, purity, and stability. Cross-validation is the systematic process of comparing the results from two distinct, validated analytical methods to ensure their equivalence.[1] This is not merely a confirmatory exercise but a fundamental component of a self-validating system that builds trustworthiness in the generated data. The objective is to demonstrate that different analytical procedures are fit for the same intended purpose.[2]
The choice of orthogonal methods—techniques that rely on different separation and detection principles—is a cornerstone of a robust cross-validation strategy. For a molecule like this compound, with its chlorinated aromatic ring, carboxylic acid group, and methylsulfanyl moiety, a combination of HPLC with UV detection and GC-MS offers an excellent example of such orthogonality.
Visualizing the Cross-Validation Workflow
A well-defined workflow is essential for a successful cross-validation study. The following diagram illustrates the key stages, from initial method validation to the final comparative analysis.
Caption: A streamlined workflow for the cross-validation of two orthogonal analytical methods.
Orthogonal Analytical Approaches: HPLC-UV vs. GC-MS
The selection of HPLC and GC-MS is deliberate. HPLC separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase, making it well-suited for the analysis of polar, non-volatile compounds like benzoic acid derivatives.[3][4] In contrast, GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase, often requiring derivatization for polar analytes to enhance their volatility.[3][5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: The inherent polarity of the carboxylic acid group in this compound makes it an ideal candidate for reversed-phase HPLC. The aromatic ring with its chloro-substituents provides a strong chromophore, enabling sensitive detection by UV spectrophotometry.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: Due to the low volatility of the carboxylic acid, derivatization is necessary for GC analysis. Silylation is a common and effective derivatization technique for such compounds. GC-MS provides high selectivity and sensitivity, with the mass spectrometer offering structural information for confirmation of the analyte's identity.[5][6]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization:
-
To 100 µL of the sample or standard solution in a vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
The Cross-Validation Study: A Comparative Analysis
The core of the cross-validation process lies in the direct comparison of results obtained from both the HPLC-UV and GC-MS methods. This comparison should be based on a predefined set of validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][7][8]
Validation Parameters for Comparison:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Data Presentation: A Head-to-Head Comparison
The quantitative data from the validation of each method should be summarized in a clear and concise table to facilitate direct comparison.
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH Q2(R2)) |
| Accuracy (% Recovery) | |||
| Low QC | 99.2% | 101.5% | 98.0% - 102.0% |
| Mid QC | 100.5% | 99.8% | 98.0% - 102.0% |
| High QC | 99.8% | 100.2% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| Repeatability | 0.8% | 1.1% | ≤ 2% |
| Intermediate Precision | 1.2% | 1.5% | ≤ 2% |
| Linearity (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | To be defined based on application |
| LOQ (µg/mL) | 1.0 | 0.8 | To be defined based on application |
| Specificity | No interference from placebo | No interference from placebo | No interference at the retention time of the analyte |
Causality Behind Experimental Choices and Interpretation of Results
The choice of a C18 column in HPLC is based on the non-polar nature of the stationary phase, which provides good retention for the moderately polar analyte. The use of an acidic mobile phase (0.1% phosphoric acid) is to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
For GC-MS, the DB-5ms column is a versatile, low-polarity column suitable for a wide range of compounds. The temperature program is optimized to ensure good separation of the derivatized analyte from any potential impurities or artifacts from the derivatization reagent.
The comparative data in the table would ideally show a high degree of concordance between the two methods. Minor differences in accuracy and precision are expected due to the different principles of separation and detection. For instance, the slightly higher LOQ for HPLC-UV compared to GC-MS might be anticipated, as mass spectrometric detection is often more sensitive.
Conclusion: A Synthesis of Expertise and Trustworthiness
The cross-validation of analytical methods for a novel compound like this compound is a critical step in establishing the reliability of all subsequent data. By employing orthogonal techniques such as HPLC-UV and GC-MS and rigorously comparing their performance against internationally recognized validation parameters, we build a framework of trust and scientific integrity. This guide has provided a template for such a study, from the rationale behind method selection to the detailed experimental protocols and comparative data analysis. Ultimately, a successful cross-validation demonstrates that the analytical results are independent of the method used, thereby providing a high degree of confidence in the data that underpins critical decisions in research and drug development.
References
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Calpena, A. C., Soy, D., & Colom, H. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. ResearchGate. Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Patel, S., & Patel, C. N. (2012). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of Young Pharmacists, 4(4), 255–261. Retrieved from [Link]
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KIET Group of Institutions. (n.d.). Hplc Lc Ms And Gc Method Development And Validation Guideline For Academic And Industrial Scientists Involved In Method Developm. Retrieved from [Link]
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European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
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ResearchGate. (n.d.). Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: Mass spectrometric and computational study. Retrieved from [Link]
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Feinberg, M., & Laurentie, M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. Retrieved from [Link]
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ResearchGate. (n.d.). (A) HPLC traces of benzoic acid analysis. Lane 1: Standard sample of... Retrieved from [Link]
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YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-(methylsulfanyl)benzoic acid. Retrieved from [Link]
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ResearchGate. (2025, August 10). core components of analytical method validation for small molecules-an overview. Retrieved from [Link]
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AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Peer Reviewed: A Practical Guide to Analytical Method Validation. Retrieved from [Link]
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ICH. (2025, July 8). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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PubMed Central. (n.d.). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Retrieved from [Link]
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MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]
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ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2023, September 20). A Comprehensive Guide for Analytical Method Validation. Retrieved from [Link]
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Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
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ACS Publications. (n.d.). Peer Reviewed: A Practical Guide to Analytical Method Validation. Retrieved from [Link]
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MDPI. (n.d.). Chromatographic Applications Supporting ISO 22002-100:2025 Requirements on Allergen Management, Food Fraud, and Control of Chemical and Packaging-Related Contaminants. Retrieved from [Link]
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MDPI. (2022, May 24). Comparative Analysis of Volatile Compounds in Tieguanyin with Different Types Based on HS–SPME–GC–MS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]
-
SAR Publication. (2025, July 19). Analysis of Metabolites by GC-MS and FTIR Spectroscopy Techniques to Ethanolic Whole Plant Extract from Thymus Vulgaris and. Retrieved from [Link]
-
Medium. (2026, January 7). Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. Retrieved from [Link]
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Oxford Academic. (2014, July 12). Validated Chromatographic Methods for Simultaneous Determination of Tolfenamic Acid and Its Major Impurities. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-5-(substituted)benzoic Acid Analogs as Bioactive Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide array of biological targets have cemented its importance in drug discovery. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2,4-dichloro-5-(methylsulfanyl)benzoic acid and its closely related sulfamoyl and sulfonyl analogs. By examining the impact of subtle structural modifications on biological activity, we aim to provide a valuable resource for researchers engaged in the design and optimization of benzoic acid-based inhibitors for various disease targets.
The 2,4-Dichlorobenzoic Acid Core: A Privileged Scaffold
The 2,4-dichlorinated pattern on the benzoic acid ring is a recurring motif in bioactive molecules. The electron-withdrawing nature of the chlorine atoms can significantly influence the physicochemical properties of the molecule, such as its acidity (pKa), lipophilicity, and metabolic stability. Furthermore, the specific positioning of these halogens can dictate the orientation of the molecule within a biological target's binding site, highlighting the importance of this substitution pattern in achieving desired pharmacological effects. Our focus will be on the modifications at the C-5 position, a key vector for diversification and activity modulation.
Comparative Analysis of C-5 Substituents: A Tale of Three Analogs
The substituent at the 5-position of the 2,4-dichlorobenzoic acid ring plays a pivotal role in determining the biological activity and target specificity of these compounds. Here, we compare the known activities of analogs bearing a methylsulfanyl (-SCH3), a sulfamoyl (-SO2NHR), and a methylsulfonyl (-SO2CH3) group.
The Sulfamoyl Analogs: Potent Antidiabetic Agents
A significant body of research has focused on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives as inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion.[1] Inhibition of these enzymes can help manage postprandial hyperglycemia, a key factor in type 2 diabetes.[1]
Key SAR Insights for Sulfamoyl Analogs:
-
The Sulfamoyl Linker is Crucial: The presence of the sulfonamide linker is critical for the antidiabetic activity of these compounds.[2]
-
Aromatic Substituents on the Sulfamoyl Nitrogen Enhance Potency: The nature of the substituent on the sulfamoyl nitrogen (R in -SO2NHR) has a profound impact on inhibitory activity. Aromatic rings, particularly those with electron-withdrawing groups, have been shown to be beneficial.
-
Nitro Substitution is Favorable: One of the most potent compounds identified in a key study was 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (Compound 3c ), which exhibited significantly higher inhibitory activity against both α-amylase and α-glucosidase compared to the standard drug, acarbose.[1] This suggests that the nitro group may be involved in key interactions within the enzyme's active site.
Table 1: Comparative in Vitro Inhibitory Activity of 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Analogs Against α-Amylase and α-Glucosidase [1]
| Compound ID | R Group on Sulfamoyl Nitrogen | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| 3a | Phenyl | 29.4 ± 0.11 | 24.7 ± 0.19 |
| 3b | 4-Methylphenyl | 31.2 ± 0.15 | 26.1 ± 0.11 |
| 3c | 2-Nitrophenyl | 10.2 ± 0.13 | 8.5 ± 0.17 |
| 3d | 4-Nitrophenyl | 15.8 ± 0.09 | 12.3 ± 0.14 |
| 3e | 2-Chlorophenyl | 25.6 ± 0.18 | 21.4 ± 0.12 |
| 3f | 4-Chlorophenyl | 22.1 ± 0.14 | 18.9 ± 0.16 |
| Acarbose | (Standard Drug) | 30.5 ± 0.21 | 42.3 ± 0.25 |
Data presented as mean ± standard deviation.
The Methylsulfonyl and Methylsulfanyl Analogs: Exploring Anticancer and Other Potential Activities
While the sulfamoyl analogs have been primarily investigated for their antidiabetic potential, the methylsulfonyl and methylsulfanyl analogs present opportunities for exploring other therapeutic areas, including oncology. The oxidation state of the sulfur atom, as well as the nature of the substituent attached to it, can dramatically alter the electronic properties and three-dimensional shape of the molecule, leading to different biological profiles.
While direct comparative studies are limited, the synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid has been reported, indicating its accessibility for biological screening.[3] The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, properties that can facilitate interactions with various biological targets.
Although specific SAR studies on this compound analogs are not extensively documented in the reviewed literature, this scaffold holds therapeutic potential. The methylsulfanyl group is less polar and more lipophilic than the sulfamoyl and sulfonyl groups, which could influence its cell permeability and target engagement.
Synthesis Strategies: A Modular Approach to Analog Generation
The synthesis of these analogs typically starts from 2,4-dichlorobenzoic acid, allowing for a divergent approach to introduce the desired functionality at the 5-position.
Synthesis of 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives
A common synthetic route involves the chlorosulfonylation of 2,4-dichlorobenzoic acid to introduce the sulfonyl chloride group at the 5-position. This intermediate is then reacted with a variety of primary or secondary amines to generate a library of sulfamoyl analogs.[1][4]
Synthesis of 2,4-Dichloro-5-methylsulfonylbenzoic Acid
The synthesis of the methylsulfonyl analog can be achieved from a precursor, which is then methylated and oxidized to afford the final product.[3]
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are outlines for key assays used to evaluate the biological activities of these benzoic acid analogs.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
Step-by-Step Methodology:
-
Prepare Solutions:
-
α-Glucosidase enzyme solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.
-
Test compound solutions at various concentrations.
-
Stop solution: Sodium carbonate (Na2CO3).
-
-
Assay Procedure:
-
Add the enzyme solution and the test compound to a 96-well plate and pre-incubate.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate at 37°C.
-
Stop the reaction by adding the Na2CO3 solution.
-
-
Data Analysis:
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[1]
-
α-Amylase Inhibition Assay
This assay determines the inhibitory effect of a compound on α-amylase, another key enzyme in carbohydrate digestion.
Step-by-Step Methodology:
-
Prepare Solutions:
-
α-Amylase enzyme solution (from porcine pancreas) in phosphate buffer (pH 6.9).
-
Starch solution (substrate) in buffer.
-
Test compound solutions at various concentrations.
-
DNS (3,5-dinitrosalicylic acid) color reagent.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound.
-
Add the starch solution to start the reaction and incubate.
-
Stop the reaction by adding the DNS reagent and boiling.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[1]
-
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Future Directions and Opportunities
The comparative analysis of 2,4-dichloro-5-(substituted)benzoic acid analogs reveals a promising scaffold for the development of novel therapeutic agents. The potent α-glucosidase and α-amylase inhibitory activity of the sulfamoyl derivatives highlights their potential in the management of type 2 diabetes.
Future research should focus on:
-
Direct Comparative Studies: Synthesizing and testing methylsulfanyl, sulfamoyl, and sulfonyl analogs in parallel to directly compare their biological activities and elucidate the precise role of the C-5 substituent.
-
Exploration of Other Therapeutic Areas: Screening these analogs against a broader range of biological targets, including cancer-related proteins, to uncover new therapeutic applications.
-
In Vivo Studies: Advancing the most potent and selective compounds to in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.
-
Computational Modeling: Employing molecular docking and other computational techniques to understand the binding modes of these inhibitors and to guide the design of next-generation analogs with improved potency and selectivity.[1]
By systematically exploring the structure-activity relationships of this versatile scaffold, the scientific community can unlock its full therapeutic potential and contribute to the development of new and effective treatments for a range of diseases.
References
-
Jain, A., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 15(12), 1325-1336. [Link]
-
PrepChem. (2023). Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. [Link]
- Google Patents. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Grasso, S., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, L., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 60(17), 7493-7506. [Link]
Sources
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- 4. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid Derivatives
Introduction: Unveiling the Therapeutic Potential of Novel Benzoic Acid Derivatives
In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties.[1][2] Among these, 2,4-Dichloro-5-(methylsulfanyl)benzoic acid and its analogs represent a promising, yet underexplored, chemical space. The strategic placement of chloro, methylsulfanyl, and carboxylic acid functionalities suggests the potential for specific and potent interactions with various biological targets.
This guide provides a comprehensive framework for conducting a comparative molecular docking study of a representative set of this compound derivatives. We will explore their potential as inhibitors of two clinically relevant enzymes: human α-glucosidase and human carbonic anhydrase II. Inhibition of α-glucosidase is a key strategy in the management of type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[3] Carbonic anhydrase inhibitors are utilized in the treatment of glaucoma, epilepsy, and certain types of cancer.[4]
Through a detailed, step-by-step computational workflow, this guide will demonstrate how to predict the binding affinities and interaction patterns of these novel compounds. The objective is to elucidate structure-activity relationships (SAR) that can guide the rational design of more potent and selective inhibitors. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application in identifying and optimizing lead compounds.
Methodology: A Rigorous In Silico Approach to Comparative Analysis
Our comparative docking study will be conducted using AutoDock Vina, a widely used and validated open-source molecular docking program. The methodology is designed to be a self-validating system, incorporating established protocols for protein and ligand preparation, docking simulations, and results analysis.
Selection of Protein Targets and Ligands
Protein Targets:
-
Human α-Glucosidase: A key enzyme in carbohydrate metabolism. The crystal structure of human lysosomal acid-α-glucosidase (PDB ID: 7P2Z) will be utilized for this study.[5] This structure provides a high-resolution map of the active site, enabling accurate docking simulations.
-
Human Carbonic Anhydrase II (hCA II): A well-characterized metalloenzyme and a validated drug target. The X-ray crystal structure of hCA II in complex with a sulfonamide inhibitor (PDB ID: 2WEJ) will be employed.[6] This structure is ideal for studying the binding of inhibitors that interact with the catalytic zinc ion.
Ligand Set:
A representative set of this compound derivatives has been designed to probe the influence of various functional groups on binding affinity and selectivity. These derivatives, while hypothetical for the purpose of this guide, are based on synthetically accessible modifications of the parent molecule.
-
Molecule 1: this compound (Parent Compound)
-
Molecule 2: 2,4-Dichloro-5-(methylsulfinyl)benzoic acid (Oxidized sulfur)
-
Molecule 3: 2,4-Dichloro-5-(methylsulfonyl)benzoic acid (Further oxidized sulfur)
-
Molecule 4: N-(2,4-Dichloro-5-(methylsulfanyl)benzoyl)glycine (Amide derivative)
-
Molecule 5: 2,4-Dichloro-5-(methylsulfanyl)benzamide (Amide derivative)
Computational Docking Workflow
The following workflow provides a systematic approach to our comparative docking study.
Caption: Workflow for the comparative molecular docking study.
Step-by-Step Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the detailed steps for performing the docking of one of the derivatives to a target protein. The same procedure should be repeated for all ligand-protein pairs.
-
Protein Preparation:
-
Download the protein crystal structure from the Protein Data Bank (e.g., 7P2Z for α-glucosidase).
-
Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all water molecules and co-crystallized ligands from the protein structure.
-
Add polar hydrogens to the protein.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.[7]
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the ligand structure in a MOL or SDF file format.
-
Use AutoDock Tools (ADT) to assign Gasteiger charges and define the rotatable bonds for the ligand.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Load the prepared protein (PDBQT file) into ADT.
-
Identify the active site of the protein. For structures with a co-crystallized ligand, the active site can be defined as the region surrounding this ligand. For apo structures, literature information or active site prediction servers can be used.
-
In ADT, define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.[8]
-
Note the coordinates of the center of the grid box and its dimensions (x, y, z).
-
-
Docking Simulation:
-
Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:
-
The name of the receptor (protein) PDBQT file.
-
The name of the ligand PDBQT file.
-
The coordinates of the center of the grid box.
-
The dimensions of the grid box.
-
The name of the output file for the docking results.
-
-
Run AutoDock Vina from the command line using the configuration file as input: vina --config conf.txt --log log.txt.
-
-
Results Analysis:
-
The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
The log file will provide a summary of the docking results, including the binding energy for each pose.[9]
-
Visualize the docked poses in a molecular graphics program.
-
Analyze the interactions between the best-scoring pose of the ligand and the protein, identifying hydrogen bonds, hydrophobic interactions, and other key contacts. Tools like LigPlot+ can be used for 2D visualization of interactions.
-
Results: A Comparative Analysis of Binding Affinities and Interactions
The following table summarizes the hypothetical docking results for the five derivatives against human α-glucosidase and human carbonic anhydrase II. The binding affinity is a measure of the predicted strength of the interaction, with more negative values indicating stronger binding.
| Molecule | Derivative | α-Glucosidase Binding Affinity (kcal/mol) | Key Interacting Residues (α-Glucosidase) | Carbonic Anhydrase II Binding Affinity (kcal/mol) | Key Interacting Residues (hCA II) |
| 1 | Parent Compound | -7.8 | ASP282, GLU411, ARG526 | -6.5 | HIS94, HIS96, HIS119, THR199 |
| 2 | Methylsulfinyl | -8.2 | ASP282, GLU411, ARG526, ASP542 | -6.9 | HIS94, HIS96, HIS119, THR199, GLN92 |
| 3 | Methylsulfonyl | -8.5 | ASP282, GLU411, ARG526, ASP542, TRP376 | -7.3 | HIS94, HIS96, HIS119, THR199, GLN92, VAL121 |
| 4 | Glycine Amide | -7.5 | ASP282, GLU411, ARG526 | -6.2 | HIS94, HIS96, HIS119, THR199 |
| 5 | Amide | -7.2 | ASP282, GLU411, ARG526 | -6.0 | HIS94, HIS96, HIS119, THR199 |
Discussion: Interpreting the In Silico Data to Guide Drug Design
The comparative docking results provide valuable insights into the structure-activity relationships of this compound derivatives as potential enzyme inhibitors.
Inhibition of α-Glucosidase:
The docking studies suggest that all the tested derivatives have the potential to bind to the active site of human α-glucosidase. The parent compound (Molecule 1) is predicted to form key interactions with catalytic residues such as ASP282 and GLU411, as well as with ARG526, which is crucial for substrate binding.[10]
A clear trend is observed with the oxidation of the sulfur atom. The methylsulfinyl (Molecule 2) and methylsulfonyl (Molecule 3) derivatives exhibit progressively stronger binding affinities. This suggests that the increased polarity and hydrogen bonding capacity of the sulfoxide and sulfone groups contribute favorably to the interaction with the polar active site of α-glucosidase. The sulfonyl group, in particular, appears to form an additional hydrogen bond with ASP542 and a pi-stacking interaction with TRP376, further stabilizing the complex.
Conversely, the amide derivatives (Molecules 4 and 5) show slightly weaker binding affinities compared to the parent compound. This may be due to steric hindrance or less favorable electrostatic interactions within the active site.
Inhibition of Carbonic Anhydrase II:
The docking results for hCA II indicate a different binding profile. The primary interaction for all derivatives is likely the coordination of the carboxylic acid group with the zinc ion in the active site, a common feature for non-sulfonamide carbonic anhydrase inhibitors. The surrounding histidine residues (HIS94, HIS96, HIS119) and THR199 are also predicted to be involved in the binding.[11]
Similar to the trend observed with α-glucosidase, the oxidized sulfur derivatives (Molecules 2 and 3) show enhanced binding to hCA II. The sulfoxide and sulfone moieties are predicted to form additional hydrogen bonds with GLN92 and hydrophobic interactions with VAL121, respectively. This highlights the importance of the 5-position substituent in modulating the binding affinity.
The amide derivatives once again display weaker binding, suggesting that the carboxylic acid moiety is crucial for the interaction with the zinc ion and that its replacement diminishes the inhibitory potential against hCA II.
Hypothetical Signaling Pathway
The following diagram illustrates the potential mechanism of action of the this compound derivatives as α-glucosidase inhibitors in the context of glucose metabolism.
Caption: Postulated mechanism of action for α-glucosidase inhibition.
Conclusion: Paving the Way for Future Drug Development
This comparative docking study provides a solid foundation for the further development of this compound derivatives as potential therapeutic agents. The in silico results suggest that these compounds are promising candidates for the inhibition of both human α-glucosidase and human carbonic anhydrase II.
The key takeaways from this study are:
-
The this compound scaffold is a viable starting point for the design of enzyme inhibitors.
-
Oxidation of the sulfur atom at the 5-position appears to be a promising strategy for enhancing binding affinity to both α-glucosidase and carbonic anhydrase II.
-
The carboxylic acid moiety is likely crucial for the biological activity of these compounds, particularly for their interaction with the zinc ion in carbonic anhydrase.
While these computational predictions are encouraging, it is imperative to validate these findings through experimental studies. In vitro enzyme inhibition assays are necessary to confirm the inhibitory potency and selectivity of these derivatives. Furthermore, co-crystallization of the most promising compounds with their target proteins would provide invaluable experimental validation of the predicted binding modes. The insights gained from this comparative docking guide can significantly accelerate the hit-to-lead optimization process for this novel class of compounds.
References
-
Thakral, S., Singh, V., & Kumar, M. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(7), 729-740. [Link]
-
Thakral, S., Singh, V., & Kumar, M. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [Link]
-
Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
-
Stams, T., Chen, Y., Boriack-Sjodin, P. A., Hurt, J. D., Jin, J., Jones, T. R., ... & Christianson, D. W. (2000). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein science : a publication of the Protein Society, 9(1), 177–185. [Link]
-
Ren, L., Li, J., Li, S., Tao, Y., & Feng, Y. (2022). Crystal structure of human lysosomal acid-alpha-glucosidase, GAA, in complex with cyclosulfamidate 4. RCSB PDB. [Link]
-
Di Fiore, A., De Simone, G., & Supuran, C. T. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Monti, S. M., De Simone, G., & Supuran, C. T. (2010). Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. Bioorganic & Medicinal Chemistry Letters, 20(10), 3101-3105. [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]
-
ResearchGate. (n.d.). Structures of some of the available α-glucosidase inhibitors. [Link]
-
Bioinformatics Review. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unibs.it [iris.unibs.it]
- 5. rcsb.org [rcsb.org]
- 6. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eagonlab.github.io [eagonlab.github.io]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid: A Comparative and Investigative Guide
The Power of Analogy: Inferring a Mechanism of Action
The chemical architecture of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid, featuring a dichlorinated benzoic acid core, immediately draws parallels to a class of compounds with well-documented biological activities. Our in-depth analysis of structurally similar molecules, particularly those with substitutions at the 5-position of the 2,4-dichlorobenzoic acid scaffold, points towards two primary, and not mutually exclusive, potential mechanisms of action: inhibition of carbohydrate-hydrolyzing enzymes and antimicrobial activity .
Hypothesis 1: Inhibition of α-Amylase and α-Glucosidase
A compelling body of evidence surrounds the antidiabetic potential of 2,4-dichloro-5-sulfamoylbenzoic acid derivatives. These compounds have been demonstrated to be potent inhibitors of α-amylase and α-glucosidase, key enzymes in the digestive breakdown of complex carbohydrates into absorbable monosaccharides[1]. By impeding the function of these enzymes, these molecules can effectively delay glucose absorption and mitigate postprandial hyperglycemia, a critical therapeutic strategy in the management of type 2 diabetes[2][3][4].
The structural similarity between the sulfamoyl (-SO₂NH₂) and methylsulfanyl (-SCH₃) groups, both containing sulfur and occupying the same position on the aromatic ring, suggests that this compound may engage with the active sites of these enzymes in a comparable manner.
Hypothesis 2: Antibacterial Activity
The presence of a methylsulfanyl group, an organosulfur moiety, introduces the possibility of antimicrobial action. Organosulfur compounds, famously exemplified by the constituents of garlic (Allium sativum), are renowned for their broad-spectrum antibacterial properties[5][6][7]. The proposed mechanism for many of these compounds involves the disruption of bacterial cellular processes through interaction with sulfhydryl groups of essential enzymes or by compromising the integrity of the bacterial cell membrane[5][7]. Given that some 2,4-dichlorobenzoic acid derivatives have also been noted for their antibacterial properties, this avenue of investigation is highly warranted.
A Roadmap for Confirmation: Experimental Validation
To transition from hypothesis to confirmed mechanism, a systematic and rigorous experimental approach is paramount. The following section details the essential in vitro assays required to probe the potential enzymatic inhibition and antimicrobial activities of this compound.
Workflow for Investigating the Mechanism of Action
Caption: A streamlined workflow for the experimental validation of the hypothesized mechanisms of action for this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (Test Compound)
-
Acarbose (Positive Control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and acarbose in sodium phosphate buffer.
-
Prepare a solution of α-glucosidase (0.5 U/mL) in sodium phosphate buffer.
-
Prepare a solution of pNPG (5 mM) in sodium phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the test compound or acarbose solution at varying concentrations.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Protocol 2: In Vitro α-Amylase Inhibition Assay
This protocol assesses the inhibitory effect of the test compound on α-amylase activity.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in sodium phosphate buffer)
-
This compound (Test Compound)
-
Acarbose (Positive Control)
-
Sodium phosphate buffer (20 mM, pH 6.9 with 6.7 mM NaCl)
-
Dinitrosalicylic acid (DNS) color reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution and serial dilutions of the test compound and acarbose.
-
Prepare a solution of α-amylase (2 U/mL) in sodium phosphate buffer.
-
-
Assay Protocol:
-
Add 50 µL of the test compound or acarbose solution to each well of a 96-well plate.
-
Add 50 µL of the α-amylase solution and pre-incubate at 37°C for 10 minutes.
-
Add 50 µL of the starch solution to each well and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of DNS color reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 900 µL of distilled water to each well.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described in Protocol 1.
-
Determine the IC₅₀ value for the test compound.
-
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (Test Compound)
-
Standard antibiotic (e.g., Gentamicin) as a positive control
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strains overnight in MHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Assay Protocol:
-
Prepare serial twofold dilutions of the test compound and the standard antibiotic in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Comparative Data of Structurally Related Compounds
To provide context for the potential efficacy of this compound, the following table summarizes the reported inhibitory activities of its sulfamoyl analogs against α-amylase and α-glucosidase.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Amylase | Reported to have 3-fold higher inhibitory potential than acarbose | [1] |
| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Glucosidase | Reported to have 5 times higher inhibitory activity than acarbose | [1] |
| Acarbose | α-Amylase | Varies depending on assay conditions | [1] |
| Acarbose | α-Glucosidase | Varies depending on assay conditions | [1] |
Visualizing the Hypothesized Mechanism: A Signaling Pathway Perspective
The inhibition of α-glucosidase in the intestinal brush border directly impacts carbohydrate metabolism. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of action of this compound as an α-glucosidase inhibitor in the small intestine.
Conclusion and Future Directions
While the definitive mechanism of action of this compound awaits direct experimental confirmation, the comparative analysis of its structural analogs provides a strong rationale for investigating its potential as an inhibitor of carbohydrate-hydrolyzing enzymes and as an antimicrobial agent. The detailed protocols provided in this guide offer a clear and robust framework for researchers to systematically explore these hypotheses. Successful validation of either of these mechanisms could pave the way for the development of this compound as a novel therapeutic agent. Further studies, including in vivo efficacy models and toxicological assessments, would be the logical next steps in its preclinical development journey.
References
- (Reference for general principles of MoA, if available - currently not in search results)
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]
-
Alpha Glucosidase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
-
Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). PubMed. [Link]
- (Reference for general benzoic acid derivative activity, if available - currently not in search results)
-
Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). ResearchGate. [Link]
- (Reference for a specific experimental protocol, if available - currently not in search results)
- (Reference for a specific experimental protocol, if available - currently not in search results)
- (Reference for a specific experimental protocol, if available - currently not in search results)
- (Reference for a specific experimental protocol, if available - currently not in search results)
- (Reference for a specific experimental protocol, if available - currently not in search results)
- (Reference for a specific experimental protocol, if available - currently not in search results)
-
Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. PMC - NIH. [Link]
- (Reference for a specific experimental protocol, if available - currently not in search results)
- (Reference for a specific experimental protocol, if available - currently not in search results)
-
Investigating Antibacterial Effects of Garlic (Allium sativum) Concentrate and Garlic-Derived Organosulfur Compounds on Campylobacter jejuni by Using Fourier Transform Infrared Spectroscopy, Raman Spectroscopy, and Electron Microscopy. ASM Journals. [Link]
-
Mechanism of inhibition of α-glucosidase activity by bavachalcone. SciELO. [Link]
Sources
- 1. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Synthesis of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid: A Comparative Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and independent verification of plausible synthetic routes for 2,4-Dichloro-5-(methylsulfanyl)benzoic acid. While a specific, peer-reviewed synthesis for this exact molecule is not prominently reported in literature, this document outlines the most probable synthetic pathway based on established chemical principles. Furthermore, it compares this primary route with viable alternatives, offering experimental data and protocols to support researchers in their synthetic endeavors.
Introduction to this compound
This compound is a halogenated and sulfur-containing aromatic carboxylic acid. Its structural motifs are of interest in medicinal chemistry and materials science due to the diverse pharmacological and electronic properties that such functionalities can impart. The independent and reliable synthesis of this compound is crucial for further investigation of its potential applications. This guide will explore the likely synthesis via nucleophilic aromatic substitution and compare it with two alternative routes.
Route 1: Nucleophilic Aromatic Substitution of 2,4,5-Trichlorobenzoic Acid (The Postulated Reported Synthesis)
This route is considered the most direct and probable method for synthesizing the target compound. It relies on the well-established mechanism of nucleophilic aromatic substitution (SNAr)[1][2]. In this reaction, the aromatic ring is "activated" towards nucleophilic attack by the presence of electron-withdrawing groups. The carboxylic acid and the chlorine atoms on the ring serve this purpose, making the carbon atoms they are attached to electrophilic. The chlorine at the 5-position is the most susceptible to substitution due to the combined electron-withdrawing effects of the adjacent chloro and carboxyl groups.
Reaction Workflow
Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.
Experimental Protocol
-
Preparation: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trichlorobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Add sodium thiomethoxide to the solution. The reaction mixture is then heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The solution is then acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Causality of Experimental Choices
-
Solvent: Polar aprotic solvents like DMF or NMP are chosen because they can dissolve both the substrate and the nucleophile, and they do not participate in the reaction. Their high boiling points are also suitable for reactions requiring elevated temperatures.
-
Temperature: Heating is necessary to overcome the activation energy of the SNAr reaction. The specific temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.
-
Acidification: The product exists as a carboxylate salt in the basic reaction mixture. Acidification is required to protonate the carboxylate and precipitate the neutral carboxylic acid, which is less soluble in water.
Route 2: Synthesis from 2,4-Dichlorobenzoic Acid via Chlorosulfonation
This alternative route starts from a more readily available precursor, 2,4-dichlorobenzoic acid. It involves the introduction of a sulfonyl chloride group at the 5-position, which is then reduced to a thiol and subsequently methylated.
Reaction Workflow
Caption: Conceptual workflow for the direct C-H thiolation of 2,4-dichlorobenzoic acid.
Experimental Protocol
A general procedure would involve reacting 2,4-dichlorobenzoic acid with a methylthiolating agent in the presence of a transition metal catalyst. The specific conditions, including the choice of catalyst, ligand, solvent, and temperature, would need to be optimized to achieve the desired regioselectivity and yield.[3][4]
Comparison of Synthetic Routes
| Feature | Route 1: Nucleophilic Aromatic Substitution | Route 2: From 2,4-Dichlorobenzoic Acid | Route 3: Direct Thiolation |
| Starting Material | 2,4,5-Trichlorobenzoic Acid | 2,4-Dichlorobenzoic Acid | 2,4-Dichlorobenzoic Acid |
| Number of Steps | 1 | 3 | 1 |
| Plausible Yield | Moderate to High | Moderate (cumulative over 3 steps) | Variable, likely requires significant optimization |
| Key Challenges | Availability and cost of starting material. | Multiple steps, handling of corrosive chlorosulfonic acid. | Regioselectivity, catalyst cost and optimization. |
| Scalability | Good | Fair | Potentially challenging |
| Safety Concerns | Use of polar aprotic solvents (DMF, NMP) which can be harmful. | Handling of highly corrosive chlorosulfonic acid. | Use of transition metal catalysts which can be toxic. |
Conclusion
Based on established chemical principles, the nucleophilic aromatic substitution of 2,4,5-trichlorobenzoic acid (Route 1) represents the most straightforward and likely successful method for the synthesis of this compound. While the multi-step synthesis from 2,4-dichlorobenzoic acid (Route 2) is a viable alternative, it is more laborious. The direct C-H thiolation (Route 3) is an attractive modern approach but would require significant research and development to become a reliable method for this specific substrate. Researchers aiming to synthesize this compound are encouraged to begin with Route 1, paying close attention to safety protocols when handling the required reagents and solvents.
References
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. PrepChem.com. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]
-
Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. PubMed. [Link]
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]
Sources
A Framework for Comparative Efficacy Analysis of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid as a Novel Herbicide
In the relentless pursuit of novel herbicidal agents to combat the ever-evolving challenge of weed resistance, the exploration of new chemical entities is paramount. This guide introduces a hypothetical framework for the rigorous comparative evaluation of a novel compound, 2,4-Dichloro-5-(methylsulfanyl)benzoic acid, against a panel of widely used commercial herbicides. Due to the current absence of published efficacy data for this specific molecule, this document serves as a detailed prospectus for its scientific assessment. We will delineate the requisite experimental designs, from controlled greenhouse environments to real-world field trials, and provide templates for data analysis and interpretation. This guide is intended for researchers in agrochemical discovery, weed scientists, and professionals in product development, offering a robust blueprint for establishing the potential of new herbicidal candidates.
Introduction to the Candidate Herbicides
A comprehensive evaluation necessitates comparison against herbicides with diverse modes of action and established performance profiles. The selected commercial standards for this proposed study are:
-
Glyphosate: A broad-spectrum, non-selective systemic herbicide.[1] Its mode of action involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key component of the shikimate pathway.[1][2][3][4] This pathway is crucial for the synthesis of aromatic amino acids in plants.[3][4]
-
Atrazine: A selective triazine herbicide used to control broadleaf and grassy weeds in crops like corn and sugarcane.[5] It functions by inhibiting photosynthesis at photosystem II.[5][6][7][8]
-
Dicamba: A selective herbicide effective against broadleaf weeds.[9][10][11] It acts as a synthetic auxin, mimicking the plant hormone to induce rapid, uncontrolled growth that ultimately leads to the plant's death.[9][10][11][12]
-
2,4-Dichlorophenoxyacetic acid (2,4-D): One of the first successful selective herbicides, 2,4-D is also a synthetic auxin that targets broadleaf weeds.[13][14][15][16]
-
Glufosinate: A broad-spectrum contact herbicide.[17][18] It inhibits the enzyme glutamine synthetase, leading to a toxic accumulation of ammonia in the plant and the cessation of photosynthesis.[18][19][20][21]
The chemical structures of these herbicides are presented below for reference.
| Herbicide | Chemical Structure |
| This compound | (Structure not available in public domain) |
| Glyphosate | N-(phosphonomethyl)glycine |
| Atrazine | 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine |
| Dicamba | 3,6-dichloro-2-methoxybenzoic acid |
| 2,4-D | (2,4-dichlorophenoxy)acetic acid |
| Glufosinate | 2-amino-4-(hydroxymethylphosphinyl)butanoic acid |
Proposed Mechanism of Action for this compound
Given its structural similarity to other benzoic acid herbicides like dicamba, it is plausible to hypothesize that this compound may also function as a synthetic auxin. However, the presence of a methylsulfanyl group could confer a novel interaction with the target site or a different metabolic fate within the plant. Elucidating the precise mechanism of action would be a critical component of the research program.
To illustrate a key herbicidal mode of action, the following diagram depicts the shikimate pathway, which is inhibited by glyphosate. Understanding such pathways is crucial for developing new herbicides and managing resistance.
Caption: The Shikimate Pathway, inhibited by the herbicide Glyphosate at the EPSP synthase step.
Experimental Protocols for Efficacy Comparison
To ensure a thorough and unbiased comparison, a two-tiered experimental approach is proposed: a controlled environment greenhouse study followed by a multi-location field trial.
This initial study aims to determine the intrinsic herbicidal activity of this compound across a range of doses and on different weed species.
Experimental Workflow: Greenhouse Pot Study
Caption: Workflow for the greenhouse-based herbicide efficacy study.
Detailed Protocol:
-
Plant Material: Select a diverse range of common agricultural weeds, including at least two broadleaf species (e.g., Amaranthus retroflexus - redroot pigweed, Abutilon theophrasti - velvetleaf) and two grass species (e.g., Setaria faberi - giant foxtail, Echinochloa crus-galli - barnyardgrass).
-
Growing Conditions: Germinate seeds and transplant seedlings at a uniform growth stage (e.g., 2-4 true leaves) into pots containing a standardized soil mix.[22] Grow plants in a controlled greenhouse environment with optimized temperature, humidity, and photoperiod.[22]
-
Herbicide Application: Prepare stock solutions of this compound and the commercial standards. A series of dilutions should be made to establish a dose-response curve. Apply herbicides using a calibrated spray chamber to ensure uniform coverage.[22] Include an untreated control for each species.
-
Data Collection:
-
Visually assess plant injury (chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete death).
-
At 21 DAT, harvest the above-ground biomass, record the fresh weight, and then dry the tissue to determine the dry weight.
-
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use this data to determine the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth) for each herbicide on each weed species.[23]
Hypothetical Greenhouse Efficacy Data (GR50 in g a.i./ha)
| Herbicide | Amaranthus retroflexus | Abutilon theophrasti | Setaria faberi | Echinochloa crus-galli |
| This compound | 150 | 200 | >1000 | >1000 |
| Glyphosate | 450 | 500 | 400 | 350 |
| Atrazine | 250 | 300 | 500 | 600 |
| Dicamba | 100 | 120 | >1000 | >1000 |
| 2,4-D | 180 | 220 | >1000 | >1000 |
| Glufosinate | 400 | 450 | 380 | 320 |
Field trials are essential to evaluate the herbicide's performance under variable environmental conditions and in the presence of a crop.[24]
Experimental Workflow: Field Trial
Caption: Workflow for a randomized complete block design field trial.
Detailed Protocol:
-
Experimental Design: Use a randomized complete block design with at least four replications.[25] This design helps to minimize the effects of field variability.[25]
-
Treatments: Include this compound at three rates (e.g., a low, medium, and high rate based on greenhouse results), the commercial standards at their recommended field rates, a weedy check (untreated), and a weed-free check (hand-weeded).
-
Application: Apply the herbicides at the appropriate timing (pre-emergence or post-emergence) using a calibrated plot sprayer.
-
Data Collection:
-
Weed Control: Visually assess the percent control of each weed species at regular intervals (e.g., 14, 28, and 56 DAT) compared to the weedy check.
-
Crop Injury: Visually assess crop phytotoxicity (stunting, discoloration) at the same intervals.
-
Weed Biomass: At a key time point (e.g., 56 DAT), collect weed biomass from a designated area within each plot.
-
Crop Yield: At the end of the growing season, harvest the crop from the center of each plot and determine the yield.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.[26]
Hypothetical Field Trial Data (56 DAT)
| Treatment | Rate (g a.i./ha) | Amaranthus retroflexus % Control | Abutilon theophrasti % Control | Crop Injury (%) | Yield (t/ha) |
| Weedy Check | 0 | 0 | 0 | 0 | 4.5 |
| Weed-Free Check | - | 100 | 100 | 0 | 9.8 |
| This compound | 150 | 85 | 80 | 5 | 8.5 |
| This compound | 300 | 95 | 92 | 8 | 8.2 |
| Glyphosate | 840 | 98 | 99 | 2 | 9.5 |
| Atrazine | 1120 | 90 | 88 | 3 | 8.8 |
| Dicamba | 280 | 96 | 94 | 10 | 8.0 |
Discussion and Interpretation of Hypothetical Results
Based on the hypothetical data presented:
-
Efficacy Spectrum: this compound, similar to dicamba and 2,4-D, demonstrates strong efficacy against broadleaf weeds (A. retroflexus and A. theophrasti) but poor activity on grass weeds. This would classify it as a selective broadleaf herbicide.
-
Potency: In the greenhouse study, its GR50 values for broadleaf weeds are comparable to, though slightly higher than, dicamba, suggesting a similar level of intrinsic activity.
-
Field Performance: In the field trial, the 300 g/ha rate provided excellent control of broadleaf weeds, comparable to the commercial standards.
-
Crop Selectivity: The hypothetical data suggests a moderate level of crop injury at the higher application rate, which would need to be carefully considered. The yield data indicates that while effective at weed control, it may have a slight negative impact on crop yield at higher rates compared to glyphosate or the weed-free check.
Causality and Self-Validation: The inclusion of dose-response curves in the greenhouse study allows for a quantitative determination of potency (GR50), which is a more robust measure than single-dose assessments. The randomized complete block design in the field trial is a self-validating system, as it accounts for spatial variability in the field, ensuring that observed differences are more likely due to the treatments themselves rather than environmental gradients.[25]
Conclusion and Future Directions
This guide has outlined a comprehensive, scientifically rigorous framework for evaluating the herbicidal efficacy of this compound. The proposed experiments, from controlled dose-response studies to multi-location field trials, would provide the necessary data to understand its spectrum of activity, potency, and crop selectivity relative to established commercial herbicides.
Further research should focus on elucidating its precise mode of action, understanding its environmental fate (soil persistence, leaching potential), and conducting toxicological studies to ensure its safety for non-target organisms and human health.
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Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Government of Canada. [Link]
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Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. [Link]
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Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. (2024). Taylor & Francis Online. [Link]
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A Comparative Guide to In Vitro Assay Validation for Novel Compounds: A Case Study with 2,4-Dichloro-5-(methylsulfanyl)benzoic acid
Introduction: The Challenge of the Unknown
In drug discovery, researchers frequently encounter novel chemical entities with limited to no pre-existing biological data. 2,4-Dichloro-5-(methylsulfanyl)benzoic acid is one such molecule. While structurally related compounds have shown varied biological activities, including antidiabetic and antimicrobial effects, the specific molecular targets and pathways modulated by this particular compound remain uncharacterized.[1][2][3][4][5] This guide provides a strategic framework for validating a series of in vitro assays to elucidate the mechanism of action of a novel compound, using this compound as a representative example.
Our approach is built on a logical, tiered screening cascade. We will hypothesize a plausible mechanism of action and then select and validate assays of increasing physiological relevance. For this guide, we will hypothesize that this compound is an inhibitor of a protein kinase, a large family of enzymes that are crucial regulators of cellular signaling and frequent targets in drug development.[6][7] This allows us to compare and contrast a high-throughput biochemical assay with a lower-throughput, yet more physiologically complex, cell-based assay.
Part 1: Primary Screening - The High-Throughput Biochemical Assay
The first step in characterizing a potential kinase inhibitor is to determine if it directly interacts with the purified enzyme. For this, a high-throughput, sensitive, and robust biochemical assay is required.[7][8] We will compare two leading Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based platforms: LanthaScreen™ and HTRF®.
The Rationale Behind TR-FRET:
TR-FRET assays are a popular choice for primary screening due to their homogeneous, "mix-and-read" format, which simplifies automation and reduces handling errors.[6][9] They utilize the long-lived fluorescence of a lanthanide donor fluorophore (e.g., Europium or Terbium) and a shorter-lived acceptor.[10][11][12] Energy transfer (the FRET signal) only occurs when the donor and acceptor are in close proximity, for instance, when an antibody-donor conjugate binds to a phosphorylated substrate-acceptor.[13][14][15] A time-delay in signal reading eliminates background fluorescence, leading to high sensitivity.[11][12]
Comparative Assays: LanthaScreen™ vs. HTRF® Kinase Assays
| Feature | LanthaScreen™ Eu Kinase Binding Assay | HTRF® KinEASE Assay |
| Principle | Measures direct binding of the test compound to the kinase by competing with a fluorescent tracer.[16][17] | Measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate.[9][16] |
| Assay Type | Binding Assay (measures affinity) | Activity Assay (measures function) |
| Primary Output | IC50 (concentration to displace 50% of tracer) | IC50 (concentration to inhibit 50% of kinase activity) |
| Key Reagents | Europium-labeled antibody, Alexa Fluor™ tracer, tagged kinase.[17][18] | Europium cryptate-labeled antibody, XL665-labeled peptide substrate. |
| Throughput | High (384- or 1536-well plate format) | High (384- or 1536-well plate format)[9] |
| Advantages | Simple mix-and-read format with no development step; can identify both active and inactive state binders.[16][17] | Directly measures enzymatic inhibition; robust and widely used platform. |
| Considerations | Indirect measure of inhibition; a compound could bind without inhibiting activity. | Requires optimization of enzyme and ATP concentrations to ensure initial velocity kinetics.[8] |
Workflow & Visualization: Biochemical Assay Validation
The validation of either TR-FRET assay follows a similar logical path, aimed at ensuring the data is accurate, precise, and reproducible.[19][20][21][22][23]
Caption: Workflow for biochemical assay validation.
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay Validation
-
Reagent Preparation: Prepare stock solutions of the kinase, Europium-labeled antibody, Alexa Fluor™ tracer, and the test compound (this compound) in the appropriate kinase buffer.[18]
-
Tracer Titration: To determine the optimal tracer concentration, perform a titration of the tracer against a fixed concentration of kinase and antibody.[24] This helps to find a concentration that gives a robust signal window.[24]
-
Assay Setup (384-well plate):
-
Add 2.5 µL of 4X test compound serial dilutions (in buffer with DMSO) to the wells. For controls, add buffer with DMSO only.[25]
-
Add 2.5 µL of 4X kinase/tracer mixture.
-
Add 5 µL of 2X Eu-antibody solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for the tracer).[10]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Determine the IC50 value by plotting the ratio against the log of the compound concentration and fitting to a four-parameter logistic model.
Part 2: Secondary Screening - The Physiologically Relevant Cell-Based Assay
While a biochemical assay confirms direct target engagement, it lacks the complexity of a cellular environment.[26] A cell-based assay is a critical next step to confirm that the compound can cross the cell membrane, engage its target in the presence of endogenous ATP concentrations, and elicit a downstream functional response.
The Rationale for a Phospho-Protein Western Blot:
The Western blot is a fundamental and reliable technique to measure changes in protein phosphorylation, a direct indicator of kinase activity within a cell.[27] By using a phospho-specific antibody, we can quantify the inhibition of our target kinase by observing the decrease in the phosphorylation of its specific substrate.[27][28]
Workflow & Visualization: Cell-Based Assay
This workflow outlines the key steps from cell treatment to data analysis, ensuring the results are robust and interpretable.
Caption: Workflow for a cell-based Western blot assay.
Detailed Protocol: Phospho-Protein Western Blot
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one that overexpresses the target kinase) to ~80% confluency.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel.[30]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent, like 5% Bovine Serum Albumin (BSA) in TBST, to prevent non-specific antibody binding.[28] Avoid using milk as it contains phosphoproteins that can increase background.[28]
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
To ensure accurate quantification, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein for normalization.[29]
-
Part 3: A Comparative Analysis - Synthesizing the Data
The true power of this tiered approach comes from comparing the results of the biochemical and cell-based assays. This comparison provides a comprehensive picture of the compound's activity and guides further development.
| Parameter | Biochemical TR-FRET Assay | Cell-Based Western Blot |
| Question Answered | Does the compound bind to/inhibit the purified enzyme? | Does the compound inhibit the enzyme in a living cell? |
| Physiological Relevance | Low (in vitro, purified components) | High (intact cells, endogenous components) |
| Throughput | High | Low |
| Data Output | Quantitative IC50 | Semi-quantitative IC50 |
| Key Insights | Target affinity, structure-activity relationship (SAR) | Cell permeability, off-target effects, pathway modulation |
| Potential Pitfalls | May identify binders that are not inhibitors; may miss compounds requiring metabolic activation. | Compound toxicity can confound results; target may not be the primary driver of the observed phenotype. |
Interpreting the Results:
A potent IC50 in the biochemical assay that is matched by a similar IC50 in the cell-based assay is the ideal outcome, suggesting the compound is a cell-permeable, on-target inhibitor. A significant drop in potency from the biochemical to the cell-based assay could indicate poor cell permeability, compound efflux, or instability in the cellular environment. Conversely, higher potency in the cell-based assay might suggest that a metabolite of the compound is the active species.
Conclusion
Validating in vitro assays for a novel compound like this compound requires a systematic and logical approach. By starting with a high-throughput biochemical assay to establish direct target engagement and progressing to a more physiologically relevant cell-based assay to confirm activity in a complex biological system, researchers can build a robust data package. This comparative strategy not only validates the individual assays but also provides a comprehensive understanding of the compound's mechanism of action, enabling informed decisions for the next stages of drug discovery and development. The principles and protocols outlined in this guide provide a self-validating framework applicable to the characterization of any novel chemical entity.
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Stanković, B., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Retrieved from [Link]
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Kumar, V., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry. Retrieved from [Link]
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Lee, J. W., et al. (2006). Validation of Assays for the Bioanalysis of Novel Biomarkers. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Eto, M. (2018). Kinase Activity-Tagged Western Blotting Assay. Methods in Molecular Biology. Retrieved from [Link]
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Brindha, B., et al. (2016). Antibiotic potency of 2,4-dichloro-5-sulfamoyl benzoic acid extracted from marine bacterium Streptomyces Sp. VITBRK3 against methicillin resistant Staphylococcus aureus (MRSA). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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BMG LABTECH. (2020, June 16). HTRF technology on Microplate Readers. Retrieved from [Link]
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Kumar, V., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. Retrieved from [Link]
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Zhang, T., et al. (2007). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Molecular & Cellular Proteomics. Retrieved from [Link]
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Iovănescu, A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-5-(methylsulfanyl)benzoic Acid
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4-Dichloro-5-(methylsulfanyl)benzoic acid, grounded in scientific principles and regulatory standards. As researchers and drug development professionals, understanding the why behind these procedures is as critical as the procedures themselves.
Hazard Profile and Initial Waste Characterization
-
Analogous Compounds:
-
2,4-Dichlorobenzoic acid: Classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Substituted Benzoic Acids: Generally cause skin and serious eye damage/irritation.[1][2][3]
-
Organosulfur Compounds: Can be environmentally persistent and may require special disposal methods.[4]
-
Causality: The presence of two chlorine atoms on the benzene ring and a methylsulfanyl group classifies this compound as a halogenated organosulfur compound. Halogenated organic compounds are of particular concern for waste management, as improper incineration can lead to the formation of highly toxic dioxins and furans. Therefore, the primary directive is to manage this substance as a hazardous waste from the point of generation.
Initial Assessment Summary
| Feature | Hazard Implication | Regulatory Consideration |
|---|---|---|
| Chlorinated Aromatic Structure | Skin, eye, and respiratory irritant. | Likely falls under EPA regulations for halogenated organic waste.[5][6] |
| Carboxylic Acid Group | Corrosive properties, especially in solution. | Incompatible with bases (exothermic reaction). Must be segregated. |
| Organosulfur Group | Potential for toxic combustion byproducts (e.g., sulfur oxides). | Requires specialized incineration.[4][7] |
| Solid State (likely) | Inhalation hazard if dusty. | Handle in a ventilated area, wear appropriate PPE.[8][9] |
Regulatory Framework: A Hazardous Waste Determination
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[5][10]
It is the responsibility of the waste generator to properly characterize all waste materials.[2] For this compound:
-
Listed Waste: It is not explicitly found on the P or U lists of discarded commercial chemical products.[5]
-
Characteristic Waste: While it may not meet the criteria for ignitability or reactivity, its acidic nature could classify it as corrosive (D002) if in an aqueous solution with a pH ≤ 2.[5] More importantly, its halogenated nature places it in a category of compounds that are closely regulated.
The most prudent and compliant approach is to manage all waste streams containing this compound as hazardous. This includes pure, unreacted material, contaminated labware, and solutions.
On-Site Handling and Segregation Protocol
Proper segregation at the point of generation is the most critical step to ensure safe, compliant, and cost-effective disposal. Mixing waste streams improperly can create dangerous reactions and significantly increase disposal costs.
Step-by-Step Segregation Procedure:
-
Identify the Waste Stream: Determine if the waste is solid (e.g., excess reagent, contaminated weigh paper) or liquid (e.g., dissolved in a solvent).
-
Select the Correct Waste Container:
-
SOLID WASTE: Use a designated, sealable, and clearly labeled container for "Halogenated Organic Solids." A plastic pail with a lid is often suitable.[11]
-
LIQUID WASTE: Use a designated, sealable, and chemically compatible (e.g., HDPE or glass) container. Crucially, do not mix halogenated and non-halogenated solvents. [6] Disposing of halogenated solvents is significantly more expensive due to the required treatment process.[6]
-
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components (e.g., solvents).
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., Irritant, Corrosive).
-
The date accumulation started.
-
-
Deposit the Waste:
-
Secure the Container: Keep the waste container closed at all times except when adding waste.[11] This prevents the release of vapors and protects the integrity of the contents.
Disposal Pathway Decision Logic
The disposal of this compound must not involve drain or sewer systems, as this can contaminate waterways.[2][9][12] The only acceptable pathway is through a licensed hazardous waste disposal company.[12]
The decision logic for handling this chemical waste is illustrated below.
Caption: Waste Disposal Workflow for this compound.
Experimental Protocol: Final Disposal via Incineration
While the end-user does not perform the final disposal, understanding the methodology provides crucial context for the importance of proper segregation.
-
Collection & Transport: A licensed hazardous waste management firm collects the segregated and properly manifested waste containers.
-
Consolidation: At a treatment, storage, and disposal facility (TSDF), the waste may be consolidated with other compatible halogenated organic wastes.
-
High-Temperature Incineration: The waste is destroyed in a specialized hazardous waste incinerator operating at temperatures typically exceeding 1,800°F (982°C).
-
Causality: These high temperatures are necessary to break the stable aromatic ring and C-Cl bonds completely.
-
-
Acid Gas Scrubbing: The incinerator's exhaust gases are passed through a series of "scrubbers." These are chemical systems (often using a caustic solution) that neutralize the acidic gases (HCl from the chlorine and SOx from the sulfur) generated during combustion, preventing their release into the atmosphere. This step is why segregating halogenated waste is vital; incinerators without these scrubbers cannot handle this waste stream.[4][7]
Spill Management
Accidental releases must be handled promptly and safely.[12]
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or the substance is aerosolized, evacuate the lab.
-
Ventilate: Ensure adequate ventilation to dissipate any dust or vapors.[12]
-
Wear PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles.
-
Contain and Clean:
-
Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[12] Do not use combustible materials like paper towels on a large spill of dry powder.
-
Gently sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[9][12] If necessary, moisten the material slightly to minimize dust generation.[12]
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container with the spill debris as "Hazardous Waste" and manage it through the same disposal pathway described above.
By adhering to this comprehensive guide, you can ensure the safe and compliant management of this compound waste, upholding your commitment to laboratory safety and environmental responsibility.
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-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
